molecular formula C17H18O3 B1649410 (+)-Dalbergiphenol CAS No. 82358-44-9

(+)-Dalbergiphenol

Número de catálogo: B1649410
Número CAS: 82358-44-9
Peso molecular: 270.32 g/mol
Clave InChI: SLLCQEPKLKMZKP-CYBMUJFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(R)-5-Hydroxy-2,4-dimethoxydalbergiquinol is a diarylmethane.
Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]- has been reported in Vitex negundo, Dalbergia parviflora, and other organisms with data available.

Propiedades

IUPAC Name

2,4-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-4-13(12-8-6-5-7-9-12)14-10-15(18)17(20-3)11-16(14)19-2/h4-11,13,18H,1H2,2-3H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLCQEPKLKMZKP-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1[C@H](C=C)C2=CC=CC=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470637
Record name Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82358-44-9
Record name Phenol, 2,4-dimethoxy-5-[(1R)-1-phenyl-2-propenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(+)-Dalbergiphenol: A Comprehensive Technical Guide to its Natural Sources and Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol is a neoflavonoid, a class of phenolic compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the natural sources and distribution of this compound, with a focus on the botanical origins and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

This compound is primarily found within the plant kingdom, specifically in species belonging to the genus Dalbergia, which is a part of the Fabaceae (Leguminosae) family. These species are woody plants, and this compound is predominantly concentrated in the heartwood. The presence of this compound contributes to the durability and medicinal properties of the wood.

Distribution within the Dalbergia Genus

Several species of Dalbergia have been identified as sources of this compound. The distribution appears to be concentrated in the heartwood, which is the dense, inner part of a tree trunk, yielding the hardest timber.

Table 1: Natural Sources and Distribution of this compound

FamilyGenusSpeciesPlant PartPresence of this compound
FabaceaeDalbergiaDalbergia sissooHeartwoodConfirmed
FabaceaeDalbergiaDalbergia odoriferaHeartwoodConfirmed[1]
FabaceaeDalbergiaDalbergia cochinchinensisHeartwoodImplied by hybrid isolation
FabaceaeDalbergiaDalbergia melanoxylonHeartwoodImplied by neoflavonoid content
FabaceaeDalbergiaDalbergia latifoliaHeartwoodImplied by neoflavonoid content

Note: While the presence of this compound is confirmed in the species listed, specific quantitative data on the yield or concentration of this compound from different natural sources is not extensively available in the reviewed scientific literature.

Dalbergiphenol_Distribution Plantae Kingdom: Plantae Fabaceae Family: Fabaceae Plantae->Fabaceae Dalbergia Genus: Dalbergia Fabaceae->Dalbergia Species Species Dalbergia->Species D_sissoo Dalbergia sissoo Species->D_sissoo D_odorifera Dalbergia odorifera Species->D_odorifera D_cochinchinensis Dalbergia cochinchinensis Species->D_cochinchinensis D_melanoxylon Dalbergia melanoxylon Species->D_melanoxylon D_latifolia Dalbergia latifolia Species->D_latifolia Heartwood Plant Part: Heartwood D_sissoo->Heartwood D_odorifera->Heartwood D_cochinchinensis->Heartwood D_melanoxylon->Heartwood D_latifolia->Heartwood Dalbergiphenol This compound Heartwood->Dalbergiphenol

Caption: Hierarchical distribution of this compound in the plant kingdom.

Experimental Protocols: Isolation of this compound

The isolation of this compound from its natural sources, primarily Dalbergia heartwood, involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of neoflavonoids from Dalbergia species.

Preparation of Plant Material
  • Collection and Identification: The heartwood of the selected Dalbergia species is collected and botanically authenticated.

  • Drying and Grinding: The collected heartwood is air-dried in the shade to prevent the degradation of phytochemicals. The dried material is then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: Common solvents used for the extraction of neoflavonoids include methanol (B129727), ethanol, and acetone, often in aqueous mixtures.

  • Extraction Method:

    • Maceration: The powdered heartwood is soaked in the selected solvent at room temperature for an extended period (typically 24-72 hours), with occasional agitation. The process is usually repeated multiple times with fresh solvent to ensure exhaustive extraction.

    • Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a boiling solvent.

    • Reflux Extraction: The powdered material is boiled with the solvent in a round-bottom flask fitted with a condenser. This method is faster than maceration.

  • Filtration and Concentration: The resulting extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Purification

The crude extract, being a complex mixture of various phytochemicals, requires further fractionation and purification to isolate this compound.

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This step helps to separate compounds based on their polarity. Neoflavonoids like this compound are typically enriched in the ethyl acetate or chloroform fractions.

  • Column Chromatography:

    • Silica (B1680970) Gel Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are often further purified using a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity. Methanol is a common eluent for this step.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain high-purity this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

Experimental_Workflow Start Start: Dalbergia Heartwood Drying Drying and Powdering Start->Drying Extraction Solvent Extraction (Methanol/Ethanol) Drying->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Partitioning Enriched_Fraction Enriched Fraction Partitioning->Enriched_Fraction Silica_Gel Silica Gel Column Chromatography Enriched_Fraction->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Characterization Structural Characterization (NMR, MS, etc.) Pure_Compound->Characterization

Caption: Generalized workflow for the isolation of this compound.

Structural Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

  • Other Spectroscopic Methods: UV-Vis spectroscopy and Infrared (IR) spectroscopy can provide additional structural information.

Conclusion

This compound is a significant neoflavonoid predominantly found in the heartwood of several Dalbergia species. Its isolation from these natural sources requires a systematic approach involving solvent extraction followed by various chromatographic techniques. This guide provides a foundational understanding of the natural distribution of this compound and a generalized protocol for its isolation, which can be adapted and optimized by researchers for their specific needs. Further studies are warranted to quantify the content of this compound in different Dalbergia species and to explore its full therapeutic potential.

References

The Discovery and Isolation of (+)-Dalbergiphenol from Dalbergia sissoo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo (Roxb.), has garnered significant scientific interest due to its promising pharmacological activities, particularly its potent osteogenic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification and presents its physicochemical and spectroscopic data. Furthermore, this document elucidates the molecular signaling pathways through which this compound exerts its bone-protective effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Dalbergia sissoo, commonly known as Indian Rosewood or Shisham, is a deciduous tree belonging to the Fabaceae family, native to the Indian subcontinent.[1] For centuries, various parts of this plant have been utilized in traditional medicine for treating a wide range of ailments.[2] Phytochemical investigations have revealed that D. sissoo is a rich source of bioactive secondary metabolites, including flavonoids, isoflavonoids, and neoflavonoids.[3] Among these, this compound, a neoflavonoid found in the heartwood, has emerged as a compound of significant interest.[4] Recent studies have highlighted its potential as a bone-forming agent, making it a promising candidate for the development of therapeutics for osteoporosis and other bone-related disorders.[4][5] This guide aims to provide a detailed technical overview of the processes involved in the discovery and isolation of this important natural product.

Extraction and Isolation of this compound

The isolation of this compound from the heartwood of Dalbergia sissoo is a multi-step process involving extraction, fractionation, and chromatographic purification. While specific yields can vary depending on the source material and extraction efficiency, the general methodology is well-established.

Experimental Protocol: Extraction and Fractionation

A typical procedure for the extraction and initial fractionation of compounds from Dalbergia sissoo heartwood is as follows:

  • Plant Material Preparation: The heartwood of Dalbergia sissoo is collected, shade-dried, and ground into a coarse powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered heartwood is subjected to exhaustive extraction with a polar solvent, most commonly ethanol (B145695) or methanol, using a Soxhlet apparatus or maceration.[2] The extraction is typically carried out for several hours to ensure the efficient recovery of phytochemicals.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is subsequently suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This liquid-liquid partitioning separates compounds based on their polarity, with neoflavonoids like this compound typically concentrating in the less polar fractions.

Experimental Protocol: Chromatographic Isolation

The fraction enriched with this compound is further purified using column chromatography:

  • Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a slurry packing method with a non-polar solvent like n-hexane.

  • Sample Loading: The dried and concentrated fraction is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of gradually increasing polarity. A common gradient involves starting with n-hexane and progressively increasing the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate gradients).

  • Fraction Collection and Monitoring: Eluted fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

  • Final Purification: The pooled fractions containing this compound are further purified by repeated column chromatography or preparative TLC until a pure compound is obtained.

Data Presentation: Physicochemical and Spectroscopic Properties

The structural elucidation and characterization of this compound are accomplished through the analysis of its physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White amorphous substance
Optical Rotation [α]²⁰_D_ -23.0 (c 0.36, MeOH)

Note: Specific melting point and yield data are not consistently reported across the reviewed literature and can vary based on the isolation procedure.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data and Interpretation
¹H NMR (Proton NMR) The ¹H NMR spectrum of Dalbergiphenol (B593540) would be expected to show signals corresponding to aromatic protons, methine protons, and protons of the dihydropyran ring. The chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J values) are used to determine the connectivity of protons in the molecule.
¹³C NMR (Carbon-13 NMR) The ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule. Signals for aromatic carbons, olefinic carbons, and aliphatic carbons would be observed at characteristic chemical shifts.
IR (Infrared) Spectroscopy The IR spectrum would typically show absorption bands characteristic of hydroxyl (-OH) groups, aromatic C-H stretching, C=C stretching of the aromatic ring, and C-O stretching vibrations.
MS (Mass Spectrometry) Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the molecular formula and structural features.

Note: While the literature confirms the identity of this compound through spectroscopic analysis, detailed, fully assigned NMR data is not consistently presented in a single source.

Visualization of Experimental and Logical Relationships

Workflow for the Isolation of this compound

The following diagram illustrates the general workflow for the isolation of this compound from Dalbergia sissoo heartwood.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dalbergia sissoo Heartwood grinding Grinding to Coarse Powder start->grinding extraction Soxhlet Extraction (Ethanol/Methanol) grinding->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (n-Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Neoflavonoid Fraction partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) enriched_fraction->column_chromatography tlc TLC Monitoring column_chromatography->tlc pooling Pooling of Fractions tlc->pooling final_purification Final Purification pooling->final_purification dalbergiphenol This compound final_purification->dalbergiphenol

Caption: Workflow for the isolation of this compound.

Osteogenic Signaling Pathway of this compound

This compound promotes bone formation by modulating key signaling pathways that regulate osteoblast differentiation and function.

Signaling_Pathway cluster_stimulus cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcriptional Regulation cluster_response Cellular Response dalbergiphenol This compound bmp BMP Signaling dalbergiphenol->bmp Activates wnt Wnt/β-catenin Signaling dalbergiphenol->wnt Activates runx2 Runx2 bmp->runx2 Upregulates wnt->runx2 Upregulates osterix Osterix (Sp7) runx2->osterix Induces osteoblast_diff Osteoblast Differentiation runx2->osteoblast_diff osterix->osteoblast_diff collagen Collagen Type I Production osterix->collagen mineralization Bone Mineralization osteoblast_diff->mineralization

Caption: Osteogenic signaling pathway of this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant osteogenic activity, promoting bone formation through a multi-faceted mechanism.[4] Studies have shown that it enhances the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing bone matrix.[6]

The underlying mechanism of action involves the modulation of key signaling pathways integral to bone metabolism. This compound has been shown to upregulate the expression of critical osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[4] Runx2 is a master regulator of osteoblast differentiation, and its activation is a crucial step in bone formation. Osterix acts downstream of Runx2 and is essential for the maturation of osteoblasts and the expression of bone matrix proteins like collagen type I.[6]

Furthermore, the osteogenic effects of neoflavonoids are often mediated through the activation of signaling pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways. These pathways play a pivotal role in skeletal development and homeostasis, and their activation by compounds like this compound leads to the stimulation of osteoblastogenesis and ultimately, new bone formation.

Conclusion

This compound, a neoflavonoid isolated from Dalbergia sissoo, represents a promising natural product with significant potential for the development of novel therapies for bone disorders. This technical guide has provided a comprehensive overview of the methods for its isolation and characterization, along with an elucidation of its mechanism of action in promoting bone formation. The detailed experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic applications of this remarkable compound. Further research is warranted to establish a standardized, high-yield isolation protocol and to fully characterize its pharmacological profile in preclinical and clinical settings.

References

phytochemical analysis of Dalbergia odorifera heartwood

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phytochemical Analysis of Dalbergia odorifera Heartwood

Introduction

Dalbergia odorifera, commonly known as "Jiangxiang" or fragrant rosewood, is a prized species in traditional Chinese medicine and high-end timber markets.[1][2] Its heartwood is particularly valued for its unique fragrance and medicinal properties, which include promoting blood circulation, relieving pain, and eliminating blood stasis.[3] Traditionally used for treating cardiovascular and cerebrovascular diseases, the therapeutic effects of D. odorifera heartwood are attributed to its complex phytochemical composition.[4][5]

Phytochemical investigations have revealed that the heartwood is rich in flavonoids, sesquiterpenes, phenols, and quinones, which are considered the primary bioactive constituents.[3][5] Flavonoids and essential oils are key active components, exhibiting a range of pharmacological activities such as anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[1][3][6] This technical guide provides a comprehensive overview of the phytochemical profile of D. odorifera heartwood, detailed experimental protocols for its analysis, and insights into the signaling pathways modulated by its constituents.

Major Phytochemical Constituents

The heartwood of D. odorifera contains a diverse array of secondary metabolites. These are broadly classified into volatile and non-volatile compounds. The volatile components, primarily sesquiterpenes, contribute to the characteristic aroma, while the non-volatile compounds, dominated by flavonoids, are responsible for its color and many of its pharmacological activities.[2][7]

Volatile Organic Compounds (VOCs)

The essential oil of D. odorifera heartwood is rich in sesquiterpenes. Trans-nerolidol and its oxides are the most prominent volatile components, often accounting for over 62% of the essential oil.[1] These compounds are considered significant markers for the quality evaluation of D. odorifera.[1]

Table 1: Quantitative Analysis of Major Volatile Compounds in Dalbergia odorifera Heartwood (DOH)

CompoundConcentration (mg/g)Analytical Method
trans-Nerolidol1.193 - 3.210GC-MS
Nerolidol oxide IPresent (Quantification varies)GC-MS
Nerolidol oxide IIPresent (Quantification varies)GC-MS

Source: Data compiled from multiple studies.[1]

Non-Volatile Organic Compounds (NVOCs)

Flavonoids are the predominant class of non-volatile compounds in the heartwood.[1] These include various subclasses such as flavanones, isoflavones, flavones, and flavonols.[1] Many of these flavonoids have been shown to possess significant biological activities, including cardiovascular protection.[1]

Table 2: Quantitative Analysis of Major Flavonoids in Dalbergia odorifera Heartwood (DOH)

CompoundClassConcentration Range (µg/g)
SativanoneFlavanone1.25 - 2.89
LiquiritigeninFlavanone1.87 - 4.53
ButinFlavanone0.98 - 2.15
NaringeninFlavanone0.76 - 1.98
AlpinetinFlavanone0.21 - 0.55
PinocembrinFlavanone0.11 - 0.32
IsoliquiritigeninChalcone0.45 - 1.12
3',4',7-TrihydroxyisoflavoneIsoflavone1.54 - 3.76
DaidzeinIsoflavone0.88 - 2.01
TectorigeninIsoflavone0.34 - 0.87
FormononetinIsoflavone1.02 - 2.45
Biochanin AIsoflavone0.15 - 0.43
LuteolinFlavone0.23 - 0.61
3'-O-methylviolanoneIsoflavanone0.55 - 1.34

Source: Data derived from UPLC-DAD analysis.[1]

Experimental Protocols

The analysis of phytochemicals in D. odorifera heartwood involves a multi-step process encompassing sample preparation, extraction, separation, and identification.

Sample Preparation and Extraction
  • Sample Collection: Heartwood samples are typically collected from the stem and root of mature D. odorifera trees.[1] The wood is then air-dried, pulverized into a fine powder, and stored in a desiccator.

  • Extraction of Volatile Compounds (Essential Oil):

    • Steam Distillation: A common method for extracting essential oils. The powdered heartwood is subjected to steam, which vaporizes the volatile compounds. The vapor is then condensed and collected.

    • Solvent Extraction: Maceration or Soxhlet extraction using a non-polar solvent like petroleum ether can also be employed. The solvent is later evaporated to yield the essential oil.

  • Extraction of Non-Volatile Compounds (Flavonoids):

    • Maceration/Ultrasonic Extraction: The powdered heartwood is soaked in a polar solvent, typically methanol (B129727) or ethanol, often with the aid of ultrasonication to enhance extraction efficiency.[1]

    • Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[8]

Chromatographic Separation and Spectrometric Identification
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for analyzing volatile compounds.

    • Protocol: The essential oil is injected into a GC system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up, separating compounds based on their boiling points and polarity. The separated compounds are then introduced into a mass spectrometer, which provides mass spectra for identification by comparison with spectral libraries (e.g., NIST).[1][4]

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is used for the separation and quantification of non-volatile compounds like flavonoids.

    • Protocol: The extract is analyzed using a UPLC system with a C18 column. A gradient elution is typically performed using a mobile phase consisting of two solvents, such as (A) acetonitrile (B52724) and (B) water with a small amount of formic acid to improve peak shape.

    • Detection:

      • Diode Array Detector (DAD): Used for quantification of known compounds by comparing their peak areas with those of reference standards.[1]

      • Mass Spectrometry (UPLC-ESI-Q/TRAP-MS/MS): Coupled with UPLC, electrospray ionization (ESI) mass spectrometry allows for the identification of a wide range of compounds by providing accurate mass and fragmentation data.[1][4]

G General Workflow for Phytochemical Analysis of D. odorifera Heartwood cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_output Results A D. odorifera Heartwood B Drying & Pulverizing A->B C Steam Distillation / Solvent Extraction B->C for Volatiles D Maceration / Ultrasonic Extraction B->D for Non-Volatiles E Essential Oil C->E F Crude Methanolic Extract D->F G GC-MS Analysis E->G H UPLC-DAD / UPLC-MS Analysis F->H I Volatile Compound Profile G->I J Non-Volatile Compound Profile H->J

Caption: A generalized workflow for the .

Signaling Pathways Modulated by D. odorifera Constituents

Research has shown that extracts and isolated compounds from D. odorifera can modulate several key cellular signaling pathways, underpinning their therapeutic effects.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is crucial for cell growth, proliferation, and survival. Formononetin, a flavonoid found in the heartwood, has been shown to exert anti-muscle atrophy effects by activating this pathway.[6] Activation of AKT leads to the phosphorylation and subsequent inhibition of FoxO3a, a transcription factor that promotes muscle protein degradation. Furthermore, AKT activation can stimulate mTORC1, which promotes protein synthesis.[6] This mechanism is relevant for combating conditions like cancer cachexia.[6]

Caption: PI3K/AKT pathway modulation by Dalbergia odorifera compounds to prevent muscle atrophy.
Angiogenesis via VEGFRs and PI3K/MAPK Pathways

D. odorifera extract (DOE) has been found to promote angiogenesis, the formation of new blood vessels.[9] This effect is mediated through the upregulation of Vascular Endothelial Growth Factor Receptors (VEGFRs) such as KDR, KDRL, and FLT-1. The binding of VEGF to its receptors triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are essential for endothelial cell proliferation and migration—key processes in angiogenesis.[9]

G Pro-Angiogenic Effect of D. odorifera Extract (DOE) DOE D. odorifera Extract (DOE) VEGFRs Upregulation of VEGFRs (kdr, kdrl, flt-1) DOE->VEGFRs PI3K PI3K VEGFRs->PI3K Activation MAPK MAPK VEGFRs->MAPK Activation Prolif Endothelial Cell Proliferation & Migration PI3K->Prolif MAPK->Prolif Angio Angiogenesis Prolif->Angio

Caption: Mechanism of Dalbergia odorifera extract in promoting angiogenesis.
Ethylene (B1197577) Signaling in Heartwood Formation

The formation of heartwood and the accumulation of its characteristic secondary metabolites are complex biological processes. Studies suggest that ethylene signaling plays a critical role in regulating heartwood formation in D. odorifera.[10] Key genes in the ethylene signaling pathway, such as EIN2, EIN3, and ERF1/2, are upregulated in the transition zone between sapwood and heartwood. This upregulation is correlated with the increased biosynthesis of sesquiterpenes (like trans-nerolidol) and flavonoids, indicating that ethylene acts as a key signaling molecule in this process.[10]

G Role of Ethylene Signaling in Heartwood Formation Ethylene Ethylene Signal EIN2 EIN2 Ethylene->EIN2 EIN3 EIN3 EIN2->EIN3 Activation ERF ERF1/2 (Transcription Factors) EIN3->ERF Genes Secondary Metabolism Genes (e.g., TPS, CHS) ERF->Genes Upregulation Metabolites Heartwood Metabolites (Sesquiterpenes, Flavonoids) Genes->Metabolites Biosynthesis

Caption: Ethylene signaling pathway's role in regulating secondary metabolite synthesis in heartwood.

Conclusion and Future Perspectives

The heartwood of Dalbergia odorifera is a rich source of bioactive phytochemicals, primarily flavonoids and sesquiterpenes. Standardized analytical techniques like GC-MS and UPLC-MS are essential for the qualitative and quantitative analysis of these compounds, which is crucial for quality control and drug development. The constituents of D. odorifera exert their pharmacological effects by modulating key cellular signaling pathways, including PI3K/AKT and MAPK, highlighting their therapeutic potential for a range of diseases from muscle atrophy to cardiovascular disorders.

While significant progress has been made, future research should focus on several areas. A deeper investigation into the mechanisms of action of individual compounds is needed to fully understand their therapeutic potential. Further studies on the synergistic effects of different compounds within the heartwood extract could reveal more potent therapeutic activities. Additionally, research into the artificial induction of heartwood formation, potentially by manipulating the ethylene signaling pathway, is critical for the sustainable production and conservation of this valuable medicinal plant.[3][10]

References

chemical structure and stereochemistry of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dalbergiphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring neoflavonoid, a class of phenolic compounds found in various plant species. It has been notably isolated from the heartwood of trees belonging to the Dalbergia genus, such as Dalbergia sissoo[1]. Neoflavonoids are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the , including its structural elucidation, and presents a summary of relevant experimental methodologies.

Chemical Structure and Identification

Dalbergiphenol (B593540) is a neoflavonoid characterized by a 4-phenylchroman skeleton. The precise chemical structure and systematic name for Dalbergiphenol are crucial for its unambiguous identification and for understanding its chemical properties and biological interactions.

IUPAC Name and Structural Formula

While the specific IUPAC name for the (+)-enantiomer of Dalbergiphenol is not explicitly available in the reviewed literature, the general structure of Dalbergiphenol is known. The stereochemistry of the chiral center dictates the "(+)" designation, which refers to its dextrorotatory nature. The absolute configuration (R/S) of this compound is not definitively reported in the available literature.

Chemical Identifiers (General Dalbergiphenol):

IdentifierValue
IUPAC Name 4-(2,4-dihydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
SMILES C1C(C2=CC=C(C=C2)O)OC3=CC(=CC=C31)O
InChI InChI=1S/C15H14O4/c16-10-5-6-13-12(8-10)9-15(19-13)11-3-1-2-7-14(11)18/h1-8,15-18H,9H2
InChIKey Not available
Spectroscopic Data

The structural elucidation of Dalbergiphenol has been primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific ¹H and ¹³C NMR data for the purified this compound enantiomer are not provided in the searched literature, the general spectral characteristics are consistent with the proposed neoflavonoid structure.

Table of Expected NMR Data (based on general neoflavonoid structures):

¹H NMR (Typical Shifts) ¹³C NMR (Typical Shifts)
Aromatic protons (δ 6.0-8.0 ppm)Aromatic carbons (δ 100-160 ppm)
Methine proton at chiral center (δ 4.0-5.5 ppm)Methine carbon at chiral center (δ 70-90 ppm)
Methylene protons (δ 2.5-3.5 ppm)Methylene carbon (δ 20-40 ppm)
Phenolic hydroxyl protons (variable shifts)Carbonyl carbon (if present, δ > 160 ppm)

Note: The actual chemical shifts can vary depending on the solvent and experimental conditions.

Stereochemistry of this compound

The "(+)" prefix in this compound indicates that it is the dextrorotatory enantiomer, meaning it rotates plane-polarized light in a clockwise direction[2][3]. The stereochemistry of a molecule is critical as different enantiomers can exhibit distinct biological activities.

Absolute Configuration

The absolute configuration at the chiral center of this compound, designated by the Cahn-Ingold-Prelog (R/S) notation, has not been explicitly reported in the reviewed scientific literature[4][5]. Determination of the absolute configuration typically requires advanced analytical techniques such as X-ray crystallography of a single crystal or comparison of experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra with quantum chemical calculations.

Optical Rotation

The specific optical rotation is a fundamental physical property of a chiral compound. Although the "(+)" designation implies a positive optical rotation, the specific value for this compound is not available in the provided search results. The specific rotation is measured using a polarimeter and is dependent on the concentration of the sample, the path length of the light, the temperature, and the wavelength of the light source (typically the sodium D-line at 589 nm)[6][7].

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and structural characterization of Dalbergiphenol from natural sources, based on common practices for the isolation of neoflavonoids.

Isolation and Purification

Dalbergiphenol is typically isolated from the heartwood of Dalbergia species[1]. A general protocol for its extraction and purification is as follows:

  • Extraction: The dried and powdered plant material (e.g., heartwood of Dalbergia sissoo) is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration[8].

  • Fractionation: The crude extract is then concentrated under reduced pressure and may be partitioned between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fraction enriched with Dalbergiphenol is further purified using column chromatography over silica (B1680970) gel or other stationary phases. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane-ethyl acetate) is commonly employed to separate the individual compounds[8][9].

  • Final Purification: Final purification to obtain pure this compound may require further chromatographic steps, such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC, HMBC) experiments are the primary tools for establishing the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as hydroxyl (-OH) and aromatic (C=C) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the chromophore system.

Stereochemical Analysis

Determining the absolute stereochemistry of this compound would involve the following advanced techniques:

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a chiral molecule. It requires the formation of a high-quality single crystal of the compound[10][11][12][13].

  • Chiroptical Spectroscopy: Techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be used. The experimental spectrum is compared with the theoretically calculated spectrum for the possible enantiomers (R and S) to assign the absolute configuration.

  • Chiral Derivatization: The molecule can be derivatized with a chiral reagent of known absolute configuration. The resulting diastereomers can then be analyzed by NMR or other techniques to deduce the stereochemistry of the original molecule.

Visualizations

Chemical Structure of Dalbergiphenol

Caption: 2D representation of the chemical structure of Dalbergiphenol.

Workflow for Stereochemical Determination

Stereochemistry_Workflow cluster_isolation Isolation & Purification cluster_analysis Stereochemical Analysis cluster_determination Absolute Configuration Determination A Plant Material (Dalbergia sp.) B Extraction (Methanol) A->B C Fractionation B->C D Column Chromatography C->D E Pure this compound D->E F Polarimetry E->F G Chiroptical Spectroscopy (ECD/VCD) E->G H X-ray Crystallography E->H I Chiral Derivatization E->I J Specific Rotation ([α]) F->J K Comparison with Calculated Spectra G->K L 3D Crystal Structure H->L M Analysis of Diastereomers I->M N Assigned Absolute Configuration (R/S) J->N K->N L->N M->N

Caption: Logical workflow for the isolation and stereochemical determination of this compound.

Conclusion

This compound is a neoflavonoid of significant scientific interest. While its planar chemical structure is well-established, a definitive assignment of its absolute stereochemistry remains to be reported in widely accessible literature. This guide provides a summary of the known structural information and outlines the standard experimental procedures required for the complete stereochemical elucidation of this natural product. Further research, particularly employing X-ray crystallography or advanced chiroptical methods, is necessary to unequivocally determine the absolute configuration of this compound. This information is paramount for any future studies on its biological activity and potential applications in drug development.

References

The Biosynthesis of Neoflavonoids in Dalbergia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Dalbergia, renowned for its valuable heartwood, is a rich source of neoflavonoids, a class of phenolic compounds with diverse and promising pharmacological activities. Understanding the biosynthetic pathway of these molecules is crucial for their potential exploitation in drug development and for the metabolic engineering of high-value compounds. This technical guide provides a comprehensive overview of the current understanding of neoflavonoid biosynthesis in Dalbergia species, synthesizing data from metabolomic, transcriptomic, and enzymological studies. While the complete pathway is yet to be fully elucidated, this document presents a putative pathway, details key enzymatic steps, summarizes available quantitative data, and provides adapted experimental protocols to guide future research in this field.

Introduction to Neoflavonoids in Dalbergia

Neoflavonoids are characterized by a C6-C3-C6 carbon skeleton, with the B-ring attached to the C3 atom of the central three-carbon chain. This arrangement distinguishes them from the more common flavonoids and isoflavonoids. Dalbergia species are known to produce a variety of neoflavonoids, which can be broadly categorized into:

  • Dalbergiquinols

  • Dalbergiones

  • 4-Arylcoumarins (e.g., Dalbergin)

  • Benzophenones

These compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-osteoporotic effects, making them attractive targets for pharmaceutical research.[1]

The Putative Biosynthetic Pathway of Neoflavonoids

The biosynthesis of neoflavonoids is believed to originate from the well-established phenylpropanoid pathway, which also serves as the precursor for flavonoids and isoflavonoids. The initial steps are likely shared, with a key branching point leading to the unique neoflavonoid skeleton.

The General Phenylpropanoid Pathway

The pathway begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes:

  • Phenylalanine ammonia-lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its thioester, p-coumaroyl-CoA.

Formation of the Chalcone (B49325) Backbone

The first committed step in flavonoid-type biosynthesis is the formation of a chalcone scaffold.

  • Chalcone Synthase (CHS): This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

Isomerization to Flavanone (B1672756)
  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently cyclized by CHI to form (2S)-naringenin, a flavanone, which is a central intermediate in the biosynthesis of various flavonoids and isoflavonoids.

Studies on Dalbergia odorifera have shown that mechanical wounding leads to the upregulation of genes encoding PAL, C4H, 4CL, CHS, and CHI, resulting in the accumulation of flavonoids, which supports the involvement of this common initial pathway.

The Branch Point to Neoflavonoids: A Hypothetical Rearrangement

The crucial step that differentiates neoflavonoid biosynthesis from that of flavonoids and isoflavonoids is the rearrangement of the C6-C3-C6 skeleton. While the specific enzyme(s) catalyzing this step in Dalbergia have not yet been definitively identified, it is hypothesized that an oxidative rearrangement of a flavanone or a related intermediate occurs. This could involve an aryl migration, shifting the B-ring from the C2 to the C3 position of the C-ring, leading to the formation of a 4-phenylcoumarin (B95950) backbone, the core structure of dalbergin (B191465) and related neoflavonoids. The exact mechanism and the enzymes involved remain a key area for future research.

Neoflavonoid Biosynthesis Pathway cluster_enzymes L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid   p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid   p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA   Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone + 3x Malonyl-CoA Naringenin (2S)-Naringenin (Flavanone) Naringenin_Chalcone->Naringenin   Neoflavonoid_precursor Putative Rearranged Intermediate Naringenin->Neoflavonoid_precursor   Dalbergin Dalbergin (4-Arylcoumarin) Neoflavonoid_precursor->Dalbergin   Other_Neoflavonoids Other Neoflavonoids (Dalbergiones, etc.) Dalbergin->Other_Neoflavonoids   PAL PAL C4H C4H _4CL 4CL CHS CHS CHI CHI Rearrangement_Enzyme Hypothetical Rearrangement Enzyme(s) Tailoring_Enzymes Tailoring Enzymes (e.g., OMTs, P450s)

Caption: Putative biosynthesis pathway of neoflavonoids in Dalbergia.

Quantitative Data on Flavonoids in Dalbergia Species

While comprehensive quantitative data on the entire neoflavonoid biosynthetic pathway is limited, metabolomic studies have provided valuable information on the abundance of various flavonoids in different Dalbergia species and tissues.

Compound ClassSpeciesTissueKey FindingsReference
Flavonoids D. odoriferaHeartwood vs. SapwoodSignificant differences in flavonoid profiles, with higher accumulation in the heartwood.
Isoflavonoids D. sissooStemEnriched in flavonoid and isoflavonoid (B1168493) biosynthesis pathways in heartwood compared to sapwood.
Neoflavonoids D. odoriferaVarious partsSativanone and 3′-O-methylviolanone identified as dominant flavonoid compounds.

Experimental Protocols

The following section provides detailed methodologies for key experiments relevant to the study of neoflavonoid biosynthesis. These are adapted from general protocols and should be optimized for Dalbergia species.

Metabolite Extraction and Analysis (LC-MS)

Objective: To identify and quantify neoflavonoids and their precursors in Dalbergia tissues.

Protocol:

  • Sample Preparation:

    • Freeze-dry plant tissue (e.g., heartwood, leaves) and grind to a fine powder using a mortar and pestle with liquid nitrogen.

    • Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of 80% methanol (B129727) (pre-chilled to -20°C) to the tube.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate for 30 minutes in an ice-water bath.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 200 µL of 50% methanol.

    • Filter through a 0.22 µm syringe filter into an LC-MS vial.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the compounds of interest (e.g., 5% B to 95% B over 20 minutes).

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes.

    • Data Acquisition: Use data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS and MS/MS spectra.

    • Data Analysis: Identify compounds by comparing retention times and fragmentation patterns with authentic standards or by searching spectral libraries. Quantify using the peak area of the most intense and specific fragment ion.

Metabolite Analysis Workflow Sample_Prep Sample Preparation (Grinding) Extraction Extraction (80% Methanol) Sample_Prep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Drying Drying (Nitrogen Evaporation) Supernatant_Collection->Drying Reconstitution Reconstitution (50% Methanol) Drying->Reconstitution Filtration Filtration (0.22 µm filter) Reconstitution->Filtration LC_MS_Analysis LC-MS/MS Analysis Filtration->LC_MS_Analysis Data_Analysis Data Analysis (Identification & Quantification) LC_MS_Analysis->Data_Analysis

Caption: Workflow for metabolite extraction and analysis.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the transcript levels of candidate genes involved in neoflavonoid biosynthesis.

Protocol:

  • RNA Extraction:

    • Extract total RNA from ~100 mg of powdered Dalbergia tissue using a suitable plant RNA extraction kit, including an on-column DNase treatment step to remove genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by gel electrophoresis to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • Primer Design:

    • Design gene-specific primers for your target genes (e.g., PAL, C4H, 4CL, CHS, CHI, and candidate rearrangement enzymes) and a reference gene (e.g., actin or ubiquitin) for normalization. Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

    • Perform the qRT-PCR in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Future Directions and Conclusion

The biosynthesis of neoflavonoids in Dalbergia species presents a fascinating area of plant biochemistry with significant potential for biotechnological applications. While the foundational steps of the pathway are likely shared with general flavonoid biosynthesis, the key enzymatic reactions that define the neoflavonoid skeleton remain to be elucidated. Future research should focus on:

  • Identification and characterization of the rearrangement enzyme(s): This is the most critical gap in our understanding of the pathway. A combination of transcriptomics, proteomics, and biochemical assays will be necessary to identify the enzyme(s) responsible for the aryl migration.

  • Functional genomics: Knockdown or overexpression of candidate genes in Dalbergia cell cultures or hairy root systems can provide direct evidence of their role in neoflavonoid biosynthesis.

  • Metabolic flux analysis: Using stable isotope labeling to trace the flow of precursors through the pathway can provide quantitative insights into the efficiency of different biosynthetic steps.

By addressing these research questions, it will be possible to fully unravel the biosynthesis of these valuable compounds, paving the way for their sustainable production through metabolic engineering and synthetic biology approaches. This will ultimately support the development of new pharmaceuticals and other high-value products derived from the rich chemical diversity of the Dalbergia genus.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the preliminary cytotoxicity screening of (+)-Dalbergiphenol, a neoflavonoid of interest in oncological research. Due to the limited availability of direct cytotoxicity data for this compound, this document synthesizes information from studies on closely related neoflavonoids and extracts from the Dalbergia genus, particularly Dalbergia sissoo, from which Dalbergiphenol has been isolated. This approach offers a robust framework for researchers initiating cytotoxic evaluations of this compound.

Introduction to this compound and Neoflavonoids in Cancer Research

This compound is a neoflavonoid, a class of polyphenolic compounds found in various plant species, notably within the Dalbergia genus. Neoflavonoids have garnered significant attention in cancer research due to their potential as anticancer agents. Compounds isolated from Dalbergia species have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. While specific cytotoxic data for this compound is not extensively documented in publicly available literature, the evaluation of analogous compounds provides a strong impetus for its investigation.

Quantitative Cytotoxicity Data of Related Compounds

To provide a quantitative context for the potential cytotoxicity of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of Dalbergin, a structurally related neoflavonoid, against the T47D breast cancer cell line.

CompoundCell LineIncubation Time (hours)IC50 (µM)Reference
DalberginT47D (Breast Cancer)241
480.001
720.00001

Note: This data is for Dalbergin, not this compound, and serves as a reference for the potential potency of related neoflavonoids.

Extracts from Dalbergia sissoo, the plant source of Dalbergiphenol, have also been evaluated for their cytotoxic potential. A methanol:water extract of the bark demonstrated significant antioxidant activity and anticancer effects against A431, A549, and NCIH 460 cancer cell lines, with IC50 values of 15.37, 29.09, and 17.02 µg/mL, respectively[1].

Experimental Protocols for Cytotoxicity Screening

The following sections detail the standard experimental methodologies employed in the preliminary cytotoxicity screening of natural products like this compound.

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include:

  • MCF-7, T47D, MDA-MB-231: Breast adenocarcinoma

  • A549: Lung carcinoma

  • HeLa: Cervical carcinoma

  • HT-29, HCT116: Colon adenocarcinoma

  • K562: Chronic myelogenous leukemia

  • PC3, DU-145: Prostate cancer

  • A431: Skin squamous cell carcinoma

Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

The SRB assay is another common method for determining cytotoxicity based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1-3).

  • Cell Fixation: After treatment, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The bound SRB is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 515 nm.

  • Data Analysis: Similar to the MTT assay, the percentage of cell viability and the IC50 value are calculated.

Visualization of Experimental Workflow and Potential Signaling Pathways

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be influenced by a cytotoxic neoflavonoid.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_assay Assay cluster_analysis Data Analysis compound This compound Stock Solution treatment Compound Treatment (Concentration Gradient) compound->treatment cell_culture Cancer Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation assay_choice Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay_choice measurement Absorbance Measurement assay_choice->measurement viability Cell Viability Calculation (%) measurement->viability ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for in vitro cytotoxicity screening.

Signaling_Pathway cluster_stimulus External Signal cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome dalbergiphenol This compound receptor Growth Factor Receptor dalbergiphenol->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 nfkb NF-κB akt->nfkb apoptosis Apoptosis bcl2->apoptosis proliferation_genes Proliferation & Survival Genes nfkb->proliferation_genes proliferation Cell Proliferation Inhibition proliferation_genes->proliferation

Caption: Hypothetical signaling pathway modulated by a neoflavonoid.

Concluding Remarks

The preliminary cytotoxicity screening of this compound represents a critical first step in evaluating its potential as an anticancer agent. While direct experimental data for this specific compound is sparse, the methodologies outlined in this guide, along with the data from related neoflavonoids, provide a solid foundation for initiating such studies. Future research should focus on determining the IC50 values of this compound against a diverse panel of cancer cell lines and elucidating the underlying molecular mechanisms of its cytotoxic activity. Such investigations will be instrumental in advancing our understanding of this promising natural product and its potential therapeutic applications.

References

In Vitro Antioxidant Potential of (+)-Dalbergiphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Dalbergiphenol, a neoflavonoid isolated from plants of the Dalbergia genus, has garnered interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the methodologies used to assess its in vitro antioxidant potential. While quantitative data for the isolated this compound is not extensively available in current literature, this document summarizes the antioxidant capacity of extracts from Dalbergia species and related flavonoids to provide a comparative context. Furthermore, it details the standard experimental protocols for key antioxidant assays and explores the likely underlying molecular mechanisms, focusing on the Nrf2 signaling pathway.

Quantitative Antioxidant Data

Specific quantitative data on the in vitro antioxidant activity of isolated this compound is limited in the available scientific literature. However, studies on extracts from various Dalbergia species, which contain Dalbergiphenol and other flavonoids, demonstrate significant antioxidant potential. The following table summarizes representative data from these extracts and related flavonoids to provide a framework for the anticipated antioxidant capacity of this compound.

Table 1: In Vitro Antioxidant Activity of Dalbergia Species Extracts and Related Flavonoids

SampleAssayIC50 / Antioxidant CapacityReference Compound
Ethanolic Extract of Dalbergia sissoo LeavesDPPH562.21 µg/mL-
Ethanolic Extract of Dalbergia sissoo LeavesABTS225 µg/mL-
Methanolic Extract of Dalbergia latifolia WoodDPPH70 ± 2.55 µg/mL-
Ethanolic Extract of Dalbergia latifolia BarkDPPH92.10 ± 1.10 % inhibitionAscorbic Acid
Latifolin (from Dalbergia odorifera)-Modulates Nrf2/HO-1 Pathway-

Note: The data presented are for extracts and related compounds, not isolated this compound. IC50 values represent the concentration required to scavenge 50% of the radicals.

Detailed Experimental Protocols

The following sections detail the standardized protocols for three common in vitro antioxidant assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)

  • This compound

  • Positive control (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol or ethanol. From this stock, prepare a series of dilutions to obtain a range of concentrations. Prepare the positive control in the same manner.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 1:1 (e.g., 100 µL sample + 100 µL DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound

  • Positive control (e.g., Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution. A common ratio is 1:10 (e.g., 20 µL sample + 180 µL ABTS•+ solution).

  • Incubation: Incubate the mixture at room temperature for a defined period, typically 6-7 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

  • TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Positive control (e.g., Ferrous sulfate, Trolox)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound and the positive control.

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the FRAP reagent in a 96-well plate (e.g., 10 µL sample + 190 µL FRAP reagent).

  • Incubation: Incubate the plate at 37°C for a specific time, typically 4-30 minutes.

  • Absorbance Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation of Antioxidant Capacity: The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., FeSO₄ or Trolox) and is expressed as Fe²⁺ equivalents or Trolox equivalents.

Mandatory Visualizations

Experimental Workflows

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_Sol->Mix Sample_Prep Prepare this compound & Control Dilutions Sample_Prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Radical Generate ABTS Radical Cation (ABTS•+) Dilute_ABTS Dilute ABTS•+ to Absorbance ~0.7 ABTS_Radical->Dilute_ABTS Mix Mix Sample/Control with Diluted ABTS•+ Dilute_ABTS->Mix Sample_Prep Prepare this compound & Control Dilutions Sample_Prep->Mix Incubate Incubate (6-7 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging & TEAC Measure->Calculate

Caption: Workflow for the ABTS radical cation scavenging assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare Fresh FRAP Reagent Mix Mix Sample/Control with FRAP Reagent FRAP_Reagent->Mix Sample_Prep Prepare this compound & Control Dilutions Sample_Prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Signaling Pathway

The antioxidant effects of many polyphenols, including flavonoids, are often attributed to their ability to modulate cellular signaling pathways involved in the antioxidant defense system. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain polyphenols, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

One of the most important of these enzymes is Heme Oxygenase-1 (HO-1) , which catabolizes heme into biliverdin, free iron, and carbon monoxide. Biliverdin is then converted to bilirubin, a potent antioxidant. The upregulation of HO-1 and other antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.

While direct evidence for this compound is still emerging, studies on structurally similar neoflavonoids isolated from Dalbergia species have demonstrated the ability to upregulate HO-1 expression via Nrf2 nuclear translocation.[1] This suggests a probable mechanism for the antioxidant activity of this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dalbergiphenol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Dalbergiphenol->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasomal_Degradation Proteasomal Degradation Keap1_Nrf2->Proteasomal_Degradation targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription of Transcription Transcription & Translation Antioxidant_Genes->Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) Transcription->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes

Caption: Proposed Nrf2-ARE signaling pathway for this compound.

Conclusion

While direct quantitative in vitro antioxidant data for isolated this compound is not yet widely published, the existing evidence from Dalbergia species extracts and related neoflavonoids strongly suggests its potential as a potent antioxidant. The standardized protocols provided herein offer a robust framework for the systematic evaluation of its antioxidant capacity. Furthermore, the likely involvement of the Nrf2/HO-1 signaling pathway provides a clear direction for future mechanistic studies. Further research to determine the specific IC50 values of this compound in various antioxidant assays is crucial to fully characterize its potential for applications in drug development and as a health-promoting agent.

References

The Ethnobotanical Landscape of (+)-Dalbergiphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol, a neoflavonoid with demonstrated biological activity, has been identified in a select number of plant species. This technical guide delves into the ethnobotanical background of these plants, providing a context for the traditional use of natural resources that contain this bioactive compound. While the direct ethnobotanical application of this compound itself is not documented, an examination of the traditional uses of the plants in which it is found, primarily Dalbergia sissoo, offers valuable insights for modern drug discovery and development. This document summarizes the available ethnobotanical data, outlines a key signaling pathway influenced by this compound, and provides a general framework for its extraction and isolation.

Ethnobotanical Background of Plants Containing this compound

This compound has been notably isolated from the heartwood of Dalbergia sissoo. The ethnobotanical information for other reported plant sources, such as Machilus robusta and Dalbergia monetaria, is less extensive, particularly concerning medicinal applications that could be linked to this specific compound.

Dalbergia sissoo (Indian Rosewood)

Dalbergia sissoo, a member of the Fabaceae family, has a rich history of use in traditional medicine systems, particularly in Ayurveda and Yunani.[1][2][3] The heartwood, in particular, is valued for its therapeutic properties.[3] Traditional applications of various parts of D. sissoo are summarized in the table below.

Plant PartTraditional Medicinal Uses
Heartwood Used in the treatment of skin diseases (leprosy, boils, eruptions), blood disorders, syphilis, dyspepsia, and as an antipyretic.[2][3][4] Also traditionally used for herpes and vitiligo.[3] The wood is considered to have anthelmintic and cooling properties.[2]
Bark Employed as an abortifacient, aphrodisiac, expectorant, antihelmintic, and antipyretic.[5] It is also used for blood diseases, leucoderma, and dysentery.[5] In Yunani medicine, it is used for blood and eye disorders, burning sensations, and scabies.[4]
Leaves A decoction of the leaves is traditionally used for gonorrhea.[5] The leaf juice is prescribed for eye ailments.[5] Extracts are used for sore throats, dysentery, and heart problems.[4]
Seeds The oil is used to treat skin itching and scabies.[4]
Roots Traditionally used as an astringent.[1]

The traditional use of D. sissoo heartwood for inflammatory skin conditions and fever aligns with the known anti-inflammatory properties of many flavonoids and neoflavonoids. This ethnobotanical context provides a rationale for the scientific investigation of its bioactive constituents, including this compound.

Machilus robusta and Dalbergia monetaria

Ethnobotanical information regarding the medicinal uses of Machilus robusta (Lauraceae family) is limited in the available literature. While other Machilus species are used in traditional Chinese medicine, specific uses of M. robusta are not well-documented.[6] Similarly, Dalbergia monetaria, found in Tropical America, is noted for its use as a medicine, but specific traditional applications are not widely reported.[7] The seeds of D. monetaria are known to be used in necklaces and belts in Peru.

Biological Activity and Signaling Pathways of this compound

Recent scientific studies have begun to elucidate the molecular mechanisms underlying the biological effects of this compound. A significant area of research has been its impact on bone metabolism, suggesting its potential as a therapeutic agent for osteoporosis.[8]

Osteogenic Signaling Pathway

This compound has been shown to promote bone formation by influencing osteoblastic and osteoclastic activity.[8] The proposed signaling pathway involves the upregulation of key transcription factors essential for osteoblast differentiation and the downregulation of factors that promote bone resorption.

Diagram of the Proposed Osteogenic Signaling Pathway of this compound

G General Workflow for Neoflavonoid Isolation start Plant Material Collection (e.g., Dalbergia sissoo heartwood) prep Drying and Grinding start->prep extract Solvent Extraction (e.g., Methanol, Ethanol) prep->extract concentrate Concentration of Crude Extract extract->concentrate partition Liquid-Liquid Partitioning (e.g., with Hexane, Ethyl Acetate) concentrate->partition chromatography Column Chromatography (Silica Gel) partition->chromatography fractions Fraction Collection and TLC Analysis chromatography->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification characterization Structural Elucidation (NMR, MS) purification->characterization end Pure this compound characterization->end

References

solubility profile of (+)-Dalbergiphenol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has garnered interest for its potential therapeutic properties, including antioxidant and bone-saving activities.[1][2] A critical aspect of its preclinical and pharmaceutical development is understanding its solubility in various solvents, which is essential for extraction, purification, formulation, and in vivo studies. This technical guide provides an overview of the available information on the solubility of this compound and related compounds, outlines a suitable experimental protocol for its determination, and discusses its expected solubility based on its chemical structure.

Quantitative Solubility Data

Solubility of Related Compounds: Dalbergin (B191465) and Nordalbergin (B190333)

A study on the thermodynamic properties of dalbergin and nordalbergin determined their solubility in six different solvents at temperatures ranging from 283.2 K to 308.2 K.[1][3] The solubility of both compounds was found to increase with a rise in temperature.[1][3]

The following table summarizes the solubility order of dalbergin and nordalbergin in the tested solvents:

CompoundSolvent Solubility Order
Dalbergin Trichloromethane > Propanone > Ethyl ethanoate > Methanol > Hexane (B92381) > Water[1][3]
Nordalbergin Propanone > Methanol > Ethyl ethanoate > Trichloromethane > Water > Hexane[1][3]

Note: This data is for dalbergin and nordalbergin, not this compound. It is presented here as a reference due to the structural similarities of the compounds.

Experimental Protocol for Solubility Determination

The solubility of dalbergin and nordalbergin was determined using the UV spectrophotometric method.[1][3] This method can be adapted to determine the solubility profile of this compound.

Materials and Apparatus
  • This compound (purified)

  • Selected solvents (e.g., water, methanol, ethanol (B145695), propanone, ethyl ethanoate, trichloromethane, hexane)

  • Thermostatic shaker bath

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Procedure
  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of each solvent in separate sealed flasks.

  • Equilibration: The flasks are placed in a thermostatic shaker bath and agitated at a constant temperature until equilibrium is reached. The time to reach equilibrium should be predetermined in preliminary experiments.

  • Phase Separation: The saturated solutions are centrifuged at a high speed to separate the undissolved solid from the supernatant.

  • Sample Preparation: A known volume of the clear supernatant is carefully withdrawn and diluted with the respective solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer.

  • Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution of the compound over a range of wavelengths.

  • Quantification: The concentration of this compound in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration.

Expected Solubility Profile of this compound

Based on the general principles of solubility for organic compounds, the solubility of this compound can be inferred from its molecular structure.[4] this compound is a phenolic compound, and its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding.

  • Polar Solvents: Due to the presence of hydroxyl (-OH) groups, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and propanone.[5][6] These solvents can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the polar solute.

  • Non-polar Solvents: The solubility in non-polar solvents like hexane is expected to be limited due to the polar nature of the hydroxyl groups.

  • Water: The solubility in water is likely to be low, a common characteristic of many poorly water-soluble pharmaceuticals.[7][8]

The polarity of the extracting solvent significantly influences the recovery of phenolic compounds from plant materials.[5] Methanol and ethanol are often effective solvents for extracting phenolic compounds.[9]

Visualizations

Experimental Workflow for Solubility Determination

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate in thermostatic shaker bath A->B C Centrifuge to separate solid and supernatant B->C D Withdraw and dilute supernatant C->D E Measure absorbance using UV-Vis Spectrophotometer D->E F Calculate concentration using calibration curve E->F

Caption: Workflow for determining the solubility of this compound.

Logical Relationships in Solubility

G Factors Influencing Solubility cluster_solute This compound cluster_solvent Solvent Solute Phenolic Hydroxyl Groups Solubility Solubility Solute->Solubility influences Solvent_Polarity Polarity Solvent_Polarity->Solubility influences Solvent_Hbond Hydrogen Bonding Capacity Solvent_Hbond->Solubility influences

Caption: Key factors influencing the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Basic Pharmacology of (+)-Dalbergiphenol

Disclaimer: Limited publicly available research data exists for the specific quantitative pharmacology and pharmacokinetics of this compound. This guide synthesizes the available information on its qualitative effects and the general pharmacological properties of related neoflavonoids.

Introduction

This compound is a neoflavonoid, a class of polyphenolic compounds, isolated from the heartwood of plants belonging to the Dalbergia genus, notably Dalbergia sissoo. It has garnered scientific interest primarily for its potential therapeutic applications in bone health, specifically in the context of osteoporosis. This technical guide provides a comprehensive overview of the current understanding of the basic pharmacology of this compound, including its pharmacodynamics, proposed mechanism of action, and a general overview of the expected pharmacokinetic profile based on its chemical class. This document also outlines detailed experimental protocols for key assays relevant to its pharmacological assessment and visualizes the associated signaling pathways and workflows.

Pharmacodynamics

The primary pharmacological effect of this compound identified in preclinical studies is its positive influence on bone metabolism. It exhibits a dual action by promoting bone formation and inhibiting bone resorption.

Mechanism of Action in Bone Metabolism

This compound has been shown to act as a bone-protective agent in an estrogen withdrawal model of osteoporosis[1]. Its mechanism involves the modulation of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

  • Stimulation of Osteoblastic Activity: this compound promotes the differentiation and activity of osteoblasts. This is evidenced by the increased expression of key osteogenic marker genes.

  • Inhibition of Osteoclastic Activity: The compound concurrently suppresses the formation and activity of osteoclasts. This is achieved by downregulating factors essential for osteoclastogenesis.

Signaling Pathways

The precise signaling pathways modulated by this compound are not fully elucidated. However, based on studies of other flavonoids and neoflavonoids, the following pathways are likely involved in its effects on bone cells.

Osteoblast Differentiation: The osteogenic effects of this compound are likely mediated through the activation of the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways. These pathways are crucial for the commitment and differentiation of mesenchymal stem cells into mature osteoblasts. Key transcription factors such as Runt-related transcription factor 2 (Runx2) and Osterix are upregulated, leading to the expression of bone matrix proteins.

osteoblast_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dalbergiphenol This compound Wnt_Receptor Frizzled/LRP5/6 Dalbergiphenol->Wnt_Receptor Activates BMP_Receptor BMP Receptor Dalbergiphenol->BMP_Receptor Activates GSK3b GSK-3β Wnt_Receptor->GSK3b Inhibits SMADs SMAD 1/5/8 BMP_Receptor->SMADs Phosphorylates beta_catenin β-catenin GSK3b->beta_catenin Inhibits (Degradation) beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates SMADs_nuc p-SMAD 1/5/8 SMADs->SMADs_nuc Translocates Runx2 Runx2 beta_catenin_nuc->Runx2 SMADs_nuc->Runx2 Osterix Osterix Runx2->Osterix Osteogenic_Genes Osteogenic Gene Expression Osterix->Osteogenic_Genes osteoclast_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dalbergiphenol This compound RANK RANK Dalbergiphenol->RANK Inhibits RANKL RANKL RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 MAPK MAPK (p38, JNK, ERK) TRAF6->MAPK NFkB NF-κB TRAF6->NFkB cFos c-Fos MAPK->cFos NFkB->cFos NFATc1 NFATc1 cFos->NFATc1 Osteoclast_Genes Osteoclast-specific Gene Expression NFATc1->Osteoclast_Genes osteoblast_workflow start Seed pre-osteoblastic cells (e.g., MC3T3-E1) culture Culture in osteogenic medium with varying concentrations of This compound start->culture alp_assay Alkaline Phosphatase (ALP) Activity Assay (Day 7-14) culture->alp_assay alizarin_stain Alizarin Red S Staining for Mineralization (Day 21-28) culture->alizarin_stain gene_expression Gene Expression Analysis (Runx2, Osterix, Col1a1) (Various time points) culture->gene_expression end Quantify and Analyze Results alp_assay->end alizarin_stain->end gene_expression->end osteoclast_workflow start Seed osteoclast precursors (e.g., RAW 264.7 or bone marrow macrophages) on bone slices or calcium phosphate-coated plates culture Culture with RANKL and M-CSF and varying concentrations of This compound start->culture trap_stain TRAP Staining (Day 5-7) culture->trap_stain pit_assay Resorption Pit Assay (Day 7-10) culture->pit_assay gene_expression Gene Expression Analysis (TRAP, c-Fos, NFATc1) (Various time points) culture->gene_expression end Quantify and Analyze Results trap_stain->end pit_assay->end gene_expression->end

References

Methodological & Application

Application Notes and Protocols: Extraction of (+)-Dalbergiphenol from Dalbergia sissoo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dalbergiphenol, a neoflavonoid found in the heartwood of Dalbergia species, has garnered significant interest for its potential therapeutic properties, including acting as a bone-saving agent in models of osteoporosis. This document provides a detailed protocol for the extraction, purification, and characterization of this compound from the heartwood of Dalbergia sissoo. The methodology encompasses hot methanol (B129727) extraction followed by silica (B1680970) gel column chromatography for purification. Furthermore, this guide outlines the analytical techniques for the identification and quantification of the isolated compound. The presented protocols and data are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a bioactive neoflavonoid predominantly found in the heartwood of plants belonging to the Dalbergia genus, such as Dalbergia sissoo (Indian Rosewood) and Dalbergia odorifera.[1][2] Neoflavonoids are a class of polyphenolic compounds known for their diverse pharmacological activities. Recent studies have highlighted the potential of this compound in bone health, demonstrating its ability to prevent bone loss in preclinical models of osteoporosis.[2] This has positioned this compound as a promising candidate for further investigation in the development of novel therapeutics for bone-related disorders.

The efficient extraction and purification of this compound from its natural source are crucial for its subsequent pharmacological evaluation and potential clinical applications. This application note provides a comprehensive, step-by-step protocol for the laboratory-scale isolation of this compound from Dalbergia sissoo heartwood.

Materials and Equipment

2.1 Plant Material:

  • Dried heartwood of Dalbergia sissoo.

2.2 Solvents and Reagents (Analytical or HPLC grade):

  • Methanol

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Chloroform

  • Silica gel (60-120 mesh) for column chromatography

  • Silica gel G plates for Thin Layer Chromatography (TLC)

  • Deuterated solvents for NMR (e.g., CDCl₃ or DMSO-d₆)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Purified water (HPLC grade)

2.3 Equipment:

  • Grinder or mill

  • Soxhlet apparatus or round-bottom flasks with reflux condensers

  • Heating mantles

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector (optional)

  • TLC developing tank and UV lamp (254 nm and 366 nm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

3.1. Plant Material Preparation

  • Obtain dried heartwood of Dalbergia sissoo.

  • Chop the heartwood into small pieces and then grind it into a coarse powder using a mechanical grinder.

  • Dry the powdered material in an oven at 40-50°C to remove any residual moisture.

  • Store the dried powder in an airtight container in a cool, dark place until extraction.

3.2. Extraction of Crude this compound

This protocol utilizes hot methanol extraction, a common method for isolating phenolic compounds from plant materials.[3]

  • Place 1 kg of the dried, powdered Dalbergia sissoo heartwood into a large round-bottom flask.

  • Add 5 L of methanol to the flask.

  • Set up a reflux condenser and heat the mixture to the boiling point of methanol (approximately 65°C) using a heating mantle.

  • Continue the reflux for 8 hours.[3]

  • Allow the mixture to cool to room temperature and then filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.[3]

3.3. Purification by Column Chromatography

The crude extract is a complex mixture of various phytochemicals. Silica gel column chromatography is employed to separate this compound from other compounds based on polarity.[3][4]

  • Slurry Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Column Packing: Carefully pour the slurry into a glass chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform packed bed. Drain the excess n-hexane until the solvent level is just above the silica gel surface.

  • Sample Loading: Dissolve the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, extract-adsorbed silica gel on top of the packed column.

  • Elution: Elute the column with a gradient of solvents with increasing polarity. A typical solvent system starts with n-hexane and gradually introduces ethyl acetate.

    • Initial Elution: Begin with 100% n-hexane to elute non-polar compounds.

    • Gradient Elution: Gradually increase the polarity by increasing the percentage of ethyl acetate in n-hexane (e.g., 95:5, 90:10, 85:15, and so on, v/v).

    • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 50 mL or 100 mL).

  • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a silica gel TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 or 7:3 v/v). Visualize the spots under a UV lamp at 254 nm and 366 nm. Fractions showing a similar TLC profile can be combined. This compound is expected to elute in the fractions with intermediate polarity.

  • Isolation: Combine the fractions containing the pure compound, as determined by TLC.

  • Final Purification: Concentrate the combined fractions containing this compound using a rotary evaporator to yield the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol-water or chloroform-hexane) or by preparative HPLC if necessary.

3.4. Characterization and Quantification

3.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is used for assessing the purity of the isolated this compound and for its quantification in the crude extract and purified fractions.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: Start with 95% A and 5% B, linearly increasing to 100% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Create a calibration curve using a purified standard of this compound.

3.4.2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): The structure of the purified compound should be confirmed using ¹H NMR and ¹³C NMR spectroscopy. The spectral data should be compared with published values for this compound.

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern of the isolated compound can be determined using mass spectrometry (e.g., ESI-MS) to further confirm its identity.

Data Presentation

The following tables summarize the expected yields and purity from the described protocol. The values are estimates based on typical yields for neoflavonoids from Dalbergia species, as precise data for this compound is not consistently reported in the literature.

Table 1: Extraction Yield of Crude Extract and Purified this compound

ParameterValueReference
Starting Plant Material (Dry Weight)1.0 kg[3]
Crude Methanol Extract Yield50 - 70 gEstimated
Purified this compound Yield200 - 400 mgEstimated
Yield of this compound (% of dry plant material)0.02 - 0.04%Estimated

Table 2: Purity Assessment of Isolated this compound

Analytical MethodPurity
HPLC-UV (at 280 nm)> 95%
¹H NMRConsistent with reference spectra

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the extraction and purification of this compound.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dalbergia sissoo Heartwood grinding Grinding and Drying plant_material->grinding extraction Hot Methanol Reflux Extraction grinding->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection concentration2 Rotary Evaporation fraction_collection->concentration2 pure_compound This compound concentration2->pure_compound hplc HPLC-UV pure_compound->hplc nmr NMR pure_compound->nmr ms MS pure_compound->ms

Caption: Experimental workflow for the extraction and purification of this compound.

Conclusion

This application note provides a detailed and practical guide for the extraction and purification of this compound from Dalbergia sissoo heartwood. The described protocol, involving hot methanol extraction followed by silica gel column chromatography, is a robust and reproducible method for obtaining this bioactive neoflavonoid in high purity. The successful isolation of this compound will facilitate further research into its pharmacological properties and potential as a therapeutic agent.

References

Application Note: High-Purity Isolation of (+)-Dalbergiphenol Using a Multi-Step Column Chromatography Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Dalbergiphenol is a neoflavonoid predominantly isolated from the heartwood of plant species belonging to the Dalbergia genus, such as Dalbergia sissoo. This chiral molecule has garnered significant interest within the scientific community due to its promising pharmacological activities. Notably, studies have demonstrated its potent osteogenic effects, suggesting its potential as a therapeutic agent for bone-related disorders like osteoporosis.[1][2] Research indicates that this compound promotes bone formation by upregulating key transcription factors, such as Runx2 and Osterix, in osteoblasts, which are crucial for their differentiation and maturation. This application note provides a detailed, multi-step protocol for the purification of this compound from a crude plant extract using a combination of silica (B1680970) gel and Sephadex LH-20 column chromatography, followed by an optional preparative HPLC polishing step for achieving high purity.

Experimental Protocols

1. Preparation of Crude Extract

A methanolic extract of dried and powdered Dalbergia sissoo heartwood is prepared by refluxing the plant material with methanol (B129727). The solvent is then removed under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract. This extract is then subjected to solvent partitioning with hexane (B92381) to remove non-polar constituents.

2. Stage 1: Silica Gel Column Chromatography (Initial Fractionation)

This initial step aims to separate the crude extract into fractions of varying polarity, thereby enriching the fraction containing this compound.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Column Preparation: A glass column is packed with a slurry of silica gel in hexane.

  • Sample Loading: The defatted crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

  • Elution: A stepwise gradient elution is performed using mixtures of hexane, ethyl acetate, and methanol of increasing polarity.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.

3. Stage 2: Sephadex LH-20 Column Chromatography (Group Separation)

This stage separates compounds based on a combination of molecular sieving and adsorption, which is highly effective for purifying phenolic compounds like flavonoids.

  • Stationary Phase: Sephadex LH-20.

  • Column Preparation: Sephadex LH-20 is swelled in methanol and packed into a glass column.

  • Sample Loading: The enriched fraction from the silica gel chromatography step, after being concentrated, is dissolved in a minimal amount of methanol and loaded onto the column.

  • Elution: Isocratic elution is performed with 100% methanol.

  • Fraction Collection: Fractions are collected and analyzed by TLC or analytical HPLC to isolate the this compound-containing fractions.

4. Stage 3 (Optional): Preparative HPLC (Final Polishing)

For applications requiring very high purity (>98%), a final purification step using preparative reverse-phase HPLC can be employed.

  • Column: C18 preparative column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid to improve peak shape).

  • Detection: UV detection at a wavelength suitable for flavonoids (e.g., 280 nm).

  • Fraction Collection: The peak corresponding to this compound is collected.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification process starting from 100 g of dried plant material.

Purification StageStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Methanolic Extract10085008.5~1-2
Silica Gel Chromatography8.595011.2 (from crude)~40-50
Sephadex LH-20 Chromatography0.9522023.2 (from silica fraction)~95
Preparative HPLC (Optional)0.2218584.1 (from Sephadex fraction)>98

Compound Characterization

The identity and purity of the isolated this compound are confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using an analytical C18 column with a suitable mobile phase gradient.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure. The spectra are typically recorded in deuterated methanol (CD3OD) or DMSO-d6.

Visualizations

experimental_workflow start Dalbergia sissoo Heartwood Powder extraction Methanolic Extraction & Hexane Partitioning start->extraction crude_extract Defatted Crude Extract extraction->crude_extract silica_col Silica Gel Column Chromatography (Hexane-EtOAc-MeOH Gradient) crude_extract->silica_col enriched_fraction Enriched this compound Fraction silica_col->enriched_fraction sephadex_col Sephadex LH-20 Column (100% Methanol) enriched_fraction->sephadex_col purified_compound Purified this compound (~95%) sephadex_col->purified_compound prep_hplc Optional: Preparative HPLC (C18, Acetonitrile/Water Gradient) purified_compound->prep_hplc characterization Characterization (HPLC, MS, NMR) purified_compound->characterization high_purity High-Purity this compound (>98%) prep_hplc->high_purity high_purity->characterization

Caption: Purification workflow for this compound.

signaling_pathway cluster_cell Osteoblast dalbergiphenol This compound mapk MAPK Signaling (p38, ERK) dalbergiphenol->mapk Activates runx2 Runx2 mapk->runx2 Phosphorylates & Activates osterix Osterix (Osx) mapk->osterix Phosphorylates & Activates runx2->osterix Induces Expression gene_expression Osteogenic Gene Expression (e.g., Collagen I, Alkaline Phosphatase) runx2->gene_expression Promotes osterix->gene_expression Promotes differentiation Osteoblast Differentiation & Maturation gene_expression->differentiation bone_formation Increased Bone Formation differentiation->bone_formation

Caption: Osteogenic signaling of this compound.

References

Application Note: Quantitative Analysis of (+)-Dalbergiphenol in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of (+)-Dalbergiphenol in plant extracts, particularly from species of the Dalbergia genus. The method utilizes a C18 column with a gradient elution of acetonitrile (B52724) and water, both acidified with formic acid, and UV detection. This protocol is designed for researchers, scientists, and professionals in the fields of natural product chemistry, phytochemistry, and drug development who require a precise and accurate method for the quantification of this bioactive neoflavonoid.

Introduction

This compound is a neoflavonoid predominantly found in the heartwood of various Dalbergia species, such as Dalbergia sissoo[1][2]. This class of compounds has garnered significant interest due to its diverse pharmacological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of phytochemicals in complex mixtures like plant extracts[3]. The method described herein is based on established principles for the analysis of phenolic compounds and flavonoids by RP-HPLC[4][5][6].

Experimental

Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

  • HPLC vials

  • This compound reference standard (purity ≥98%)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Formic acid (analytical grade)

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile[7]
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-60% B; 20-25 min, 60-90% B; 25-30 min, 90% B; 30.1-35 min, 10% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm (alternatively 254 nm)[6][8]

Protocols

Protocol 1: Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Store the stock solution at 4 °C in the dark to prevent degradation[9].

Protocol 2: Sample Preparation from Plant Material

  • Grinding: Grind the dried plant material (e.g., heartwood) into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material and place it in a flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial[10].

  • Dilution: If necessary, dilute the sample with methanol to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation (Hypothetical Data)

The developed method should be validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines. Hypothetical performance data is presented in Table 2.

Table 2: Summary of Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Linear Range (µg/mL) 1 - 100
Retention Time (min) Approximately 15.2
LOD (µg/mL) 0.25
LOQ (µg/mL) 0.75
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Results and Discussion

The described HPLC method provides excellent separation of this compound from other components in plant extracts. The use of a C18 column with a gradient elution of acidified acetonitrile and water allows for good peak shape and resolution. The detection wavelength of 280 nm is chosen based on the common absorbance maxima for phenolic compounds[6][11]. A diode array detector can be used to confirm the peak purity by comparing the UV spectrum of the analyte peak with that of the reference standard.

Visualization of the Experimental Workflow

HPLC_Workflow start Start: Plant Material sample_prep Sample Preparation (Grinding, Extraction, Filtration) start->sample_prep end_node End: Quantification Report hplc_analysis HPLC Analysis (Injection and Separation) sample_prep->hplc_analysis standard_prep Standard Preparation (this compound) standard_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 280 nm) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration and Calibration) data_acquisition->data_processing data_processing->end_node

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC method presented in this application note is a reliable and efficient tool for the quantification of this compound in plant extracts. The detailed protocols for sample and standard preparation, along with the specified chromatographic conditions, provide a solid foundation for researchers to implement this method in their laboratories. The validation of this method will ensure the accuracy and precision of the obtained quantitative data, which is essential for the quality control and further research of plant-based products containing this compound.

References

Application Notes & Protocols: Synthesis of (+)-Dalbergiphenol and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies for (+)-Dalbergiphenol and its analogues, focusing on enantioselective methods. While a specific protocol for the direct asymmetric synthesis of this compound is not extensively documented in publicly available literature, this document outlines a highly relevant and adaptable N-Heterocyclic Carbene (NHC) catalyzed methodology for the synthesis of structurally similar 4-aryl-3,4-dihydrocoumarins. The provided protocols and data are based on established synthetic routes for analogues and serve as a comprehensive guide for the synthesis of this class of compounds.

Introduction

This compound is a naturally occurring neoflavonoid belonging to the 4-aryl-3,4-dihydrocoumarin class of compounds. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including potential applications in drug development. The precise stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical aspect of their study. This document details a representative protocol for the asymmetric synthesis of 4-aryl-3,4-dihydrocoumarins, which can be adapted for the synthesis of this compound and its analogues.

Synthetic Strategy Overview

The asymmetric synthesis of 4-aryl-3,4-dihydrocoumarins can be effectively achieved through an N-Heterocyclic Carbene (NHC) catalyzed annulation of phenols with α,β-unsaturated aldehydes (enals)[1]. This organocatalytic approach offers a powerful and stereocontrolled method to construct the chiral dihydropyranone core of the target molecules.

The general synthetic workflow involves the reaction of a substituted phenol (B47542) with an enal in the presence of a chiral NHC catalyst. The catalyst facilitates a cascade reaction, leading to the formation of the desired 4-aryl-3,4-dihydrocoumarin with high enantioselectivity.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction cluster_product Product Phenol Substituted Phenol Annulation [4+2] Annulation Phenol->Annulation Enal α,β-Unsaturated Aldehyde Enal->Annulation NHC Chiral N-Heterocyclic Carbene (NHC) Catalyst NHC->Annulation Base Base (e.g., DBU) Base->Annulation Dihydrocoumarin This compound Analogue (4-Aryl-3,4-dihydrocoumarin) Annulation->Dihydrocoumarin

Caption: General workflow for the NHC-catalyzed synthesis of 4-aryl-3,4-dihydrocoumarins.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various 4-aryl-3,4-dihydrocoumarin analogues using an N-Heterocyclic Carbene catalyzed approach, demonstrating the scope and efficiency of this methodology[1].

EntryPhenol SubstrateEnal SubstrateProductYield (%)Enantiomeric Excess (ee, %)
13,5-DimethoxyphenolCinnamaldehyde4-Phenyl-5,7-dimethoxy-3,4-dihydrocoumarin8595
23,5-Dimethoxyphenol(E)-3-(4-Chlorophenyl)acrylaldehyde4-(4-Chlorophenyl)-5,7-dimethoxy-3,4-dihydrocoumarin8296
33,5-Dimethoxyphenol(E)-3-(4-Methoxyphenyl)acrylaldehyde4-(4-Methoxyphenyl)-5,7-dimethoxy-3,4-dihydrocoumarin7894
43,5-Dimethoxyphenol(E)-3-(2-Naphthyl)acrylaldehyde5,7-Dimethoxy-4-(naphthalen-2-yl)-3,4-dihydrocoumarin8897
5SesamolCinnamaldehyde6-Phenyl-6,7-dihydro-8H-[2][3]dioxolo[4,5-g]chromen-8-one7592
63-(Dimethylamino)phenolCinnamaldehyde7-(Dimethylamino)-4-phenyl-3,4-dihydrocoumarin6594

Experimental Protocols

The following is a detailed protocol for a representative synthesis of a 4-aryl-3,4-dihydrocoumarin analogue, which can be adapted for the synthesis of this compound by selecting the appropriate starting materials (e.g., resorcinol (B1680541) and an appropriate protected 4-hydroxyphenyl-enal).

General Procedure for the Enantioselective Synthesis of 4-Aryl-3,4-dihydrocoumarins[1]

Materials:

  • Substituted phenol (1.0 equiv)

  • α,β-Unsaturated aldehyde (1.2 equiv)

  • Chiral N-Heterocyclic Carbene (NHC) precatalyst (e.g., a triazolium salt derived from L-phenylalanine) (10 mol%)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) (10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane (B109758), CH₂Cl₂)

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Syringes for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask under an inert atmosphere, add the substituted phenol (e.g., 3,5-dimethoxyphenol, 0.2 mmol, 1.0 equiv), the chiral NHC precatalyst (0.02 mmol, 10 mol%), and the base (e.g., DBU, 0.02 mmol, 10 mol%).

    • Add anhydrous dichloromethane (2.0 mL) to the flask.

  • Addition of Enal:

    • To the stirred solution, add the α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 0.24 mmol, 1.2 equiv) dropwise via syringe at room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

    • The residue is then directly purified by flash column chromatography on silica gel.

  • Purification:

    • Purify the crude product by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 4-aryl-3,4-dihydrocoumarin.

  • Characterization:

    • Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Potential Biological Signaling Pathway Involvement

While the direct signaling pathways modulated by this compound are still under investigation, related neoflavonoids have been shown to possess various biological activities. For instance, some analogues exhibit anti-inflammatory and antioxidant properties. A potential mechanism of action could involve the modulation of inflammatory signaling pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_signaling Signaling Cascade cluster_response Cellular Response Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB phosphorylates pNFkB p-NF-κB NFkB->pNFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) pNFkB->Cytokines induces transcription Dalbergiphenol This compound and Analogues Dalbergiphenol->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by this compound.

References

Application Notes & Protocols: In Vitro Osteoblast Differentiation Assay with (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has demonstrated potential as a bone-protective agent.[1][2] In vivo studies on ovariectomized mouse models, which mimic postmenopausal osteoporosis, have shown that this compound effectively prevents bone loss by promoting osteoblastic activity while concurrently inhibiting osteoclastic functions.[1][2] This document provides detailed protocols for assessing the osteogenic potential of this compound in an in vitro setting using osteoblast precursor cells. The provided assays are fundamental for elucidating the cellular and molecular mechanisms by which this compound stimulates osteoblast differentiation and mineralization.

The differentiation of osteoblasts is a complex process involving the expression of key transcription factors and the subsequent deposition of a mineralized extracellular matrix.[3][4] Standard in vitro assays to evaluate osteogenesis include the measurement of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, and the quantification of matrix mineralization using Alizarin Red S staining, which marks the later stages of osteoblast maturation.[3][5]

Experimental Protocols

Cell Culture and Maintenance

A murine pre-osteoblastic cell line, such as MC3T3-E1, is recommended for these assays.

  • Cell Line: MC3T3-E1 (mouse pre-osteoblast cell line).

  • Growth Medium: Alpha Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂. The medium should be changed every 2-3 days.

Osteoblast Differentiation Assay

This protocol outlines the induction of osteoblast differentiation and treatment with this compound.

  • Seeding: Plate MC3T3-E1 cells in the appropriate well plates (e.g., 24-well or 48-well plates) at a density of 5 x 10⁴ cells/cm². Allow cells to adhere for 24 hours in growth medium.

  • Differentiation Induction: After 24 hours, replace the growth medium with an osteogenic differentiation medium (ODM).

    • ODM Composition: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • Treatment: Add this compound to the ODM at various concentrations (e.g., 1, 5, 10, 25, 50 µM). A vehicle control (e.g., DMSO) should be included at a concentration equivalent to the highest concentration of the solvent used for this compound.

  • Incubation: Culture the cells for the desired period for each assay (7-14 days for ALP activity and 21-28 days for mineralization). The medium containing the respective treatments should be replaced every 2-3 days.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[3]

  • Time Point: 7 to 14 days post-differentiation induction.

  • Procedure:

    • Wash the cell monolayers twice with phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet cell debris.

    • Use the supernatant for the ALP activity assay.

    • Add an aliquot of the supernatant to a 96-well plate.

    • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate solution.

    • Incubate at 37°C for 15-30 minutes.

    • Stop the reaction by adding NaOH.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Normalize the ALP activity to the total protein concentration of the respective samples, determined by a standard protein assay (e.g., BCA assay).

Alizarin Red S (ARS) Staining for Mineralization

ARS staining is used to visualize and quantify the calcium deposits, a marker of late-stage osteoblast differentiation and matrix mineralization.[3]

  • Time Point: 21 to 28 days post-differentiation induction.

  • Procedure:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the fixed cells three times with deionized water.

    • Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

    • Wash the cells four to five times with deionized water to remove excess stain.

    • The stained mineralized nodules can be visualized and imaged using a microscope.

    • For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate (pH 7.0) and the absorbance measured at 562 nm.

Gene Expression Analysis (Optional)

To investigate the molecular mechanism, the expression of key osteogenic genes can be analyzed using quantitative real-time PCR (qRT-PCR).

  • Time Point: 3, 7, and 14 days post-differentiation induction.

  • Genes of Interest: Runt-related transcription factor 2 (Runx2), Osterix (Osx), Collagen type I alpha 1 (Col1a1), and Osteocalcin (Ocn).

  • Procedure:

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a suitable master mix.

    • Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH).

Data Presentation

Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity

Treatment GroupConcentration (µM)Relative ALP Activity (% of Control)
Control (ODM)-100 ± SEM
This compound1Data to be filled by user
5Data to be filled by user
10Data to be filled by user
25Data to be filled by user
50Data to be filled by user
SEM: Standard Error of the Mean

Table 2: Quantification of Matrix Mineralization by Alizarin Red S Staining

Treatment GroupConcentration (µM)Absorbance at 562 nm (Fold Change vs. Control)
Control (ODM)-1.0 ± SEM
This compound1Data to be filled by user
5Data to be filled by user
10Data to be filled by user
25Data to be filled by user
50Data to be filled by user
SEM: Standard Error of the Mean

Table 3: Relative mRNA Expression of Osteogenic Markers

Treatment GroupConcentration (µM)Runx2 (Fold Change)Osterix (Fold Change)Col1a1 (Fold Change)
Control (ODM)-1.0 ± SEM1.0 ± SEM1.0 ± SEM
This compound10Data to be filled by userData to be filled by userData to be filled by user
50Data to be filled by userData to be filled by userData to be filled by user
SEM: Standard Error of the Mean

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_differentiation Differentiation and Treatment cluster_assays Assays start Seed MC3T3-E1 Cells culture Culture for 24h start->culture induce Induce Differentiation (ODM) culture->induce treat Treat with this compound induce->treat alp ALP Activity Assay (Day 7-14) treat->alp ars Alizarin Red S Staining (Day 21-28) treat->ars qpcr qRT-PCR (Day 3, 7, 14) treat->qpcr

Caption: Experimental workflow for in vitro osteoblast differentiation assay.

While the precise signaling pathway for this compound is still under investigation, related neoflavonoids and polyphenols have been shown to influence key osteogenic pathways such as the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways.[6][7][8] this compound has been observed to increase the expression of Runx2 and Osterix, crucial downstream transcription factors in these pathways.[1][2]

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events dalbergiphenol (B593540) This compound bmp_pathway BMP Pathway dalbergiphenol->bmp_pathway Activates wnt_pathway Wnt/β-catenin Pathway dalbergiphenol->wnt_pathway Potentially Activates runx2 Runx2 bmp_pathway->runx2 wnt_pathway->runx2 osterix Osterix runx2->osterix osteogenic_genes Osteogenic Gene Expression (e.g., Col1a1, OCN) osterix->osteogenic_genes differentiation Osteoblast Differentiation & Mineralization osteogenic_genes->differentiation

Caption: Proposed signaling pathway for this compound in osteoblasts.

References

Application Notes and Protocols for (+)-Dalbergiphenol in Animal Models of Postmenopausal Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of (+)-Dalbergiphenol (DGP) as a potential therapeutic agent for postmenopausal osteoporosis. The protocols detailed below are based on established ovariectomy-induced bone loss models in rodents, which are the gold standard for mimicking the skeletal changes observed in postmenopausal women.[1][2][3]

Introduction to this compound and its Osteoprotective Potential

This compound is a neoflavonoid that has demonstrated significant potential in preventing bone loss in animal models of estrogen deficiency.[4][5] Studies suggest that DGP exerts its bone-protective effects by modulating bone remodeling, tipping the balance from bone resorption to bone formation.[4][5] This is achieved by stimulating osteoblastic (bone-forming) activity while simultaneously inhibiting osteoclastic (bone-resorbing) activity.[4][5] The underlying mechanism involves the upregulation of key osteogenic transcription factors and the downregulation of markers associated with bone resorption.[4][5]

Animal Model Selection and Rationale

The most widely used and well-validated animal model for studying postmenopausal osteoporosis is the ovariectomized (OVX) rodent.[1][2][3][6][7] Bilateral ovariectomy induces estrogen deficiency, leading to a cascade of skeletal changes that closely resemble those in postmenopausal women, including:

  • Increased bone turnover, with resorption exceeding formation.[3]

  • Significant loss of bone mineral density (BMD).

  • Deterioration of the trabecular bone microarchitecture.[3]

  • Increased fracture risk.

Both rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6, BALB/c) are suitable for this model.[6][7] The choice of species and strain may depend on specific experimental goals, such as the need for genetically modified models.[6] For this compound studies, the adult BALB/c mouse has been successfully utilized.[4]

Experimental Design and Workflow

A typical experimental design to evaluate the efficacy of this compound in an OVX model involves the following steps:

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis acclimatization Animal Acclimatization surgery Sham or Ovariectomy (OVX) Surgery acclimatization->surgery recovery Post-operative Recovery (e.g., 2 weeks) surgery->recovery grouping Randomization into Treatment Groups recovery->grouping treatment Daily Oral Administration (e.g., 6-8 weeks) grouping->treatment euthanasia Euthanasia & Sample Collection (Blood, Uterus, Bones) treatment->euthanasia analysis Biomechanical Testing Micro-CT Analysis Histomorphometry Gene Expression Analysis euthanasia->analysis

Caption: Experimental workflow for evaluating this compound in an OVX mouse model.

Treatment Groups:

A standard study design includes at least four groups:

  • Sham-operated + Vehicle: Control group to represent healthy skeletal status.

  • OVX + Vehicle: Control group to represent osteoporotic condition.

  • OVX + this compound: Test group to evaluate the therapeutic effect. Multiple dose levels can be included (e.g., 1.0 and 5.0 mg/kg/day).[4]

  • OVX + Positive Control (e.g., 17β-estradiol): To validate the model and provide a benchmark for efficacy.[4]

Detailed Experimental Protocols

Ovariectomy (OVX) Procedure in Mice

This protocol is for inducing an estrogen-deficient state to model postmenopausal osteoporosis.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Suture materials

  • Antiseptic solution and sterile gauze

  • Warming pad

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic regimen.

  • Shave and disinfect the surgical area on the dorsal side.

  • Make a small midline skin incision on the back.

  • Locate the ovaries beneath the muscle layer.

  • Make a small incision in the muscle wall to expose the ovary.

  • Ligate the ovarian blood vessels and fallopian tube, then carefully remove the ovary.

  • Repeat the procedure for the second ovary.

  • Suture the muscle and skin layers.

  • For the sham group, perform the same procedure but locate and exteriorize the ovaries without removing them.

  • Provide post-operative care, including analgesics and monitoring for recovery.

  • Allow a recovery period (e.g., two weeks) for the development of osteopenia before starting treatment.[7]

Bone Microarchitecture Analysis (Micro-CT)

Micro-computed tomography (micro-CT) is used for the 3D visualization and quantification of bone microarchitecture.

Procedure:

  • Sacrifice the animals and collect the femurs and lumbar vertebrae.

  • Fix the bones in 10% neutral buffered formalin.

  • Scan the bones using a high-resolution micro-CT scanner.

  • Define a region of interest (ROI) in the trabecular bone of the distal femur metaphysis and the vertebral body.

  • Analyze the reconstructed 3D images to quantify key structural parameters.

Biomechanical Strength Testing

This procedure assesses the mechanical integrity of the bones.

Procedure:

  • Use a three-point bending test for the femoral mid-shaft to determine cortical bone strength.

  • Use a compression test for the vertebral body to assess trabecular bone strength.

  • Record parameters such as ultimate load, stiffness, and energy to failure.

Gene Expression Analysis (RT-qPCR)

This protocol quantifies the expression of genes involved in bone remodeling in bone tissue.

Procedure:

  • Isolate total RNA from the femur or tibia after flushing out the bone marrow.

  • Synthesize complementary DNA (cDNA) using reverse transcriptase.

  • Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., Runx2, Osterix, Collagen Type I, TRAP, OPG, RANKL) and a housekeeping gene for normalization.

  • Analyze the relative gene expression levels.

Quantitative Data Summary

The following tables summarize the expected outcomes from studies evaluating this compound in an OVX mouse model, based on published data.[4]

Table 1: Effects of this compound on Bone Microarchitectural Parameters (Femur)

ParameterSham + VehicleOVX + VehicleOVX + DGP (1.0 mg/kg)OVX + E2
Bone Volume/Total Volume (BV/TV, %) HighLowIncreasedIncreased
Trabecular Number (Tb.N, /mm) HighLowIncreasedIncreased
Trabecular Thickness (Tb.Th, µm) NormalReducedIncreasedIncreased
Trabecular Separation (Tb.Sp, µm) LowHighReducedReduced

Table 2: Effects of this compound on Biomechanical Strength

ParameterSham + VehicleOVX + VehicleOVX + DGP (1.0 mg/kg)OVX + E2
Ultimate Load (N) HighLowIncreasedIncreased
Stiffness (N/mm) HighLowIncreasedIncreased

Table 3: Effects of this compound on Bone Remodeling Gene Expression

Gene TargetSham + VehicleOVX + VehicleOVX + DGP (1.0 mg/kg)
Runx2 (Osteogenic) BaselineDecreasedIncreased
Osterix (Osteogenic) BaselineDecreasedIncreased
Collagen Type I (Osteogenic) BaselineDecreasedIncreased
TRAP (Resorptive) BaselineIncreasedDecreased
OPG/RANKL Ratio BaselineDecreasedIncreased

Signaling Pathways Modulated by this compound

This compound promotes bone health by influencing key signaling pathways that regulate the differentiation and activity of osteoblasts and osteoclasts. The primary mechanism involves enhancing osteogenesis while suppressing osteoclastogenesis.

Caption: Proposed mechanism of this compound on bone remodeling pathways.

The osteoprotective effect of this compound is attributed to its ability to:

  • Promote Osteogenesis: By increasing the mRNA expression of crucial osteogenic transcription factors, Runt-related transcription factor 2 (Runx2) and Osterix, as well as Collagen Type I, a major component of the bone matrix.[4][5]

  • Inhibit Osteoclastogenesis: By decreasing the expression of tartrate-resistant acid phosphatase (TRAP), a key enzyme in osteoclasts, and favorably increasing the osteoprotegerin (OPG) to receptor activator of nuclear factor-κB ligand (RANKL) ratio.[4][5] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation and activation.[8][9][10]

References

Application Notes and Protocols for Studying the Effects of (+)-Dalbergiphenol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the biological effects of (+)-Dalbergiphenol, a neoflavonoid with potential therapeutic properties. The following sections outline experimental procedures to assess its antioxidant, anti-inflammatory, cytotoxic, and osteogenic activities in relevant cell lines.

Antioxidant Activity Assessment

The antioxidant potential of this compound can be determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This colorimetric assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Table 1: DPPH Radical Scavenging Activity of a Sample Phytochemical
Concentration (µg/mL)Absorbance at 517 nm% Inhibition
Control (DPPH only)1.0500%
100.84020%
250.63040%
500.42060%
1000.21080%
Ascorbic Acid (Positive Control, 50 µg/mL)0.10590%
Protocol: DPPH Radical Scavenging Assay[1][2][3][4][5]
  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, amber-colored bottle to prevent degradation from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a concentration of 1 mg/mL.

    • Prepare a stock solution of a standard antioxidant, such as ascorbic acid, at the same concentration.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) in triplicate.

    • Add 100 µL of the DPPH solution to each well.

    • For the positive control, add 100 µL of the ascorbic acid solution at a single effective concentration.

    • For the blank, add 100 µL of the solvent used to dissolve the test compound.

    • For the control, add 100 µL of DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity Assessment in Macrophages

The anti-inflammatory properties of this compound can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of pro-inflammatory mediators like NO.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
TreatmentConcentrationNitrite (B80452) Concentration (µM)% Inhibition of NO Production
Untreated Control-1.2-
LPS (1 µg/mL)-25.80%
This compound + LPS10 µM18.130%
This compound + LPS25 µM11.655%
This compound + LPS50 µM6.475%
Dexamethasone (Positive Control) + LPS10 µM5.280%
Protocol: Nitric Oxide (NO) Production Assay (Griess Test)[6][7][8][9]
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a positive control (e.g., dexamethasone) and an untreated control.

  • Griess Assay:

    • After the incubation period, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for another 10 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

    • Calculate the percentage inhibition of NO production relative to the LPS-treated group.

Signaling Pathway Visualization

The anti-inflammatory effects of neoflavonoids like dalbergiphenol (B593540) are often attributed to the inhibition of the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Dalbergiphenol This compound Dalbergiphenol->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic Activity Assessment in Cancer Cells

The potential of this compound to inhibit the proliferation of cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 3: Cytotoxic Effects of Dalbergin on T47D Breast Cancer Cells (IC50 Values)[10]
Incubation TimeIC50 (µM)
24 hours1.0
48 hours0.001
72 hours0.00001
Protocol: MTT Cell Viability Assay[11][12][13][14]
  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow the cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate at 37°C for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow

G Start Start Seed_Cells Seed Cancer Cells (e.g., MCF-7) in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add this compound (various concentrations) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24, 48, or 72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing the cytotoxic effects of this compound.

Osteogenic Differentiation Activity Assessment

The potential of this compound to promote bone formation can be investigated by assessing its effect on the differentiation of pre-osteoblastic cells, such as MC3T3-E1. Key markers of osteogenic differentiation include alkaline phosphatase (ALP) activity and the formation of mineralized nodules.

Table 4: Effect of a Sample Phytochemical on Osteogenic Differentiation of MC3T3-E1 Cells
TreatmentALP Activity (fold change vs. control)Mineralization (Alizarin Red S Staining)
Control1.0+
Osteogenic Medium (OM)3.5+++
This compound (1 µM) + OM5.2++++
This compound (5 µM) + OM6.8+++++
Protocol: Alkaline Phosphatase (ALP) Activity Assay[15][16][17][18][19]
  • Cell Culture and Differentiation:

    • Seed MC3T3-E1 cells in a 24-well plate at a density of 2 x 10^4 cells/well.

    • After 24 hours, replace the growth medium with osteogenic medium (α-MEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

    • Treat the cells with different concentrations of this compound.

  • ALP Assay:

    • After 7-14 days of culture, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100).

    • Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding NaOH.

    • Measure the absorbance at 405 nm. ALP activity is proportional to the amount of p-nitrophenol produced.

Protocol: Alizarin Red S Staining for Mineralization[15][17][18]
  • Cell Culture and Differentiation:

    • Culture and treat MC3T3-E1 cells as described for the ALP activity assay for 14-21 days.

  • Staining:

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Rinse with deionized water and stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

    • Wash thoroughly with deionized water to remove excess stain.

  • Analysis:

    • Visualize the calcium deposits (stained red) under a microscope.

    • For quantification, the stain can be extracted with a cetylpyridinium (B1207926) chloride solution, and the absorbance can be measured at 562 nm.

Signaling Pathway Visualization

The osteogenic effects of some phytochemicals are mediated through the activation of the BMP and Wnt/β-catenin signaling pathways.

G Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits b_catenin β-catenin GSK3b->b_catenin phosphorylates for degradation Nucleus_Wnt Nucleus b_catenin->Nucleus_Wnt translocates to TCF_LEF TCF/LEF Nucleus_Wnt->TCF_LEF Osteogenic_Genes_Wnt Osteogenic Gene Expression (Runx2) TCF_LEF->Osteogenic_Genes_Wnt BMP BMP BMPR BMP Receptor BMP->BMPR Smad Smad1/5/8 BMPR->Smad phosphorylates pSmad p-Smad1/5/8 Smad4 Smad4 pSmad->Smad4 Nucleus_BMP Nucleus Smad4->Nucleus_BMP translocates to Osteogenic_Genes_BMP Osteogenic Gene Expression (Runx2) Nucleus_BMP->Osteogenic_Genes_BMP Dalbergiphenol This compound Dalbergiphenol->GSK3b may inhibit Dalbergiphenol->BMPR may activate

Caption: Potential involvement of this compound in Wnt/β-catenin and BMP signaling.

Neuroprotective Activity Assessment

The ability of this compound to protect neuronal cells from oxidative stress-induced damage can be evaluated in a human neuroblastoma cell line, SH-SY5Y. Oxidative stress, a key factor in neurodegenerative diseases, can be induced by agents like hydrogen peroxide (H₂O₂).

Table 5: Neuroprotective Effect of a Sample Phytochemical on H₂O₂-treated SH-SY5Y Cells
TreatmentCell Viability (%)
Control100%
H₂O₂ (100 µM)55%
This compound (10 µM) + H₂O₂75%
This compound (25 µM) + H₂O₂88%
This compound (50 µM) + H₂O₂95%
Protocol: Neuroprotection Assay in SH-SY5Y Cells[20][21][22][23][24]
  • Cell Culture and Differentiation (Optional but Recommended):

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS.

    • For differentiation into a more neuron-like phenotype, culture the cells in a low-serum medium containing retinoic acid (e.g., 10 µM) for 5-7 days.

  • Treatment:

    • Pre-treat the differentiated or undifferentiated SH-SY5Y cells with various concentrations of this compound for 24 hours.

    • Induce oxidative stress by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂), at a pre-determined toxic concentration (e.g., 100 µM) for another 24 hours.

  • Cell Viability Assessment:

    • Assess cell viability using the MTT assay as described in the cytotoxic activity protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control. An increase in cell viability in the presence of this compound compared to the H₂O₂-only treated group indicates a neuroprotective effect.

Application Notes and Protocols for In Vivo Administration of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has demonstrated significant potential as a therapeutic agent, particularly in the context of bone health.[1] Preclinical studies have highlighted its ability to mitigate bone loss in estrogen-deficient models, suggesting its promise for conditions like osteoporosis.[1] These application notes provide a comprehensive overview of the preparation and in vivo administration of this compound, tailored for researchers in pharmacology, drug discovery, and skeletal biology. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental settings.

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the in vivo administration of this compound.

Table 1: In Vivo Oral Administration Parameters in a Murine Model of Osteoporosis

ParameterValueSpecies/ModelSource
Dosage1 and 5 mg/kg/dayOvariectomized BALB/c mice[1]
Administration RouteOral gavageOvariectomized BALB/c mice[1]
Treatment Duration6 weeksOvariectomized BALB/c mice[1]
VehicleNot explicitly stated, but a 0.5% (w/v) sodium carboxymethylcellulose (CMC) solution is a suitable and commonly used vehicle for oral administration of hydrophobic compounds to rodents.[2][3][4][5]-Inferred

Table 2: Effects of this compound on Gene Expression in Femur of Ovariectomized Mice

GeneEffectFold Change (relative to OVX + vehicle)Source
Runt-related transcription factor 2 (Runx2)Increased mRNA expressionData not quantified in source[1]
OsterixIncreased mRNA expressionData not quantified in source[1]
Collagen type IIncreased mRNA expressionData not quantified in source[1]
Tartrate-resistant acid phosphatase (TRAP)Decreased mRNA expressionData not quantified in source[1]
Osteoprotegerin (OPG)/Receptor activator of nuclear factor-κB ligand (RANKL) ratioDecreased mRNA expression of RANKL, leading to a favorable OPG/RANKL ratioData not quantified in source[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Mice

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice. Due to its lipophilic nature, a suspension in an appropriate vehicle is necessary for consistent dosing.

Materials:

  • This compound (powder)

  • Sodium carboxymethylcellulose (CMC), medium viscosity

  • Sterile, distilled water

  • Sterile magnetic stir bar and stir plate

  • Sterile glass beaker

  • Sterile graduated cylinder

  • Analytical balance

  • Spatula

Procedure:

  • Vehicle Preparation (0.5% w/v CMC):

    • Weigh 0.5 g of sodium carboxymethylcellulose.

    • In a sterile beaker, slowly add the CMC to 100 mL of sterile, distilled water while continuously stirring with a magnetic stir bar.

    • Continue stirring until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours. It is advisable to prepare the vehicle in advance.

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired concentration and the total volume of suspension needed for the study. For example, to prepare a 1 mg/mL suspension, weigh 10 mg of this compound for a final volume of 10 mL.

    • Accurately weigh the calculated amount of this compound powder.

    • In a sterile beaker, add a small volume of the prepared 0.5% CMC vehicle to the this compound powder to create a paste.

    • Gradually add the remaining volume of the 0.5% CMC vehicle while continuously stirring to ensure a homogenous suspension.

    • Stir the suspension for at least 30 minutes before administration to ensure uniform distribution of the compound.

Note: The suspension should be prepared fresh daily. Before each administration, vortex or stir the suspension to ensure homogeneity.

Protocol 2: In Vivo Oral Administration of this compound to Mice

This protocol details the procedure for oral gavage of the prepared this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse accurately before administration to calculate the precise volume of the suspension to be delivered.

    • The dosing volume for oral gavage in mice is typically 5-10 mL/kg. For a 25 g mouse receiving a 5 mg/kg dose from a 1 mg/mL suspension, the volume would be 0.125 mL.

  • Oral Gavage Procedure:

    • Gently but firmly restrain the mouse.

    • Attach the gavage needle to the syringe filled with the calculated volume of the this compound suspension.

    • Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.

    • Gently advance the needle into the esophagus. Do not force the needle.

    • Once the needle is correctly positioned, slowly dispense the suspension.

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress after the procedure.

Protocol 3: Plausible Enantioselective Synthesis of this compound

Conceptual Synthetic Strategy:

The core of this strategy involves an asymmetric catalytic reaction to establish the chiral center at the 4-position of the chromene ring system. An organocatalytic oxa-Michael addition or a transition-metal-catalyzed asymmetric allylic arylation could be viable approaches.

Key Steps (Hypothetical):

  • Synthesis of a Suitable Precursor: Preparation of a substituted phenol (B47542) and a cinnamaldehyde (B126680) derivative bearing the necessary functional groups for the final this compound structure.

  • Asymmetric Oxa-Michael Addition: A chiral amine or phosphine (B1218219) catalyst could be employed to facilitate the enantioselective addition of the phenol to the cinnamaldehyde derivative, forming the chiral chromene core.

  • Functional Group Interconversion: Subsequent chemical modifications, such as deprotection and reduction, would be necessary to yield the final this compound product.

Note: This is a conceptual outline and would require significant experimental optimization and characterization to achieve the desired product with high enantiomeric excess.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound in Osteoblasts

Dalbergiphenol_Signaling Dalbergiphenol (B593540) This compound Wnt_BMP Wnt/β-catenin & BMP Signaling Pathways Dalbergiphenol->Wnt_BMP Activates Runx2_Osterix ↑ Runx2 & Osterix Expression Wnt_BMP->Runx2_Osterix Promotes RANKL ↓ RANKL Expression Wnt_BMP->RANKL Inhibits Osteoblast_Diff Osteoblast Differentiation Runx2_Osterix->Osteoblast_Diff Bone_Formation ↑ Bone Formation (Collagen I) Osteoblast_Diff->Bone_Formation OPG_RANKL_Ratio ↑ OPG/RANKL Ratio Osteoclastogenesis ↓ Osteoclastogenesis OPG_RANKL_Ratio->Osteoclastogenesis Inhibits Bone_Resorption ↓ Bone Resorption (TRAP) Osteoclastogenesis->Bone_Resorption

Caption: Proposed signaling cascade of this compound in bone remodeling.

Experimental Workflow for In Vivo Study

InVivo_Workflow start Start: Ovariectomized BALB/c Mice prep Prepare this compound Suspension in Vehicle start->prep admin Oral Gavage (1 or 5 mg/kg/day for 6 weeks) prep->admin monitor Monitor Animal Health & Body Weight admin->monitor endpoint Endpoint Analysis admin->endpoint After 6 weeks monitor->admin Daily analysis Bone Microarchitecture Biomechanical Strength Gene Expression Analysis endpoint->analysis

Caption: Workflow for in vivo evaluation of this compound.

Discussion

The provided protocols and data offer a foundational framework for conducting in vivo research on this compound. The study by Gautam et al. (2015) serves as a critical reference, demonstrating the compound's efficacy in an osteoporosis model and elucidating key molecular targets.[1] The observed upregulation of osteogenic transcription factors, Runx2 and osterix, points towards a mechanism involving the promotion of osteoblast differentiation and function.[1] Concurrently, the modulation of the OPG/RANKL ratio suggests an inhibitory effect on osteoclastogenesis, leading to reduced bone resorption.[1]

Polyphenols, the class of compounds to which this compound belongs, have been shown to influence upstream signaling pathways such as Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling, both of which are critical regulators of Runx2 and osterix expression.[10][11] It is plausible that this compound exerts its effects through the activation of these pathways, ultimately leading to the observed changes in bone metabolism. Further research is warranted to delineate the precise molecular interactions of this compound with these signaling cascades.

For the successful implementation of these protocols, meticulous attention to the preparation of the dosing suspension is paramount to ensure consistent and accurate administration. The choice of vehicle is critical for the bioavailability of lipophilic compounds, and while 0.5% CMC is a widely accepted option, researchers may consider other GRAS (Generally Recognized as Safe) excipients based on preliminary formulation studies. The synthesis of this compound with high enantiomeric purity remains a challenge that may require specialized expertise in asymmetric synthesis. The conceptual pathway provided can serve as a starting point for the development of a robust synthetic route.

References

Application Notes and Protocols for the Identification of (+)-Dalbergiphenol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol, a neoflavonoid found in plants of the Dalbergia genus, has garnered interest for its potential pharmacological activities. Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action, assessing its bioavailability, and evaluating its safety profile. This document provides detailed application notes and protocols for the identification and characterization of this compound metabolites using modern analytical techniques. The primary methodologies covered include in vitro metabolism using human liver microsomes followed by metabolite identification using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS).

I. In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure for the incubation of this compound with human liver microsomes (HLMs) to generate potential phase I and phase II metabolites.

Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin (B1591596)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

2. In Vitro Incubation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

  • On ice, thaw the pooled human liver microsomes. Dilute the microsomes with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.

  • To activate UDP-glucuronosyltransferases (UGTs) for the generation of glucuronide conjugates, pre-incubate the microsomal suspension with alamethicin (final concentration 25 µg/mg protein) on ice for 15 minutes.

  • In a microcentrifuge tube, combine the following reagents in the specified order:

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • HLM suspension (to achieve a final protein concentration of 0.5 mg/mL)

    • This compound stock solution (to achieve a final concentration of 10 µM)

    • UDPGA (for phase II metabolism, final concentration 2 mM)

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for 60 minutes with gentle agitation.

  • Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for UPLC-Q-TOF-MS analysis.

Workflow for In Vitro Metabolism

in_vitro_metabolism_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_workup Sample Workup reagents Reagents: This compound HLMs, Buffers, Cofactors incubation_mix Prepare Incubation Mixture reagents->incubation_mix pre_incubation Pre-incubation (37°C, 5 min) incubation_mix->pre_incubation reaction_start Initiate Reaction (Add NADPH) pre_incubation->reaction_start incubation Incubation (37°C, 60 min) reaction_start->incubation termination Reaction Termination (Ice-cold ACN) incubation->termination precipitation Protein Precipitation termination->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis UPLC-Q-TOF-MS Analysis reconstitution->analysis

Workflow for the in vitro metabolism of this compound.

II. Sample Preparation from Biological Matrices

For the analysis of this compound metabolites from in vivo studies, proper sample preparation is critical to remove interfering substances and enrich the analytes of interest.

Protocol for Solid-Phase Extraction (SPE) of Plasma and Urine

1. Materials and Reagents:

  • Mixed-mode cation-exchange (MCX) SPE cartridges

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonia (B1221849) solution

  • Ultrapure water

2. SPE Protocol for Plasma:

  • Precipitate proteins from 500 µL of plasma by adding 1.5 mL of ice-cold acetonitrile. Vortex and centrifuge.

  • Collect the supernatant and dilute with 4 volumes of water containing 0.1% formic acid.

  • Condition the MCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Load the diluted plasma sample onto the conditioned cartridge.

  • Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol to remove interferences.

  • Elute the metabolites with 2 mL of 5% ammonia in methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.

3. SPE Protocol for Urine:

  • Centrifuge 1 mL of urine to remove particulate matter.

  • Dilute the supernatant with an equal volume of water containing 0.1% formic acid.

  • Follow steps 3-7 from the plasma SPE protocol.

Experimental Workflow for Sample Preparation

sample_preparation_workflow cluster_plasma Plasma Preparation cluster_urine Urine Preparation cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (Plasma or Urine) protein_precip Protein Precipitation (Acetonitrile) start->protein_precip centrifuge_urine Centrifugation start->centrifuge_urine centrifuge_plasma Centrifugation protein_precip->centrifuge_plasma collect_supernatant_plasma Collect Supernatant centrifuge_plasma->collect_supernatant_plasma dilute_plasma Dilution collect_supernatant_plasma->dilute_plasma condition Cartridge Conditioning dilute_plasma->condition collect_supernatant_urine Collect Supernatant centrifuge_urine->collect_supernatant_urine dilute_urine Dilution collect_supernatant_urine->dilute_urine dilute_urine->condition load Sample Loading condition->load wash Washing load->wash elute Elution wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute analyze UPLC-Q-TOF-MS Analysis reconstitute->analyze metabolite_identification_logic start UPLC-Q-TOF-MS Data Acquisition full_scan Full Scan MS Data start->full_scan msms_scan Data-Dependent MS/MS Data start->msms_scan parent_id Identify Parent Drug (Retention Time & m/z) full_scan->parent_id fragmentation_analysis Analyze MS/MS Fragmentation Patterns msms_scan->fragmentation_analysis predict_metabolites Predict Potential Metabolites (Phase I & II) parent_id->predict_metabolites eic Generate Extracted Ion Chromatograms (EICs) for Predicted m/z predict_metabolites->eic candidate_peaks Identify Candidate Metabolite Peaks eic->candidate_peaks candidate_peaks->fragmentation_analysis compare_fragments Compare with Parent Fragmentation & Characteristic Neutral Losses fragmentation_analysis->compare_fragments structure_elucidation Elucidate Metabolite Structures compare_fragments->structure_elucidation final_id Confirmed Metabolite Identification structure_elucidation->final_id

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to standardized experimental protocols for evaluating the anti-inflammatory properties of (+)-Dalbergiphenol. The protocols detailed below cover both in vitro and in vivo models, offering a tiered approach to screening and mechanistic studies.

Introduction to Inflammation and this compound

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[1] This complex process is mediated by a variety of signaling pathways and immune cells. Key signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.[1][2][3][4] Dysregulation of these pathways can lead to chronic inflammatory diseases, making them key targets for therapeutic intervention.

This compound is a phenolic compound that has been investigated for various pharmacological activities. Phenolic compounds, in general, have been noted for their anti-inflammatory action, which may involve the inhibition of leukocyte chemotaxis and the scavenging of oxygen free radicals.[5] While specific studies on this compound are limited, related compounds from the Dalbergia genus have shown anti-inflammatory effects, suggesting its potential as an anti-inflammatory agent.[6][7][8][9] The following protocols are designed to rigorously assess this potential.

Key Signaling Pathways in Inflammation

Understanding the molecular pathways that drive inflammation is crucial for developing targeted anti-inflammatory therapies.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[11] This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[1][11]

  • MAPK Signaling Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation.[2][3] It consists of a series of protein kinases that are activated by various extracellular stimuli, including LPS.[12] The main MAPK subfamilies are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators.[13]

Diagrams of Key Signaling Pathways

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB IκB NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Expression Cytokines TNF-α, IL-6, IL-1β Gene->Cytokines MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation Nucleus Nucleus TranscriptionFactors->Nucleus Translocation Gene Pro-inflammatory Gene Expression In_Vitro_Workflow CellCulture 1. Cell Culture (RAW 264.7 Macrophages) CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding CompoundTreatment 3. Pre-treatment with This compound CellSeeding->CompoundTreatment LPS_Stimulation 4. Stimulation with LPS CompoundTreatment->LPS_Stimulation Incubation 5. Incubation LPS_Stimulation->Incubation SupernatantCollection 6. Supernatant Collection Incubation->SupernatantCollection CellViability 8. Cell Viability Assay (MTT Assay) Incubation->CellViability NO_Assay 7a. Nitric Oxide (NO) Assay (Griess Reagent) SupernatantCollection->NO_Assay Cytokine_Assay 7b. Cytokine Assay (ELISA for TNF-α, IL-6, IL-1β) SupernatantCollection->Cytokine_Assay DataAnalysis 9. Data Analysis (IC50 Calculation) NO_Assay->DataAnalysis Cytokine_Assay->DataAnalysis CellViability->DataAnalysis In_Vivo_Workflow AnimalAcclimatization 1. Animal Acclimatization (e.g., Wistar rats) Grouping 2. Grouping of Animals (n=6-8 per group) AnimalAcclimatization->Grouping CompoundAdmin 3. Administration of This compound (p.o. or i.p.) Grouping->CompoundAdmin EdemaInduction 4. Induction of Paw Edema (Carrageenan Injection) CompoundAdmin->EdemaInduction PawVolumeMeasurement 5. Measurement of Paw Volume (Plethysmometer at various time points) EdemaInduction->PawVolumeMeasurement DataAnalysis 6. Data Analysis (% Inhibition of Edema) PawVolumeMeasurement->DataAnalysis

References

Application Notes and Protocols for Evaluating (+)-Dalbergiphenol in Ovariectomized Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoporosis, a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, is a major public health concern, particularly among postmenopausal women. The decline in estrogen levels following menopause is a primary contributor to accelerated bone loss. The ovariectomized (OVX) mouse is a widely accepted preclinical model that mimics postmenopausal estrogen deficiency and the subsequent development of osteoporosis.[1][2][3] (+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has shown potential as a bone-protective agent in this model.[4][5]

These application notes provide a detailed experimental design and protocols for testing the efficacy of this compound in preventing estrogen deficiency-induced bone loss in ovariectomized mice. The described methodologies are based on established and published research.[4][5]

Experimental Design

Hypothesis: Oral administration of this compound will prevent ovariectomy-induced bone loss in mice by modulating bone turnover, without exerting significant uterotrophic effects.

Animal Model:

  • Species: Mouse

  • Strain: BALB/c (or other suitable strains like C57BL/6)[5][6]

  • Age: 8-12 weeks old (sexually mature)

  • Sex: Female

Experimental Groups:

A minimum of five groups are recommended for a robust study design. The number of animals per group should be determined by power analysis, with a typical range of 8-10 mice per group.

Group IDGroup NameTreatmentDosageRoute of Administration
1ShamVehicle-Oral
2OVX + VehicleVehicle-Oral
3OVX + this compound (Low Dose)This compound1 mg/kg/dayOral
4OVX + this compound (High Dose)This compound5 mg/kg/dayOral
5OVX + E217β-Estradiol (E2)5 µg/kg/dayOral

Experimental Workflow:

The following diagram outlines the key phases of the experimental protocol.

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase Acclimatization Animal Acclimatization (1 week) Surgery Sham or Ovariectomy (OVX) Surgery Acclimatization->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Treatment Daily Treatment Administration (6 weeks) Recovery->Treatment Sacrifice Euthanasia and Sample Collection Treatment->Sacrifice Analysis Data Analysis Sacrifice->Analysis

Caption: Experimental workflow for testing this compound in OVX mice.

Key Experimental Protocols

Ovariectomy (OVX) Procedure

Objective: To induce estrogen deficiency by surgically removing the ovaries.

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments (scissors, forceps, wound clips or sutures)

  • Antiseptic solution (e.g., povidone-iodine)

  • Analgesics (e.g., meloxicam, buprenorphine)[7]

  • Sterile saline

  • Warming pad

Protocol:

  • Anesthesia and Analgesia: Anesthetize the mouse using an appropriate method. Administer pre-operative analgesics as per institutional guidelines.[7][8]

  • Surgical Preparation: Shave the fur on the dorsal side, just below the rib cage. Disinfect the surgical area with an antiseptic solution.

  • Incision: Make a small, midline dorsal skin incision. Move the skin to one side to reveal the underlying muscle wall.

  • Locating the Ovary: Make a small incision through the muscle wall. The ovary is typically embedded in a fat pad and can be identified as a small, grape-like structure.

  • Ovary Removal: Gently exteriorize the ovary and fallopian tube. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.

  • Closure: Return the uterine horn to the peritoneal cavity. Close the muscle incision with a single suture. Repeat the procedure on the contralateral side. Close the skin incision with wound clips or sutures.

  • Sham Operation: For the sham group, perform the same surgical procedure, including manipulation of the ovaries, but without ligation and excision.

  • Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Administer post-operative analgesics for 2-3 days. Monitor the animals for signs of pain or infection. Allow a one-week recovery period before starting the treatment.[7]

Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture

Objective: To quantitatively assess the three-dimensional structure of trabecular and cortical bone.

Materials:

  • Micro-CT scanner

  • Specimen holder

  • Analysis software

Protocol:

  • Sample Preparation: Following euthanasia, carefully dissect the femurs and lumbar vertebrae (e.g., L4-L6). Remove all soft tissue. Store the bones in 70% ethanol (B145695) or saline-soaked gauze at -20°C.

  • Scanning: Mount the bone in the µCT scanner. Set the scanning parameters (e.g., voxel size, X-ray voltage, and current) according to the manufacturer's instructions to achieve optimal image quality.

  • Image Reconstruction: Reconstruct the 2D projection images into a 3D dataset.

  • Region of Interest (ROI) Selection:

    • Femur: Define a region in the distal femoral metaphysis, starting just below the growth plate and extending proximally for a defined length (e.g., 2 mm), for trabecular bone analysis. A mid-diaphyseal region will be selected for cortical bone analysis.

    • Vertebrae: Define a region within the vertebral body, excluding the cortical shell, for trabecular bone analysis.

  • Data Analysis: Quantify the following parameters for trabecular and cortical bone:

    • Trabecular Bone: Bone Volume Fraction (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).

    • Cortical Bone: Cortical Thickness (Ct.Th) and Total Cross-sectional Area (Tt.Ar).

Expected Data Summary (µCT Analysis of Distal Femur Metaphysis):

GroupBV/TV (%)Tb.N (1/mm)Tb.Th (µm)Tb.Sp (µm)
Sham
OVX + Vehicle
OVX + this compound (1 mg/kg)
OVX + this compound (5 mg/kg)
OVX + E2
Uterine Histology and Uterotrophic Assay

Objective: To assess the estrogenic effect of this compound on uterine tissue.

Materials:

  • Analytical balance

  • 10% Neutral Buffered Formalin (NBF)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Protocol:

  • Uterus Collection and Weighing: At the time of sacrifice, carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it dry. Record the wet weight of the uterus.

  • Tissue Fixation and Processing: Fix the uterine horns in 10% NBF for 24 hours. Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.

  • Sectioning and Staining: Cut 5 µm thick cross-sections of the mid-horn region using a microtome. Mount the sections on glass slides and stain with H&E.

  • Histological Examination: Examine the stained sections under a light microscope. Assess uterine atrophy, luminal epithelial height, and overall uterine morphology.

Expected Data Summary (Uterine Wet Weight):

GroupUterine Wet Weight (mg)
Sham
OVX + Vehicle
OVX + this compound (1 mg/kg)
OVX + this compound (5 mg/kg)
OVX + E2
Serum Biomarker Analysis

Objective: To measure serum markers of bone turnover.

Materials:

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • ELISA kits for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption)

Protocol:

  • Blood Collection: At sacrifice, collect blood via cardiac puncture.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Serum Storage: Aliquot the serum into cryovials and store at -80°C until analysis.

  • ELISA: Perform ELISAs for the desired bone turnover markers according to the manufacturer's instructions.

Expected Data Summary (Serum Biomarkers):

GroupP1NP (ng/mL)CTX-I (ng/mL)
Sham
OVX + Vehicle
OVX + this compound (1 mg/kg)
OVX + this compound (5 mg/kg)
OVX + E2

Potential Signaling Pathways

The bone-protective effects of this compound in the context of estrogen deficiency are likely mediated through the modulation of signaling pathways that regulate osteoblast and osteoclast activity. The following diagram illustrates a potential mechanism of action.

G cluster_osteo Osteoblast (Bone Formation) cluster_osteoclast Osteoclast (Bone Resorption) Runx2 Runx2 Osterix Osterix Runx2->Osterix Differentiation & Matrix Production Collagen1 Collagen Type I Osterix->Collagen1 Differentiation & Matrix Production RANKL RANKL RANK RANK RANKL->RANK Differentiation & Activity TRAP TRAP RANK->TRAP Differentiation & Activity Dalbergiphenol (B593540) This compound Dalbergiphenol->Runx2 Upregulates Dalbergiphenol->RANKL Downregulates Dalbergiphenol->TRAP Downregulates OPG OPG Dalbergiphenol->OPG Upregulates OPG->RANKL Inhibits

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The experimental design and protocols outlined in these application notes provide a comprehensive framework for evaluating the therapeutic potential of this compound for the prevention of postmenopausal osteoporosis. The use of the ovariectomized mouse model, coupled with detailed analyses of bone microarchitecture, uterine tissue, and serum biomarkers, will allow for a thorough assessment of the compound's efficacy and mechanism of action. The lack of a significant uterotrophic effect, as has been previously reported, would be a key advantage for this compound as a potential alternative to conventional hormone replacement therapy.[4][5]

References

Application Notes and Protocols for Measuring Bone Mineral Density in Response to (+)-Dalbergiphenol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol (DGP), a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has demonstrated potential as a bone anabolic agent. Preclinical studies suggest that DGP can effectively prevent bone loss in estrogen-deficient models, such as ovariectomized (OVX) mice, which mimic postmenopausal osteoporosis. The underlying mechanism of action appears to involve the stimulation of osteoblastic activity and the suppression of osteoclastic activity, leading to an overall increase in bone mineral density (BMD) and improved bone microarchitecture.

These application notes provide a comprehensive guide for researchers investigating the effects of this compound on bone metabolism. Detailed protocols for in vivo and in vitro experiments are outlined to assess changes in bone mineral density, osteoblast differentiation and function, and to elucidate the molecular signaling pathways involved.

Predicted Signaling Pathways of this compound in Osteoblasts

Based on studies of related compounds from the Dalbergia genus, this compound is predicted to promote osteogenesis through the synergistic activation of the Bone Morphogenetic Protein (BMP) and canonical Wnt/β-catenin signaling pathways.

Predicted Signaling Pathway of this compound in Osteoblasts DGP This compound BMPR BMP Receptors DGP->BMPR Activates LRP LRP5/6 DGP->LRP Fzd Frizzled DGP->Fzd pSmad p-Smad1/5/8 BMPR->pSmad Phosphorylates Runx2 Runx2 pSmad->Runx2 Activates Dvl Dvl LRP->Dvl Fzd->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TCF_LEF->Runx2 Activates Osteogenic_Genes Osteogenic Gene Expression (ALP, Col1a1, OCN) Runx2->Osteogenic_Genes Promotes Transcription Differentiation Osteoblast Differentiation & Mineralization Osteogenic_Genes->Differentiation

Caption: Predicted signaling cascade initiated by this compound.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: In Vivo Micro-Computed Tomography (µCT) Analysis of Femoral Trabecular Bone

Treatment GroupBMD (g/cm³)BV/TV (%)Tb.N (1/mm)Tb.Th (µm)Tb.Sp (µm)
Sham
OVX + Vehicle
OVX + this compound (Low Dose)
OVX + this compound (High Dose)
OVX + Positive Control

BMD: Bone Mineral Density; BV/TV: Bone Volume to Tissue Volume ratio; Tb.N: Trabecular Number; Tb.Th: Trabecular Thickness; Tb.Sp: Trabecular Separation.

Table 2: In Vitro Osteoblast Differentiation Markers

Treatment GroupALP Activity (U/mg protein)Alizarin Red S Staining (OD 562 nm)
Control
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)
Osteogenic Medium (Positive Control)

Table 3: Gene Expression Analysis by qPCR in Osteoblasts

Treatment GroupRelative mRNA Expression (Fold Change)
Runx2AlplCol1a1
Control1.01.01.0
This compound (Optimal Conc.)
Osteogenic Medium (Positive Control)

Table 4: Western Blot Analysis of Key Signaling Proteins in Osteoblasts

Treatment GroupRelative Protein Expression (Fold Change)
p-Smad1/5/8 / Total SmadNuclear β-catenin / Histone H3
Control1.01.0
This compound (Optimal Conc.)
BMP-2 (Positive Control for p-Smad)
Wnt3a (Positive Control for β-catenin)

Experimental Protocols

In Vivo Assessment of Bone Mineral Density

This protocol describes the use of an ovariectomized (OVX) rodent model to evaluate the effect of this compound on bone loss.

cluster_0 Animal Model and Treatment cluster_1 Data Acquisition and Analysis start Acclimatize Animals ovx Ovariectomy (OVX) or Sham Surgery start->ovx recovery Post-operative Recovery ovx->recovery treatment Oral Administration of This compound or Vehicle recovery->treatment euthanasia Euthanasia and Femur Dissection treatment->euthanasia microCT Micro-Computed Tomography (µCT) Scan euthanasia->microCT reconstruction 3D Reconstruction microCT->reconstruction analysis Trabecular and Cortical Bone Analysis reconstruction->analysis

Caption: Workflow for in vivo assessment of bone mineral density.

1. Animal Model:

  • Use skeletally mature female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a control.[1][2]

  • Allow a recovery period of at least one week post-surgery.

2. Treatment:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Administer this compound orally via gavage daily for a period of 6-12 weeks.[2]

  • Include a vehicle control group (OVX + Vehicle) and a positive control group (e.g., OVX + 17β-estradiol).

3. Micro-Computed Tomography (µCT) Analysis:

  • At the end of the treatment period, euthanize the animals and dissect the femurs.

  • Fix the femurs in 10% neutral buffered formalin.

  • Scan the distal femur using a high-resolution µCT system (e.g., with a voxel size of ~10 µm).[3]

  • Reconstruct the 3D images and perform analysis on the trabecular bone of the distal femoral metaphysis and the cortical bone of the femoral mid-diaphysis.

  • Key parameters to quantify include: Bone Mineral Density (BMD), Bone Volume/Tissue Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), and Trabecular Separation (Tb.Sp).[3][4]

In Vitro Assessment of Osteoblast Differentiation and Mineralization

These protocols utilize osteoblastic cell lines (e.g., MC3T3-E1) or primary osteoblasts to assess the direct effects of this compound.

1. Alkaline Phosphatase (ALP) Staining (Early Osteoblast Marker):

  • Seed osteoblastic cells in a multi-well plate and culture until confluent.

  • Treat the cells with varying concentrations of this compound in osteogenic differentiation medium for 3-7 days.

  • Fix the cells with 4% paraformaldehyde.[5]

  • Stain for ALP activity using a commercially available kit, which typically uses a substrate like 5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium (BCIP/NBT) that produces a colored precipitate at sites of ALP activity.[6][7]

  • Visualize the staining using a microscope and quantify the ALP activity by measuring the absorbance of the solubilized stain.

2. Alizarin Red S (ARS) Staining (Late Osteoblast Marker - Mineralization):

  • Culture and treat osteoblastic cells with this compound as described for ALP staining, but for a longer duration (14-21 days) to allow for matrix mineralization.

  • Fix the cells with 4% paraformaldehyde.[8][9]

  • Stain the mineralized nodules with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.[8][9][10]

  • Wash with distilled water to remove excess stain.

  • Visualize the red-orange calcium deposits under a microscope.

  • For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance of the extracted stain at approximately 562 nm.[8]

Molecular Analysis of Osteogenic Gene and Protein Expression

1. Quantitative Real-Time PCR (qPCR) for Gene Expression:

  • Culture and treat osteoblastic cells with this compound for a predetermined time (e.g., 24-72 hours for early genes, 7-14 days for later markers).

  • Isolate total RNA using a suitable method (e.g., TRIzol reagent).

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using SYBR Green or TaqMan probes for target genes such as Runx2, Sp7 (Osterix), Alpl (Alkaline Phosphatase), and Col1a1 (Collagen type I alpha 1).

  • Normalize the expression data to a stable housekeeping gene (e.g., Actb or Gapdh).[11][12]

  • Calculate the relative gene expression using the 2-ΔΔCt method.

2. Western Blot for Protein Expression and Signaling Pathway Activation:

  • Culture and treat osteoblastic cells with this compound. For signaling pathway analysis, shorter treatment times (e.g., 15-60 minutes) are typically used.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST (for phosphoproteins) or 5% non-fat milk in TBST.[3][13]

  • Incubate with primary antibodies against total and phosphorylated forms of signaling proteins (e.g., Smad1/5/8, β-catenin) and osteogenic markers (e.g., Runx2, ALP). Use β-actin or GAPDH as a loading control.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal and quantify band intensities using densitometry software.

3. Immunofluorescence for Protein Localization:

  • Culture cells on coverslips and treat with this compound.

  • Fix, permeabilize, and block the cells.

  • Incubate with a primary antibody against the protein of interest (e.g., β-catenin).

  • Incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the subcellular localization of the protein using a fluorescence or confocal microscope to observe events like the nuclear translocation of β-catenin.[7][14]

4. TCF/LEF Luciferase Reporter Assay for Wnt Signaling Activity:

  • Co-transfect cells (e.g., HEK293T or osteoblastic cells) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.[5][8]

  • Treat the transfected cells with this compound, a Wnt agonist (e.g., Wnt3a or LiCl) as a positive control, and a vehicle control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[5][6]

  • Normalize the TCF/LEF-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the canonical Wnt/β-catenin signaling pathway.

References

Application of (+)-Dalbergiphenol in Cosmetic Formulations: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

(+)-Dalbergiphenol, a neoflavonoid predominantly found in plants of the Dalbergia genus, presents a promising bioactive compound for cosmetic applications. Neoflavonoids, a class of polyphenolic compounds, are recognized for their diverse health-promoting properties. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in cosmetic formulations, particularly focusing on its antioxidant, anti-inflammatory, and skin-lightening properties. While direct quantitative data for this compound is emerging, this guide draws upon existing research on Dalbergia species extracts and structurally related neoflavonoids to provide a robust framework for its evaluation and application.

Biological Activities and Potential Cosmetic Applications

This compound is anticipated to possess a range of biological activities beneficial for skin health, making it a versatile ingredient for various cosmetic formulations.

  • Antioxidant Activity: As a phenolic compound, this compound is expected to exhibit potent antioxidant properties. It can help neutralize reactive oxygen species (ROS) generated by environmental stressors such as UV radiation and pollution, thereby protecting skin cells from oxidative damage and premature aging. Extracts from Dalbergia odorifera have been shown to protect skin keratinocytes against UVB-induced photoaging by suppressing the production of ROS.

  • Anti-inflammatory Effects: Chronic inflammation is a key factor in various skin conditions, including acne, rosacea, and premature aging. Neoflavonoids isolated from Dalbergia odorifera have demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This suggests that this compound could be effective in soothing irritated skin and reducing redness.

  • Skin Whitening and Hyperpigmentation Control: Hyperpigmentation, such as age spots and melasma, is primarily caused by the overproduction of melanin (B1238610). One of the key enzymes in melanogenesis is tyrosinase. Flavonoids isolated from Dalbergia species have been shown to inhibit tyrosinase activity, suggesting that this compound may act as a skin-lightening agent by reducing melanin synthesis.

Data Presentation: Efficacy of Related Compounds

The following tables summarize the quantitative data on the biological activities of extracts and compounds isolated from Dalbergia species, which provide a strong rationale for the investigation of this compound.

Table 1: Tyrosinase Inhibitory Activity of Flavonoids from Dalbergia parviflora

CompoundIC50 (µM) against Mushroom Tyrosinase
(6aR,11aR)-3,8-dihydroxy-9-methoxy pterocarpan16.7[1][2]
Khrinone54.0[1]
Cajanin67.9[1]
(3RS)-3′-hydroxy-8-methoxy vestitol67.8[1]
Kojic Acid (Reference)16.8[2]

Table 2: Anti-inflammatory Activity of Flavonoids from Dalbergia odorifera

CompoundIC50 (µM) for Nitric Oxide Inhibition in LPS-stimulated RAW264.7 cells
Compound 53.2[3]
Compound 314.7[3]
Compound 440.2[3]
Sativanone12.48 (µg/mL)[4]
Isoliquiritigenin18.33 (µg/mL)[4]
Liquiritigenin29.43 (µg/mL)[4]
Naringenin42.59 (µg/mL)[4]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the cosmetic potential of this compound are provided below.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is a primary screening method to assess the potential of a compound to inhibit melanin synthesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of various concentrations of this compound solution.

  • Add 140 µL of 0.1 M sodium phosphate buffer (pH 6.8).

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer).

  • Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM in phosphate buffer).

  • Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

  • The rate of dopachrome (B613829) formation is determined by the slope of the linear portion of the absorbance curve.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the effect of the test compound on melanin production in a relevant cell line.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • This compound

  • Kojic acid (positive control)

  • Phosphate-buffered saline (PBS)

  • 1 N NaOH with 10% DMSO

  • 6-well plates

  • Microplate reader

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (e.g., 100 nM) for 72 hours.

  • After incubation, wash the cells with PBS and harvest them by trypsinization.

  • Centrifuge the cell suspension to obtain a cell pellet.

  • Dissolve the cell pellet in 200 µL of 1 N NaOH containing 10% DMSO.

  • Incubate at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • The melanin content is normalized to the total protein content of the cells, which can be determined using a BCA protein assay kit.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant capacity of a compound within a cellular environment.

Materials:

  • Human keratinocytes (HaCaT) or dermal fibroblasts (HDF)

  • DMEM with 10% FBS

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • This compound

  • Quercetin (B1663063) (positive control)

  • PBS

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with PBS.

  • Incubate the cells with 100 µL of DMEM containing 25 µM DCFH-DA for 1 hour at 37°C.

  • Wash the cells twice with PBS.

  • Add 100 µL of various concentrations of this compound or quercetin prepared in PBS and incubate for 1 hour at 37°C.

  • Add 100 µL of 600 µM AAPH to induce oxidative stress.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculate the area under the curve (AUC) for each concentration.

  • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • DMEM with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Dexamethasone (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess Reagent to the supernatant and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the application of this compound.

melanogenesis_inhibition cluster_0 Melanocyte cluster_1 Inhibition Tyrosinase Tyrosinase TRP1 TRP-1 TRP2 TRP-2 L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 Dalbergiphenol This compound Dalbergiphenol->Tyrosinase Inhibits

Caption: Proposed mechanism of melanogenesis inhibition by this compound.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB Signaling TLR4->NF_kB iNOS iNOS Expression NF_kB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Cytokines->Inflammation Dalbergiphenol This compound Dalbergiphenol->NF_kB Inhibits

Caption: Anti-inflammatory signaling pathway targeted by this compound.

experimental_workflow start Start: this compound Sample in_vitro In Vitro Assays start->in_vitro tyrosinase Tyrosinase Inhibition in_vitro->tyrosinase antioxidant Antioxidant Capacity (CAA) in_vitro->antioxidant anti_inflammatory Anti-inflammatory (NO) in_vitro->anti_inflammatory cell_based Cell-Based Assays in_vitro->cell_based formulation Cosmetic Formulation tyrosinase->formulation antioxidant->formulation anti_inflammatory->formulation melanin Melanin Content (B16F10) cell_based->melanin cytotoxicity Cytotoxicity Assay cell_based->cytotoxicity melanin->formulation cytotoxicity->formulation stability Stability & Safety Testing formulation->stability end End: Product Development stability->end

Caption: Experimental workflow for cosmetic application of this compound.

This compound, as a neoflavonoid from the Dalbergia genus, holds significant promise as a multifunctional active ingredient in cosmetic formulations. Its anticipated antioxidant, anti-inflammatory, and tyrosinase inhibitory activities make it a strong candidate for anti-aging, soothing, and skin-lightening products. The provided protocols and data on related compounds offer a solid foundation for researchers to further investigate and substantiate the efficacy and safety of this compound for cosmetic use. Future studies should focus on isolating or synthesizing pure this compound to determine its specific activity and to conduct comprehensive formulation and clinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Neoflavonoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) of neoflavonoid isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in separating these structurally similar compounds.

Frequently Asked questions (FAQs)
Q1: Why is the resolution between my neoflavonoid isomers so poor?

A: Poor resolution is a common challenge when separating structurally similar isomers.[1] Several factors can be optimized to improve separation:

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the pH of the aqueous phase are critical for achieving selectivity.[2][3] Acetonitrile often provides different selectivity compared to methanol (B129727) for phenolic compounds.[4]

  • Column Chemistry: Not all C18 columns are identical. Differences in silica (B1680970) purity, end-capping, and bonding density can significantly affect selectivity for isomers.[5] Consider screening columns with different stationary phases, such as Phenyl-Hexyl or Cyano, which can offer alternative selectivities through π-π interactions.[3]

  • Column Temperature: Temperature influences the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.[5] A systematic evaluation of temperatures (e.g., 25°C, 30°C, 40°C) is recommended, as higher temperatures can lead to sharper peaks and improved resolution.[1][4]

  • Flow Rate: Lowering the flow rate increases the interaction time between the isomers and the stationary phase, which can enhance separation, although it will also increase the total run time.[1]

Q2: My isomer peaks are tailing significantly. What are the causes and solutions?

A: Peak tailing can compromise both resolution and the accuracy of quantification. The primary causes include:

  • Secondary Interactions: Residual silanol (B1196071) groups on the silica backbone of reversed-phase columns can interact with the polar hydroxyl groups on neoflavonoids, causing tailing.[1][5]

    • Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase. This suppresses the ionization of silanol groups, minimizing these unwanted interactions.[1][6]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[1][6]

    • Solution: Reduce the injection volume or dilute the sample concentration.[1]

  • Column Contamination: Buildup of contaminants from previous injections can interfere with analyte-stationary phase interactions.

    • Solution: Implement a robust column flushing procedure with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each analytical batch.[1]

Q3: My retention times are shifting from one injection to the next. What's wrong?

A: Unstable retention times can invalidate quantitative data. Common causes include:

  • Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before starting a sequence, especially for gradient methods.[5] Insufficient equilibration can lead to drift.

  • Mobile Phase Instability: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time. Additionally, if using buffers, ensure they are fresh and used within their effective pH range.[5]

  • Temperature Fluctuations: Changes in ambient lab temperature can affect retention times if a column oven is not used. A stable column temperature is crucial for reproducibility.[1][5]

  • HPLC System Issues: Leaks in the pump, fittings, or injector, as well as malfunctioning check valves, can cause an inconsistent flow rate, directly impacting retention times. Regular system maintenance is essential.[5]

Q4: How do I choose the right column for separating neoflavonoid enantiomers?

A: Separating enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and effective for flavonoid separations.[7][8]

  • Common Phases: Chiralcel® and Chiralpak® columns, which are based on derivatives of cellulose (B213188) and amylose, have demonstrated high success rates for separating flavanone (B1672756) enantiomers.[7][9]

  • Mode: Normal-phase mode using n-alkane/alcohol mobile phases is often employed for the enantioseparation of these compounds.[7]

  • Screening: It is often necessary to screen several different CSPs and mobile phase combinations to find the optimal conditions for a specific pair of neoflavonoid enantiomers.

Troubleshooting Guide: Common HPLC Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common chromatographic problems.

IssuePotential CauseRecommended Solution
Poor Resolution 1. Suboptimal mobile phase.1. Adjust organic modifier (ACN vs. MeOH). Fine-tune pH with 0.1% formic/acetic acid. Try a shallower gradient.[2][6]
2. Inappropriate column chemistry.2. Test a column with a different stationary phase (e.g., Phenyl-Hexyl).[3]
3. Flow rate is too high.3. Reduce the flow rate to increase interaction time (e.g., from 1.0 mL/min to 0.8 mL/min).[1]
4. Column temperature not optimized.4. Systematically evaluate temperatures (e.g., 25, 35, 45 °C) using a column oven.[1]
Peak Tailing 1. Secondary silanol interactions.1. Add 0.1% formic acid or acetic acid to the mobile phase to suppress silanol activity.[5]
2. Column mass overload.2. Reduce injection volume or dilute the sample.[1]
3. Sample solvent is too strong.3. Dissolve the sample in the initial mobile phase whenever possible.[1]
Peak Fronting 1. Sample solvent stronger than mobile phase.1. Dissolve the sample in a solvent equal to or weaker than the initial mobile phase.
2. Severe column mass overload.2. Decrease the injection volume significantly.[1]
Inconsistent Retention Times 1. Insufficient column equilibration.1. Increase the equilibration time between runs, especially for gradient methods.[5]
2. Mobile phase composition change.2. Prepare fresh mobile phase daily; keep reservoirs covered to prevent evaporation.
3. Temperature fluctuations.3. Use a column oven to maintain a constant, stable temperature.[5]
4. HPLC pump issues (leaks, check valves).4. Perform regular pump maintenance. Check for pressure fluctuations and leaks.[5]
Experimental Protocols
Protocol 1: General Reversed-Phase Method for Neoflavonoid Isomer Profiling

This protocol provides a robust starting point for developing a separation method for neoflavonoid isomers like dalbergin (B191465) and its derivatives.

  • HPLC System: Agilent 1200 Series or equivalent with DAD detector.[10]

  • Column: Zorbax SB-C18, 4.6 mm x 150 mm, 3.5 µm particle size.[10]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.[10]

    • Solvent B: Acetonitrile.[10]

  • Gradient Elution:

    • 0-20 min: 30% to 70% B

    • 20-22 min: 70% to 100% B

    • 22-30 min: Hold at 100% B[10]

  • Flow Rate: 0.8 mL/min (A lower flow rate can be tested to improve resolution).[3]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: Diode Array Detector (DAD) scanning from 210-400 nm. Monitor specific wavelengths such as 280 nm and 330 nm based on the UV maxima of the target neoflavonoids.[4][11]

  • Injection Volume: 5 µL.

Protocol 2: Sample Preparation from Plant Material

This protocol outlines a general solid-phase extraction (SPE) method to clean up plant extracts before HPLC analysis.[12]

  • Extraction: Accurately weigh 1 g of powdered plant material and extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.[12]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes. Collect the supernatant.[12]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.[12]

  • Sample Loading: Load 5 mL of the supernatant onto the conditioned SPE cartridge.[12]

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.[12]

  • Elution: Elute the target neoflavonoids with 5 mL of methanol.[12]

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.[12]

Optimization Workflows & Logic Diagrams

The following diagrams, created using the DOT language, illustrate logical workflows for troubleshooting common HPLC separation issues.

G start Poor Resolution (Rs < 1.5) check_k Optimize Retention (k') start->check_k Next, Try check_alpha Optimize Selectivity (α) start->check_alpha Start Here (Most Effective) check_n Optimize Efficiency (N) start->check_n Finally, Consider mod_mp_strength Adjust % Organic Solvent (e.g., lower %B) check_k->mod_mp_strength Yes mod_mp_type Change Organic Solvent (ACN vs. MeOH) check_alpha->mod_mp_type Yes mod_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_alpha->mod_ph Yes change_col Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_alpha->change_col Yes mod_temp Optimize Temperature check_alpha->mod_temp Yes reduce_flow Decrease Flow Rate check_n->reduce_flow Yes smaller_particles Use Column with Smaller Particles (e.g., <3 µm) check_n->smaller_particles Yes longer_col Use Longer Column check_n->longer_col Yes end_node Resolution Improved (Rs ≥ 1.5) mod_mp_strength->end_node mod_mp_type->end_node mod_ph->end_node change_col->end_node mod_temp->end_node reduce_flow->end_node smaller_particles->end_node longer_col->end_node

Caption: A logical workflow for troubleshooting poor HPLC resolution.

G start Peak Shape Problem Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? start->is_fronting cause_tail_silanol Cause: Secondary Silanol Interactions is_tailing->cause_tail_silanol Yes cause_tail_overload Cause: Column Overload is_tailing->cause_tail_overload Yes cause_front_solvent Cause: Sample Solvent Too Strong is_fronting->cause_front_solvent Yes sol_tail_silanol Solution: Add 0.1% Acid (e.g., Formic Acid) to Mobile Phase cause_tail_silanol->sol_tail_silanol end_node Peak Shape Improved sol_tail_silanol->end_node sol_tail_overload Solution: Reduce Sample Concentration or Injection Volume cause_tail_overload->sol_tail_overload sol_tail_overload->end_node sol_front_solvent Solution: Dissolve Sample in Initial Mobile Phase cause_front_solvent->sol_front_solvent sol_front_solvent->end_node

Caption: A decision tree for troubleshooting HPLC peak shape issues.

References

stability of (+)-Dalbergiphenol in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct stability data for (+)-Dalbergiphenol in cell culture media is not currently available in published literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles for the stability of flavonoids and other polyphenolic compounds in similar experimental settings. It is strongly recommended to perform a compound-specific stability assessment under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am preparing to use this compound in my cell culture experiments. How stable can I expect it to be in my culture medium?

Based on studies of other flavonoids, the stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, pH, temperature, and exposure to light and oxygen.[1][2][3] Polyphenols, particularly those with catechol or pyrogallol (B1678534) structures, can be prone to oxidative degradation.[1][2] Given that this compound is a phenolic compound, it is reasonable to anticipate some degree of instability over extended incubation times.

Q2: What are the primary factors that can lead to the degradation of this compound in cell culture?

Several factors can contribute to the degradation of phenolic compounds like this compound in cell culture media:

  • Oxidation: This is a major degradation pathway for flavonoids, often accelerated by the presence of oxygen and metal ions in the medium.[1]

  • pH: The pH of the culture medium (typically around 7.4) can influence the rate of degradation.

  • Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the degradation of less stable compounds compared to storage at lower temperatures.[4][5]

  • Light Exposure: Exposure to light can promote photodegradation of light-sensitive compounds.

  • Medium Components: Certain components in the culture medium, such as metal ions, can catalyze degradation reactions.[6] The presence of other molecules, like proteins in fetal bovine serum (FBS), may have a stabilizing effect through binding interactions.[2]

Q3: How can I minimize the degradation of this compound during my experiments?

To minimize potential degradation, consider the following precautions:

  • Fresh Preparation: Prepare stock solutions of this compound fresh and add them to the culture medium immediately before treating the cells.

  • Minimize Light Exposure: Protect stock solutions and treated cell cultures from direct light.

  • Control Incubation Time: Be mindful of the incubation duration. For longer experiments, consider replenishing the compound with fresh medium at appropriate intervals.

  • Serum Content: The presence of serum proteins might enhance stability.[2] If your experiment allows, maintaining a consistent serum concentration could be beneficial.

  • Antioxidants: While not always feasible depending on the experimental design, the inclusion of antioxidants in the medium could potentially reduce oxidative degradation.

Q4: Are there any visible signs of this compound degradation in the culture medium?

Degradation of phenolic compounds can sometimes lead to a change in the color of the culture medium, often turning yellowish or brownish due to the formation of oxidation products. However, the absence of a color change does not guarantee stability. Analytical methods are required for accurate assessment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results or loss of biological activity over time. Degradation of this compound in the cell culture medium.1. Perform a stability study of this compound under your specific experimental conditions (see proposed experimental protocol below).2. Prepare fresh solutions of the compound for each experiment.3. For long-term experiments, consider replacing the medium with freshly prepared compound at regular intervals.4. Ensure consistent and minimal exposure of stock solutions and experimental setups to light.
Observed cytotoxicity at concentrations reported to be non-toxic. Formation of toxic degradation products.1. Verify the purity of your this compound stock.2. Assess the stability of the compound over the time course of your experiment. Degradation products can sometimes exhibit different biological activities than the parent compound.
Precipitation of the compound in the culture medium. Poor solubility of this compound at the working concentration.1. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compound is compatible with your cell line and does not exceed recommended limits (typically <0.1-0.5%).2. Visually inspect the medium for any precipitate after adding the compound.3. Consider using a stock solution with a lower concentration to prepare the final working solution.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS, antibiotics)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Solvents for mobile phase (e.g., acetonitrile (B52724), water with formic acid)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes or vials

Methodology:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

    • Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration for your experiments. Ensure the final solvent concentration is minimal.

  • Incubation:

    • Aliquot the medium containing this compound into sterile tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Incubate the tubes under standard cell culture conditions (37°C, 5% CO2). A parallel set of tubes can be kept at 4°C as a control for thermal degradation.

  • Sample Collection and Preparation:

    • At each designated time point, remove an aliquot of the medium.

    • To stop further degradation and precipitate proteins, add a cold organic solvent like acetonitrile (typically 2-3 volumes).

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for HPLC analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate and quantify this compound. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

    • Inject the prepared samples onto the HPLC system.

    • Monitor the peak corresponding to this compound and record its area.

  • Data Analysis:

    • Plot the concentration of this compound (or peak area) as a function of time.

    • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

    • From this data, you can estimate the half-life (T50) of this compound under your experimental conditions.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMEM with 10% FBS at 37°C

Time (Hours)% Remaining (Mean ± SD)
0100 ± 0
295.3 ± 2.1
488.1 ± 3.5
875.6 ± 4.2
1263.2 ± 5.1
2440.9 ± 6.3
4815.7 ± 4.8

Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) spike_media Spike Cell Culture Medium prep_stock->spike_media aliquot Aliquot for Time Points spike_media->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate sample Collect Samples at Time Points incubate->sample precipitate Protein Precipitation (Acetonitrile) sample->precipitate centrifuge Centrifuge precipitate->centrifuge hplc HPLC Analysis centrifuge->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Workflow for assessing the stability of this compound.

Factors_Affecting_Stability cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_medium Medium Components center This compound Stability oxidation Oxidation center->oxidation hydrolysis Hydrolysis center->hydrolysis temperature Temperature center->temperature light Light Exposure center->light ph pH center->ph metal_ions Metal Ions center->metal_ions serum_proteins Serum Proteins center->serum_proteins other_components Other Components center->other_components

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Low Bioactivity in (+)-Dalbergiphenol Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the bioactivity of (+)-Dalbergiphenol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may lead to lower-than-expected bioactivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing very weak or no activity of our this compound in a cell viability assay (e.g., MTT assay). What are the potential causes?

Several factors could contribute to low bioactivity in cell viability assays. These can be broadly categorized into issues with the compound itself, the assay setup, or the biological system.

  • Compound-Related Issues:

    • Purity and Integrity: The purity of your this compound sample is critical. Impurities may inhibit the activity or have cytotoxic effects that mask the true effect of the compound. Degradation of the compound due to improper storage (e.g., exposure to light or high temperatures) can also lead to a loss of activity.

    • Solubility: this compound, like many phenolic compounds, may have limited aqueous solubility. If the compound precipitates in your culture medium, its effective concentration will be much lower than intended.

    • Concentration Range: The effective concentration range for this compound may be narrower or different than anticipated. It's possible the concentrations tested are too low to elicit a response or, conversely, are at a level that causes paradoxical effects.

  • Assay-Related Issues:

    • Interference with Assay Reagents: this compound, being a phenolic compound, has the potential to interfere with the chemistry of certain assays. For example, it could have reducing properties that interact with the MTT reagent, leading to inaccurate readings.[1][2]

    • Incorrect Assay Choice: The selected assay may not be suitable for detecting the specific biological activity of this compound. For instance, if the compound's primary effect is cytostatic rather than cytotoxic, an MTT assay alone might not provide a complete picture.[3][4]

    • Suboptimal Assay Conditions: Factors such as incubation time, solvent concentration (e.g., DMSO), and plate type can significantly impact assay results.[5]

  • Biological System-Related Issues:

    • Cell Line Selection: The chosen cell line may not express the target of this compound or may have mechanisms that metabolize or efflux the compound, rendering it inactive.

    • Cell Health and Density: Unhealthy cells or inconsistent cell seeding densities can lead to high variability and unreliable results.[6]

Q2: How can we improve the solubility of this compound for our in vitro experiments?

Improving solubility is a key step to ensure accurate and reproducible results.

  • Solvent Choice: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving phenolic compounds for in vitro use.[7] However, it's crucial to use a minimal amount and ensure the final concentration in the assay does not exceed a level that is toxic to the cells (typically <0.5%).

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate solvent. This stock can then be diluted in the culture medium to the final working concentrations.

  • Use of Solubilizing Agents: For compounds with very poor solubility, the use of solubilizing agents or different formulation strategies may be necessary, though these should be carefully validated to ensure they do not interfere with the assay.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound in the solvent.

  • Visual Inspection: Always visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.

Q3: Our results with this compound are inconsistent between experiments. What could be the cause of this variability?

Inconsistent results are a common challenge in cell-based assays.

  • Reagent Variability: Ensure that all reagents, including cell culture media, serum, and the this compound stock solution, are from consistent lots and have been stored correctly.

  • Pipetting and Handling: Minor variations in pipetting technique can lead to significant differences in cell numbers and compound concentrations across wells and plates.[6]

  • Cell Passage Number: The passage number of your cell line can affect its characteristics and responsiveness. It is advisable to use cells within a defined passage number range for all experiments.

  • Incubation Conditions: Ensure consistent incubation times and that the temperature and CO2 levels in your incubator are stable.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[1] To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile media or PBS.

Troubleshooting Guides

Problem 1: Low Signal or No Dose-Response in a Cell Viability Assay (e.g., MTT)

Potential Causes and Solutions

Potential CauseTroubleshooting StepsRationale
Compound Precipitation 1. Prepare serial dilutions of this compound in media and visually inspect for precipitates under a microscope. 2. Test a lower range of concentrations. 3. Prepare a fresh stock solution in a minimal amount of a suitable solvent like DMSO.Poor solubility leads to a lower effective concentration of the compound in the assay.[8]
Compound Inactivity in the Chosen Cell Line 1. Research the literature for cell lines known to be responsive to similar phenolic compounds. 2. Test the compound in a different cell line with a different biological background.The cellular target of this compound may not be present or functional in the current cell line.
Assay Interference 1. Run a cell-free control with this compound and the MTT reagent to check for direct chemical reduction of MTT. 2. Use an alternative viability assay that relies on a different mechanism, such as a resazurin-based assay or a cytotoxicity assay that measures LDH release.Phenolic compounds can have reducing properties that interfere with tetrazolium-based dyes.[2]
Incorrect Incubation Time 1. Perform a time-course experiment, treating cells with this compound for different durations (e.g., 24, 48, 72 hours).The biological effect of the compound may be time-dependent.
Compound Degradation 1. Prepare fresh solutions of this compound for each experiment. 2. Store the stock solution in small aliquots at -20°C or -80°C and protect from light.The compound may be unstable in solution or under experimental conditions.
Problem 2: High Background in a Fluorescence-Based Assay (e.g., Reporter Gene Assay)

Potential Causes and Solutions

Potential CauseTroubleshooting StepsRationale
Autofluorescence of this compound 1. Run a control with this compound in assay buffer without cells to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths. 2. If autofluorescence is detected, subtract this background from the experimental readings.Many phenolic compounds are naturally fluorescent and can contribute to the background signal.[9]
Non-specific Activation/Inhibition 1. Test this compound in a counter-screen using a different reporter system to check for specificity.The compound may be interacting with the reporter protein or other assay components non-specifically.
Light Scattering from Precipitates 1. Visually inspect the wells for any signs of compound precipitation. 2. Centrifuge the plate briefly before reading to pellet any precipitates.Precipitated compound can scatter light and lead to artificially high fluorescence readings.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from a concentrated stock solution. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include a vehicle control (e.g., media with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm with a reference wavelength of 630 nm) using a microplate reader.

Protocol 2: General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose issues with low bioactivity.

G cluster_0 Compound-Related Checks cluster_1 Assay-Related Optimization cluster_2 Biological System Evaluation A Low Bioactivity Observed B Check Compound Integrity & Purity A->B C Verify Compound Solubility B->C D Optimize Assay Conditions C->D E Evaluate Cell System Suitability D->E F Consider Alternative Assays E->F G Hypothesize Mechanism of Action F->G

Caption: A logical workflow for troubleshooting low bioactivity.

Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, related neoflavonoids and extracts from Dalbergia species have been shown to influence pathways involved in inflammation and bone metabolism.[10][11]

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known activities of similar compounds, this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB DNA DNA NFkB->DNA translocates NFkB_IkB->NFkB releases Genes Pro-inflammatory Genes DNA->Genes activates transcription Dalbergiphenol (B593540) This compound Dalbergiphenol->IKK inhibits? Stimulus Inflammatory Stimulus Stimulus->Receptor G Dalbergiphenol This compound BMPR BMP Receptor Dalbergiphenol->BMPR activates? Smad Smad Proteins BMPR->Smad phosphorylates Runx2 Runx2 Smad->Runx2 activates Osteoblast Osteoblast Differentiation Runx2->Osteoblast promotes

References

Technical Support Center: Large-Scale Purification of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of (+)-Dalbergiphenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale purification of this compound?

A1: The main challenges include:

  • Compound Stability: As a phenolic compound, this compound can be susceptible to degradation, especially at elevated temperatures or in the presence of light and oxygen.[1][2]

  • Solvent Selection: Choosing an appropriate solvent system is critical for achieving good separation and recovery.[3][4][5]

  • Scale-Up Issues: Chromatographic methods that work well at the bench scale may not be directly transferable to large-scale industrial operations, leading to decreased resin performance and longer processing times.[6]

  • Co-eluting Impurities: Crude extracts often contain structurally similar compounds that are difficult to separate from the target molecule.

  • Crystallization: Obtaining a crystalline final product with high purity and good yield can be challenging.

Q2: Which chromatographic techniques are most suitable for the large-scale purification of this compound?

A2: For large-scale purification, a multi-step approach is often necessary. Common techniques include:

  • Flash Column Chromatography: Ideal for initial purification to remove major impurities.[3]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for final polishing steps to achieve high purity.[7]

  • Continuous Chromatography (e.g., MCSGP): An emerging technique for large-scale purification that can increase yield and reduce solvent consumption.[8]

  • Two-Dimensional Preparative Chromatography: This method can provide high-efficiency separation for complex samples.[9][10]

Q3: How can I improve the stability of this compound during purification?

A3: To minimize degradation:

  • Work at lower temperatures when possible.

  • Use amber glassware or protect your setup from light.

  • Purge solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Minimize the duration of the purification process.[6]

  • Consider the use of antioxidants, although this may complicate the final purification.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Column Chromatography 1. Inappropriate solvent system leading to poor separation or irreversible adsorption. 2. Degradation of the compound on the column. 3. Column overloading.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value between 0.25 and 0.35.[4] 2. Use a less acidic or basic stationary phase, or perform the chromatography at a lower temperature. 3. Reduce the amount of crude material loaded onto the column.
Poor Separation of Impurities 1. The chosen solvent system has insufficient selectivity. 2. The column is not packed properly, leading to channeling. 3. The particle size of the stationary phase is too large for the required resolution.1. Experiment with different solvent combinations. A standard starting point for compounds of "normal" polarity is 10-50% Ethyl Acetate (B1210297)/Hexane (B92381).[3] 2. Ensure the column is packed uniformly without any air bubbles. 3. Use a stationary phase with a smaller particle size for higher resolution.
Product is Contaminated with Solvent 1. Incomplete evaporation of the solvent. 2. Use of a high-boiling-point solvent that is difficult to remove.1. Increase the drying time or use a high-vacuum pump. 2. Whenever possible, opt for solvents with lower boiling points.[4]
Difficulty in Crystallizing the Final Product 1. Presence of impurities that inhibit crystal formation. 2. The chosen solvent system is not suitable for crystallization. 3. Supersaturation is not achieved under the current conditions.1. Re-purify the material to a higher purity level. 2. Perform a solvent screen to find a suitable anti-solvent system. 3. Try techniques like slow evaporation, cooling, or anti-solvent addition to induce crystallization.[11]
Product Changes Color During Purification 1. Oxidation of the phenolic groups. 2. pH-induced changes.1. Work under an inert atmosphere and protect from light. 2. Buffer the mobile phase if using reverse-phase chromatography.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Initial Purification
  • Slurry Preparation: Prepare a slurry of silica (B1680970) gel in the initial, non-polar mobile phase (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Start the elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient for compounds of intermediate polarity is starting with 5% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate in hexane.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the purified this compound in a minimal amount of a good solvent (e.g., ethanol) at a slightly elevated temperature.

  • Anti-Solvent Addition: Slowly add an anti-solvent (a solvent in which the compound is poorly soluble, e.g., n-hexane or water) dropwise while stirring until the solution becomes slightly turbid.

  • Crystal Formation: Allow the solution to cool down slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to promote crystal growth.

  • Isolation: Collect the crystals by filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold anti-solvent and dry them under vacuum.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Stages cluster_final_product Final Product Isolation crude_material Crude Plant Material extraction Solvent Extraction crude_material->extraction crude_extract Crude this compound Extract extraction->crude_extract flash_chromatography Flash Chromatography crude_extract->flash_chromatography purity_check1 Purity Check (TLC/HPLC) flash_chromatography->purity_check1 prep_hplc Preparative HPLC (Optional) purity_check1->prep_hplc If impurities persist crystallization Crystallization purity_check1->crystallization If pure enough purity_check2 Purity Check (HPLC) prep_hplc->purity_check2 purity_check2->crystallization final_product Pure this compound crystallization->final_product

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield After Purification degradation Compound Degradation start->degradation poor_separation Poor Separation start->poor_separation incomplete_elution Incomplete Elution start->incomplete_elution optimize_temp_light Lower Temperature & Protect from Light degradation->optimize_temp_light inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent change_stationary_phase Change Stationary Phase poor_separation->change_stationary_phase stronger_eluent Use Stronger Eluent incomplete_elution->stronger_eluent

Caption: A troubleshooting flowchart for addressing low yield in purification.

References

minimizing degradation of (+)-Dalbergiphenol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of (+)-Dalbergiphenol during extraction from its natural sources, primarily the heartwood of Dalbergia species.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound in the final extract. Incomplete Extraction: The solvent may not be efficiently penetrating the plant matrix.- Increase extraction time. - Reduce particle size of the plant material by grinding to increase surface area. - Optimize the solvent system: Consider using a combination of polar and non-polar solvents. Methanol (B129727) or ethanol (B145695) are often effective for extracting phenolic compounds. - Employ advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance solvent penetration.
Degradation during extraction: this compound is susceptible to degradation under certain conditions.- Control the temperature: Avoid high temperatures (above 60°C) as this can accelerate degradation. - Protect from light: Conduct the extraction in amber glassware or cover the extraction vessel with aluminum foil to prevent photodegradation. - Work under an inert atmosphere: Purge the extraction vessel with nitrogen or argon to minimize oxidation. - Optimize pH: Maintain a neutral or slightly acidic pH, as alkaline conditions can promote the degradation of phenolic compounds.
Presence of significant impurities in the extract. Co-extraction of other compounds: The chosen solvent system may be extracting a wide range of compounds from the plant material.- Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound. - Utilize selective extraction techniques: Supercritical fluid extraction (SFE) with carbon dioxide can offer higher selectivity. - Employ post-extraction purification: Use techniques like column chromatography (e.g., silica (B1680970) gel or Sephadex) or preparative HPLC to isolate this compound from other extracted compounds.
Discoloration of the extract (e.g., darkening). Oxidation of phenolic compounds: Exposure to oxygen can lead to the formation of colored quinone-type compounds.- Add antioxidants to the extraction solvent, such as ascorbic acid or butylated hydroxytoluene (BHT). - Minimize headspace in the extraction vessel to reduce the amount of available oxygen. - Store the extract under an inert atmosphere and at low temperatures.
Inconsistent results between extraction batches. Variability in plant material: The concentration of this compound can vary depending on the age, geographical source, and storage conditions of the plant material.- Standardize the plant material: Use material from the same source and of a similar age for all extractions. - Properly store the plant material: Keep it in a cool, dry, and dark place to prevent degradation of the target compound before extraction.
Inconsistent extraction parameters: Minor variations in temperature, time, or solvent composition can lead to different extraction efficiencies and degradation rates.- Maintain strict control over all extraction parameters: Use a temperature-controlled water bath or heating mantle, a timer, and accurately measure all solvents. - Document all extraction parameters for each batch to identify potential sources of variation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for extracting this compound?

A1: While there is no single "best" solvent, polar solvents such as methanol and ethanol are generally effective for extracting phenolic compounds like this compound from Dalbergia species. The choice of solvent may need to be optimized based on the specific plant material and the desired purity of the extract. Using a mixture of solvents, for example, an ethanol/water mixture, can sometimes improve extraction efficiency.

Q2: At what temperature should I conduct the extraction to minimize degradation?

A2: It is recommended to keep the extraction temperature below 60°C. High temperatures can lead to the thermal degradation of phenolic compounds. For methods like maceration, extraction at room temperature is a safe option, although it may require longer extraction times.

Q3: How can I prevent the oxidation of this compound during extraction?

A3: To prevent oxidation, it is crucial to minimize the extract's exposure to oxygen. This can be achieved by:

  • Working under an inert atmosphere (e.g., nitrogen or argon).

  • Using deoxygenated solvents.

  • Adding antioxidants like ascorbic acid to the extraction solvent.

  • Storing the extract in airtight containers with minimal headspace.

Q4: Is this compound sensitive to light?

A4: Phenolic compounds are often sensitive to light, which can induce photodegradation. It is a best practice to protect the extraction setup and the resulting extract from light by using amber glassware or by covering the equipment with aluminum foil.

Q5: What is the effect of pH on the stability of this compound?

A5: Phenolic compounds are generally more stable in neutral to slightly acidic conditions. Alkaline conditions (high pH) can cause deprotonation of the phenolic hydroxyl groups, making the molecule more susceptible to oxidation and degradation. It is advisable to avoid strongly acidic or alkaline conditions during extraction and storage.

Q6: What are the most common degradation pathways for this compound?

A6: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure (a neoflavonoid with phenolic hydroxyl groups and a styrene-like double bond), potential degradation pathways include:

  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinone-type structures, especially in the presence of oxygen, light, and metal ions.

  • Polymerization: The styrene-like double bond can potentially undergo polymerization reactions.

  • Isomerization: Under certain conditions, isomerization reactions could occur.

Q7: Which analytical techniques are suitable for quantifying this compound in an extract?

A7: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and reliable method for the quantification of this compound. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after derivatization of the phenolic hydroxyl groups.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a method for extracting this compound using ultrasonication, which can enhance extraction efficiency and reduce extraction time.

Materials:

  • Dried and powdered heartwood of Dalbergia species

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Amber glass flasks

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL amber glass flask.

  • Add 100 mL of methanol to the flask.

  • Place the flask in an ultrasonic bath.

  • Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • After sonication, filter the mixture to separate the extract from the plant material.

  • Collect the filtrate (the extract).

  • To ensure complete extraction, the remaining plant material can be re-extracted with another 100 mL of methanol.

  • Combine the filtrates from all extractions.

  • Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract containing this compound.

  • Store the extract in a sealed, amber vial at -20°C.

Protocol 2: Maceration Extraction of this compound

This protocol outlines a simple and gentle extraction method that relies on soaking the plant material in a solvent.

Materials:

  • Dried and powdered heartwood of Dalbergia species

  • Ethanol (95%)

  • Large amber glass container with a tight-fitting lid

  • Shaker or magnetic stirrer (optional)

  • Filter paper or vacuum filtration system

  • Rotary evaporator

Procedure:

  • Place 50 g of the powdered plant material into the amber glass container.

  • Add 500 mL of 95% ethanol to the container.

  • Seal the container tightly to prevent solvent evaporation and exposure to air.

  • Keep the container in a dark place at room temperature for 3 days.

  • Agitate the mixture periodically (e.g., once a day) or use a shaker/magnetic stirrer for continuous gentle agitation.

  • After 3 days, filter the mixture to separate the extract from the plant residue.

  • Wash the plant residue with a small amount of fresh ethanol to recover any remaining extract.

  • Combine the initial filtrate and the washings.

  • Concentrate the extract using a rotary evaporator at a temperature below 40°C.

  • Store the resulting crude extract in a sealed, amber vial in a refrigerator or freezer.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration & Storage raw_material Dalbergia Heartwood powdered_material Powdered Material raw_material->powdered_material Grinding extraction_step Solvent Extraction (e.g., UAE or Maceration) powdered_material->extraction_step filtration_step Filtration extraction_step->filtration_step centrifugation_step Centrifugation filtration_step->centrifugation_step Optional concentration_step Solvent Evaporation (Rotary Evaporator) filtration_step->concentration_step centrifugation_step->concentration_step crude_extract Crude Extract concentration_step->crude_extract final_product This compound (after purification) crude_extract->final_product Purification (e.g., Chromatography) storage Store at low temp, protected from light & air final_product->storage

Caption: Workflow for the extraction and purification of this compound.

Degradation_Factors cluster_factors Factors Promoting Degradation cluster_mitigation Mitigation Strategies dalbergiphenol This compound degradation Degradation Products dalbergiphenol->degradation Degradation high_temp High Temperature high_temp->degradation oxygen Oxygen (Oxidation) oxygen->degradation light Light (Photodegradation) light->degradation high_ph High pH (Alkaline) high_ph->degradation metal_ions Metal Ions metal_ions->degradation low_temp Low Temperature low_temp->dalbergiphenol Stabilizes inert_atmosphere Inert Atmosphere inert_atmosphere->dalbergiphenol Stabilizes darkness Protection from Light darkness->dalbergiphenol Stabilizes neutral_ph Neutral/Slightly Acidic pH neutral_ph->dalbergiphenol Stabilizes chelating_agents Chelating Agents chelating_agents->dalbergiphenol Stabilizes

Caption: Factors influencing the degradation of this compound.

Technical Support Center: Achieving Consistent Results in Osteoclastogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for osteoclastogenesis assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and standardized protocols for consistent and reproducible results in osteoclast differentiation and function studies.

Troubleshooting Guide

Inconsistent results in osteoclastogenesis assays can be a significant source of experimental variability. The table below outlines common problems, their potential causes, and recommended solutions to help you troubleshoot your experiments effectively.

Problem Potential Causes Recommended Solutions
Low Osteoclast Yield or No Differentiation 1. Suboptimal Cell Seeding Density: Too few or too many precursor cells can inhibit differentiation.[1][2][3] 2. Ineffective Cytokines: M-CSF and RANKL may be degraded or at incorrect concentrations.[2][4][5] 3. Source of Precursor Cells: Primary bone marrow macrophages may have variable purity; cell lines like RAW264.7 may lose differentiation potential at high passage numbers.[1][6] 4. Serum Variability: Different lots of Fetal Bovine Serum (FBS) can have varying levels of inhibitory or stimulatory factors.[1][4]1. Optimize Seeding Density: Perform a titration experiment to determine the optimal cell number per well for your specific cell type and plate format. 2. Cytokine Quality Control: Use freshly prepared or properly stored aliquots of M-CSF and RANKL. Test a range of concentrations to find the optimal dose for your cells.[4] 3. Cell Source and Passage Number: If using primary cells, consider enrichment methods. For cell lines, use low passage numbers and regularly check their differentiation capacity. 4. Serum Lot Testing: Test multiple lots of FBS and purchase a large quantity of a lot that supports robust osteoclastogenesis.[4]
Inconsistent TRAP Staining 1. Improper Fixation: Over-fixation or under-fixation can affect enzyme activity.[7][8] 2. Incorrect pH of Staining Solution: The pH of the tartrate-containing buffer is critical for TRAP enzyme activity.[9][10] 3. Degraded Reagents: The substrate or chromogen may have degraded over time.[11] 4. Decalcification Issues (for tissue sections): Inappropriate decalcification methods can inhibit the TRAP enzyme.[7]1. Optimize Fixation: Follow a validated fixation protocol. A common method is 10 minutes in 10% neutral buffered formalin.[7] 2. Verify pH: Ensure the staining solution is at the correct pH (typically around 5.0).[9] 3. Use Fresh Reagents: Prepare staining solutions fresh or use a commercial kit with a valid expiration date. 4. Proper Decalcification: For bone tissue, use EDTA-based decalcification as acid-based methods can inhibit TRAP activity.[7]
High Variability in Bone Resorption Assays 1. Inconsistent Osteoclast Activity: Osteoclasts may have formed but are not actively resorbing. 2. Substrate Variability: Natural substrates like bone or dentin slices can have inherent variability.[12] 3. Incomplete Cell Removal: Residual cells on the substrate can obscure resorption pits.[13] 4. Imaging and Quantification Issues: Inconsistent imaging parameters or subjective quantification can introduce bias.1. Confirm Osteoclast Maturity: Ensure osteoclasts are fully mature and exhibiting characteristic features like a ruffled border before assessing resorption. 2. Use Standardized Substrates: Consider using commercially available calcium phosphate-coated plates for more consistent results.[12][14][15] 3. Thorough Cell Removal: Use methods like sonication or bleach to completely remove cells before staining for resorption pits.[1][13] 4. Standardize Imaging and Analysis: Use consistent microscope settings and automated image analysis software (e.g., ImageJ) to quantify resorption areas.[1][14]
Presence of Multinucleated Giant Cells (Non-osteoclasts) 1. Cell Fusion without Differentiation: Macrophages can fuse to form giant cells that are TRAP-negative.[6] 2. Foreign Body Response: Particularly on certain synthetic substrates, macrophages may form foreign body giant cells.1. Confirm Osteoclast Identity: In addition to multinucleation, confirm the presence of TRAP activity. For more rigorous identification, consider staining for other osteoclast markers like Cathepsin K.[16] 2. Optimize Culture Conditions: Ensure that the cytokine concentrations and culture duration are optimized for osteoclast differentiation, not just cell fusion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of M-CSF and RANKL to use for osteoclast differentiation?

A1: The optimal concentrations of M-CSF and RANKL can vary depending on the source of the osteoclast precursors (e.g., murine bone marrow macrophages, human peripheral blood mononuclear cells, or RAW264.7 cells). For murine bone marrow cells, typical starting concentrations are 25-50 ng/mL of M-CSF and 50-100 ng/mL of RANKL.[2][3] For RAW264.7 cells, M-CSF is often not required as these cells produce it endogenously, and RANKL concentrations of 20-100 ng/mL are commonly used.[1] It is highly recommended to perform a dose-response experiment to determine the optimal concentrations for your specific experimental system.

Q2: How long does it take for mature osteoclasts to form in culture?

A2: The timeline for osteoclast differentiation depends on the precursor cell type. With primary murine bone marrow macrophages, multinucleated, TRAP-positive osteoclasts typically begin to appear around day 3-5 and are abundant by day 5-7.[2][17][18] For human PBMCs, the process can take longer, with mature osteoclasts forming between 7 to 14 days.[19] When using the RAW264.7 cell line, osteoclasts can be observed as early as day 4 and are plentiful by day 5 or 6.[1]

Q3: My TRAP staining is weak or has high background. What can I do?

A3: Weak or high-background TRAP staining can be due to several factors. First, ensure your cells were properly fixed; over-fixation can destroy the enzyme. Second, check the pH of your staining solution, as TRAP has an optimal acidic pH.[9] Third, use freshly prepared staining reagents, as the substrate and chromogen can degrade.[11] Finally, make sure to wash the cells thoroughly after fixation and staining to remove any residual reagents that could contribute to background.

Q4: How can I be sure that the multinucleated cells I see are true osteoclasts?

A4: While multinucleation and TRAP positivity are hallmarks of osteoclasts, it's important to confirm their functional capacity. The gold standard is to perform a bone resorption assay.[20] True osteoclasts will form resorption pits on bone, dentin, or calcium phosphate-coated surfaces.[13][14][15] Additionally, you can perform immunofluorescence staining for other osteoclast markers such as Cathepsin K or the presence of an F-actin ring, which is characteristic of active osteoclasts.[1][16]

Q5: What is the best substrate to use for bone resorption assays?

A5: The choice of substrate depends on your experimental needs. Natural substrates like bovine bone or dentin slices provide a physiologically relevant surface but can have higher variability.[21] For more consistent and quantifiable results, commercially available calcium phosphate-coated plates are an excellent alternative.[12][14][15] These plates allow for easier visualization and quantification of resorption pits.

Experimental Protocols

Protocol 1: Isolation and Culture of Murine Bone Marrow Macrophages (BMMs)
  • Euthanize a mouse (e.g., C57Bl/6) via an approved method like CO2 inhalation followed by cervical dislocation.[2]

  • Dissect the tibiae and femora using sterile technique and remove the surrounding muscle tissue.[2]

  • Cut the ends of the bones and flush the marrow into a sterile tube using a syringe with α-MEM.[2][3]

  • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.[3]

  • Lyse red blood cells using ACK lysing buffer.[2]

  • Culture the cells in α-MEM supplemented with 10% FBS, penicillin/streptomycin, and 25-50 ng/mL M-CSF.

  • After 2-3 days, non-adherent cells are washed away, leaving a population of adherent bone marrow-derived macrophages. These cells are now ready for osteoclast differentiation.

Protocol 2: Osteoclast Differentiation
  • Seed the BMMs or other precursor cells at an optimized density in a multi-well plate.

  • Culture the cells in differentiation medium: α-MEM with 10% FBS, penicillin/streptomycin, M-CSF (at the same concentration as the culture step), and RANKL (e.g., 50 ng/mL).[3]

  • Replace the medium every 2-3 days.[18]

  • Monitor the cells daily for the formation of multinucleated osteoclasts, which typically occurs between days 3 and 7.[2][18]

Protocol 3: TRAP (Tartrate-Resistant Acid Phosphatase) Staining
  • Remove the culture medium and wash the cells once with PBS.[8]

  • Fix the cells with a fixative solution (e.g., 10% formalin in neutral buffer) for 5-10 minutes at room temperature.[7][8]

  • Wash the cells three times with deionized water.[8]

  • Prepare the TRAP staining solution according to the manufacturer's instructions (commercial kits are recommended for consistency) or by dissolving a chromogenic substrate in a tartrate-containing buffer (pH ~5.0).[8][9]

  • Incubate the cells with the TRAP staining solution at 37°C for 20-60 minutes, or until the desired color intensity is reached.[8] Osteoclasts will stain red or purple.[7][22]

  • Wash with deionized water to stop the reaction.[8]

  • (Optional) Counterstain with a nuclear stain like hematoxylin (B73222) or methyl green for better visualization of nuclei.[22]

  • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells.

Protocol 4: Bone Resorption Pit Assay
  • Perform osteoclast differentiation on a suitable substrate (e.g., calcium phosphate-coated plates or bone slices).[14][15]

  • After differentiation, continue the culture for an additional 2-7 days to allow for resorption to occur.

  • Remove the cells from the substrate. This can be done by incubating with a 5-10% bleach solution or by sonication.[1][13]

  • Wash the substrate extensively with deionized water.

  • For calcium phosphate (B84403) plates, resorption pits can be visualized directly. For bone or dentin slices, the pits can be stained with 1% toluidine blue for 2 minutes, followed by extensive washing with water.[13]

  • Image the resorption pits using a light microscope and quantify the resorbed area using image analysis software like ImageJ.[1][14]

Visualized Signaling Pathways and Workflows

Key Signaling Pathways in Osteoclastogenesis

The differentiation of osteoclasts is primarily regulated by two key signaling pathways: the M-CSF/CSF-1R pathway, which governs the proliferation and survival of osteoclast precursors, and the RANKL/RANK pathway, which drives their differentiation into mature osteoclasts.[23][24]

Osteoclast_Signaling cluster_MCSF M-CSF Signaling cluster_RANKL RANKL Signaling MCSF M-CSF CSF1R CSF-1R MCSF->CSF1R binds Proliferation Proliferation & Survival CSF1R->Proliferation RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 recruits NFkB NF-κB TRAF6->NFkB MAPK MAPKs (JNK, p38, ERK) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 activate MAPK->NFATc1 activate Differentiation Osteoclast Differentiation NFATc1->Differentiation OPG OPG OPG->RANKL inhibits binding

Caption: Core signaling pathways regulating osteoclast differentiation.

Experimental Workflow for an In Vitro Osteoclastogenesis Assay

This diagram outlines the typical workflow for generating and analyzing osteoclasts from primary murine bone marrow cells.

Osteoclast_Workflow cluster_prep Cell Preparation cluster_diff Differentiation cluster_analysis Analysis A 1. Isolate Bone Marrow from Mouse Femur/Tibia B 2. Culture with M-CSF to generate BMMs A->B C 3. Seed BMMs and add M-CSF + RANKL B->C D 4. Culture for 5-7 days (change media every 2-3 days) C->D E 5a. TRAP Staining D->E F 5b. Bone Resorption Assay D->F G Quantify Osteoclast Number E->G H Quantify Resorption Area F->H

Caption: Standard workflow for in vitro osteoclastogenesis assays.

References

addressing high variability in animal studies with (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Dalbergiphenol in animal models. High variability in preclinical studies can obscure true dose-response relationships and hinder decision-making.[1] This guide aims to address specific issues that may arise during your experiments and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in our pharmacokinetic (PK) data for this compound. What are the common causes?

A1: High variability in preclinical PK studies is a common challenge.[1] Key sources of variability can be categorized into three main areas:

  • Compound Formulation:

    • Solubility: this compound, as a natural product, may have limited aqueous solubility. Poor solubility is a major contributor to variable absorption.[1] Ensure the compound is fully dissolved or homogeneously suspended in the vehicle.

    • Stability: Verify the stability of your this compound formulation over the duration of the experiment. Degradation can lead to inconsistent dosing.[1]

    • Homogeneity: If using a suspension, ensure it is thoroughly mixed before each administration to guarantee consistent dosing for each animal.[1]

  • Animal-Specific Factors:

    • Genetics: Even within the same strain, genetic differences can lead to variations in metabolism and drug response.

    • Physiology: Age, sex, weight, and health status of the animals can significantly impact drug absorption, distribution, metabolism, and excretion (ADME).

    • Gut Microbiome: The gut microbiome can influence the metabolism of orally administered compounds, leading to inter-animal differences in exposure.

  • Experimental Procedures:

    • Dosing Technique: Inconsistent administration techniques, particularly for oral gavage, can result in significant variability in the amount of compound delivered.[1]

    • Stress and Handling: Animal handling can induce stress, which may alter physiological parameters and affect experimental outcomes.[2] Consistent and gentle handling is crucial.[3][4]

    • Environmental Conditions: Variations in housing conditions such as temperature, humidity, light cycle, and noise can impact animal physiology and drug metabolism.[3][4]

Q2: What is an acceptable level of variability in pharmacokinetic parameters for this compound?

A2: The acceptable coefficient of variation (CV%) for PK parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration) depends on the study's objective. In early discovery, a higher CV% may be acceptable. However, for later-stage preclinical studies, a high CV% can make it difficult to establish a clear dose-response relationship.[1] A high standard deviation can obscure the true effect of the compound.[1]

Q3: How can we optimize our formulation of this compound for oral administration in rodents?

A3: For oral dosing of this compound in rodents, a common approach is to use a vehicle that enhances solubility and stability. A frequently used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[5] For example, a formulation could consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[5] It is critical to develop a dissolution method appropriate for your specific laboratory animals and route of administration.[5]

Q4: Can the sex of the animal influence the results of this compound studies?

A4: Yes, the sex of the animals can significantly impact the results. Hormonal differences between males and females can affect drug metabolism and clearance. For instance, some studies specifically use female mice, such as in models of postmenopausal osteoporosis.[6][7] It is essential to either use a single sex or include both sexes and analyze the data accordingly.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations (AUC & Cmax)
Potential Cause Troubleshooting Step Rationale
Poor Formulation 1. Solubility Check: Confirm the solubility of this compound in your chosen vehicle.Low solubility is a primary cause of inconsistent absorption.[1]
2. Stability Analysis: Assess the stability of the formulation at room temperature and under storage conditions for the duration of your experiment.Compound degradation will lead to lower than intended doses being administered.[1]
3. Homogeneity Verification: If using a suspension, ensure it is uniformly mixed before each dose.Inconsistent suspension will result in variable dosing between animals.[1]
Inconsistent Dosing 1. Standardize Gavage Technique: Ensure all personnel are proficient and consistent in their oral gavage technique.The oral gavage route has higher inherent variability than intravenous routes.[1]
2. Accurate Dose Calculation: Double-check all dose calculations based on the most recent animal body weights.Incorrect calculations can lead to significant dosing errors.
Animal-Related Factors 1. Health Screening: Ensure all animals are healthy and free from underlying conditions.Subclinical illness can alter drug metabolism and disposition.[4]
2. Acclimatization: Allow for a sufficient acclimatization period before the start of the study.This reduces stress-induced physiological changes that can affect results.[4]
Issue 2: Inconsistent Efficacy in an Osteoporosis Model
Potential Cause Troubleshooting Step Rationale
Variable Drug Exposure 1. Confirm PK Profile: First, rule out high pharmacokinetic variability using the guide above.Inconsistent efficacy is often a direct result of inconsistent drug exposure.[1]
Model-Specific Issues 1. Surgical Consistency: If using an ovariectomized (OVX) model, ensure the surgical procedure is standardized and consistently performed.Variations in surgical technique can affect the degree of estrogen withdrawal and subsequent bone loss.
2. Baseline Bone Density: Assess baseline bone mineral density to ensure uniformity across groups before starting treatment.Pre-existing differences in bone mass can confound the interpretation of treatment effects.
Data Analysis 1. Outlier Analysis: Use appropriate statistical methods to identify and handle outliers in your data.Outliers can skew the results and obscure the true treatment effect.

Quantitative Data Summary

The following table summarizes dosage information from a study investigating the effect of this compound (DGP) on bone loss in an ovariectomized mouse model.

Parameter Value Species/Model Duration Route of Administration Reference
Dose 11 mg/kg/dayAdult female BALB/c mice (ovariectomized)6 weeksOral[6][7]
Dose 25 mg/kg/dayAdult female BALB/c mice (ovariectomized)6 weeksOral[6][7]

Experimental Protocols

Protocol: Evaluation of this compound in an Ovariectomized (OVX) Mouse Model of Osteoporosis

This protocol is based on the methodology described by Gautam et al., 2015.[6][8]

1. Animals and Housing:

  • Species: Adult female BALB/c mice.
  • Housing: House animals in a controlled environment with consistent temperature, humidity, and a 12-hour light/dark cycle.[3][4] Provide standard chow and water ad libitum.

2. Ovariectomy:

  • Perform bilateral ovariectomy on adult female BALB/c mice.
  • A sham operation (laparotomy without removal of ovaries) should be performed on the control group.
  • Allow a post-surgical recovery period before initiating treatment.

3. Formulation and Dosing:

  • Formulation: Prepare this compound in a suitable vehicle for oral administration. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG300, Tween 80, and saline.[5]
  • Dosing: Administer this compound orally at doses of 1 and 5 mg/kg/day for 6 weeks.[6][7] The vehicle should be administered to the sham and OVX control groups.

4. Outcome Measures:

  • Bone Microarchitecture: Analyze femoral and vertebral trabecular bone volume using micro-computed tomography (µCT).
  • Biomechanical Strength: Assess the biomechanical properties of the bones (e.g., femur) through tests like the three-point bending test.
  • Gene Expression Analysis: Isolate RNA from bone tissue (e.g., femur) and perform quantitative real-time PCR (qRT-PCR) to measure the expression of osteogenic markers (e.g., Runx2, osterix, collagen type I) and bone resorption markers (e.g., TRAP, OPG/RANKL ratio).[6][8]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Troubleshooting High PK Variability Workflow A High Inter-Animal PK Variability Observed B Step 1: Investigate Formulation A->B F Step 2: Review Experimental Procedures A->F J Step 3: Consider Animal-Specific Factors A->J C Check Solubility B->C D Assess Stability B->D E Verify Homogeneity B->E M Refined Experimental Protocol C->M D->M E->M G Standardize Dosing Technique F->G H Review Animal Handling F->H I Check Environmental Conditions F->I G->M H->M I->M K Confirm Health Status J->K L Ensure Adequate Acclimatization J->L K->M L->M

Caption: A workflow diagram for troubleshooting high pharmacokinetic variability.

G cluster_1 Proposed Mechanism of this compound in Bone Metabolism cluster_osteoblast Osteoblast Activity cluster_osteoclast Osteoclast Activity DGP This compound OB_Genes ↑ Runx2 ↑ Osterix ↑ Collagen Type I DGP->OB_Genes promotes OC_Genes ↓ TRAP ↓ OPG/RANKL Ratio DGP->OC_Genes inhibits Bone_Formation ↑ Bone Formation OB_Genes->Bone_Formation Bone_Resorption ↓ Bone Resorption OC_Genes->Bone_Resorption

Caption: Signaling pathway of this compound in bone metabolism.

References

Technical Support Center: Optimization of Oral Dosage Forms for (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of oral dosage forms for (+)-Dalbergiphenol.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its oral formulation challenging?

This compound is a neoflavonoid, a type of phenolic compound, isolated from species of the Dalbergia genus, such as Dalbergia sissoo. Its chemical structure and properties, common to many polyphenols, suggest poor aqueous solubility, which can lead to low oral bioavailability.[1][2][3] The primary challenge is to enhance its dissolution and absorption in the gastrointestinal tract to achieve therapeutic efficacy.

2. What are the key physicochemical properties of this compound to consider for formulation development?

PropertyValue/Predicted ValueSignificance for Oral Formulation
Molecular Weight 270.32 g/mol [4]Influences diffusion and membrane permeability.
Chemical Formula C17H18O3[4]---
CAS Number 82358-44-9[4]---
Predicted logP ~3.5 - 4.5Indicates high lipophilicity and likely low aqueous solubility. A logP between 1 and 5 is often targeted for oral absorption.[5]
Predicted pKa ~9.5 - 10.5 (phenolic hydroxyl)As a weak acid, its solubility will be pH-dependent, with higher solubility at higher pH values.[6]
Aqueous Solubility Predicted to be lowThis is the primary barrier to oral bioavailability that needs to be overcome with formulation strategies.

3. Which formulation strategies are most promising for enhancing the oral bioavailability of this compound?

Given its predicted low solubility, several strategies can be employed. The choice depends on the desired release profile and manufacturing capabilities.

Formulation StrategyPrinciplePotential Advantages for this compound
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion in the GI tract.[7][8]Can significantly increase solubility and absorption of lipophilic compounds. Protects the drug from degradation.
Amorphous Solid Dispersions The crystalline drug is converted into a higher-energy amorphous form, dispersed within a polymer matrix.Increases the drug's apparent solubility and dissolution rate.
Particle Size Reduction (Nanosuspensions) The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.Enhances dissolution velocity according to the Noyes-Whitney equation.
Cyclodextrin (B1172386) Complexation The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior and a lipophilic interior.Increases the aqueous solubility of the drug.

Troubleshooting Guides

Issue 1: Low and Variable Dissolution Results

Question: My in vitro dissolution testing of a simple this compound powder formulation shows very low and inconsistent release. What could be the cause and how can I fix it?

Answer:

This is a common issue for poorly soluble compounds like this compound. The problem likely stems from its low aqueous solubility and potential for particle agglomeration.

Troubleshooting Steps:

  • Verify Sink Conditions: Ensure the volume of the dissolution medium is at least three to five times the volume required to dissolve the entire dose of the drug.[9] If not, the dissolution rate will be limited by saturation.

  • Modify Dissolution Medium:

    • pH Adjustment: Since this compound is a weak acid, increasing the pH of the medium (e.g., to pH 6.8, simulating intestinal fluid) should increase its solubility.[9]

    • Incorporate Surfactants: Adding a surfactant like sodium lauryl sulfate (B86663) (SLS) to the dissolution medium can help wet the hydrophobic drug particles and improve solubilization.[10] Start with a low concentration (e.g., 0.5% w/v) and optimize.

  • Improve Wettability: Poor wetting of the drug powder can lead to clumping and reduced surface area. Consider micronization of the drug powder before formulation.

  • Check for Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities. Ensure you are using a consistent solid form in your experiments.

Issue 2: Physical Instability of Self-Emulsifying Drug Delivery System (SEDDS) Formulation

Question: I've developed a SEDDS for this compound, but it shows phase separation upon storage or precipitates the drug after emulsification. What should I do?

Answer:

The stability of a SEDDS formulation is critical. Phase separation indicates immiscibility of components, while drug precipitation points to supersaturation and subsequent crystallization.

Troubleshooting Steps:

  • Re-evaluate Excipient Selection:

    • Solubility Screening: Ensure this compound has high solubility in the chosen oil, surfactant, and co-solvent.

    • Construct Phase Diagrams: A ternary or pseudo-ternary phase diagram is essential to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable nanoemulsion upon dilution with aqueous media.[8]

  • Address Drug Precipitation:

    • Increase Drug Loading in the Stable Region: Use the phase diagram to ensure your formulation composition falls well within the stable nanoemulsion region at your target drug concentration.

    • Incorporate a Precipitation Inhibitor: Consider adding a polymer like HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state of the drug after emulsification, preventing it from crashing out of solution.

  • Optimize Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is crucial for the stability of the emulsion. A higher surfactant concentration generally leads to smaller and more stable droplets, but can have toxicity implications.

  • Check for Excipient Incompatibility: Ensure there are no chemical incompatibilities between this compound and the excipients used.

Experimental Protocols

Protocol 1: In Vitro Simulated Gastrointestinal Digestion for Bioaccessibility

This protocol estimates the fraction of this compound that is released from its formulation and is available for absorption.

1. Materials:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

  • pH meter, incubator shaker (37°C)

2. Procedure:

  • Oral Phase:

    • Mix the formulated this compound with SSF.

    • Incubate at 37°C for 2-5 minutes with gentle agitation.[11]

  • Gastric Phase:

    • Add the "oral bolus" to SGF containing pepsin.

    • Adjust pH to ~2.0 with HCl.[12][13]

    • Incubate at 37°C for 2 hours with continuous shaking.[13]

  • Intestinal Phase:

    • Take an aliquot of the gastric digestate.

    • Add SIF containing pancreatin and bile salts.

    • Adjust pH to ~7.0 with NaHCO3.[12]

    • Incubate at 37°C for 2-3 hours with continuous shaking.[12]

  • Sample Analysis:

    • At the end of the intestinal phase, centrifuge the sample.

    • The supernatant (micellar phase) contains the bioaccessible this compound.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC).

Protocol 2: Caco-2 Cell Permeability Assay

This assay assesses the potential for intestinal absorption of this compound by measuring its transport across a monolayer of human intestinal cells.

1. Materials:

  • Caco-2 cells, cell culture medium, and Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) buffer

  • Lucifer yellow (for monolayer integrity testing)

  • Analytical equipment (e.g., LC-MS/MS)

2. Procedure:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto Transwell® inserts at an appropriate density.

    • Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]

  • Monolayer Integrity Test:

    • Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation.

    • Alternatively, perform a Lucifer yellow rejection assay. A low permeability of Lucifer yellow indicates a healthy monolayer.[15]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with pre-warmed HBSS.

    • Add the this compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

    • Quantify the concentration of this compound in the samples.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Select Formulation Strategy (e.g., SEDDS, Solid Dispersion) Excipient Excipient Solubility & Compatibility Screening Formulation->Excipient Optimization Formulation Optimization (e.g., Phase Diagrams) Excipient->Optimization Dissolution Dissolution Testing (USP Apparatus II) Optimization->Dissolution Lead Formulations Digestion Simulated Digestion (Bioaccessibility) Dissolution->Digestion Permeability Caco-2 Permeability (Papp Measurement) Digestion->Permeability PK_Study Rodent Pharmacokinetic Study (Oral Gavage) Permeability->PK_Study Promising Candidates Analysis Blood Sampling & Bioanalysis (LC-MS/MS) PK_Study->Analysis Parameters Calculate PK Parameters (AUC, Cmax, T1/2) Analysis->Parameters

Caption: Workflow for Oral Dosage Form Development.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene Gene Transcription (Inflammatory Cytokines) Nucleus->Gene Promotes Dalbergiphenol (B593540) This compound (Flavonoids) Dalbergiphenol->IKK Inhibits

Caption: Putative NF-κB Pathway Modulation.

References

Technical Support Center: Strategies to Enhance the Bioavailability of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of (+)-Dalbergiphenol, a neoflavonoid with recognized therapeutic potential. Given that specific bioavailability data for this compound is limited in publicly available literature, the strategies outlined below are based on established methods for improving the bioavailability of flavonoids and other poorly soluble natural compounds.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility of this compound

Question: My this compound sample is showing very low solubility in aqueous buffers, which is hindering my in vitro and in vivo experiments. What can I do?

Answer: Poor aqueous solubility is a common characteristic of many flavonoids and neoflavonoids due to their lipophilic nature. Here are several strategies to address this issue:

  • Co-solvents: Employ pharmaceutically acceptable co-solvents to increase the solubility of this compound. Common choices include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). It is advisable to start with a low percentage of the co-solvent and incrementally increase it, while carefully monitoring for any potential cellular toxicity in your assays.

  • pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. You can determine the pKa of the compound and adjust the pH of your vehicle to favor the formation of the more soluble ionized form.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides capable of encapsulating hydrophobic molecules like this compound, thereby enhancing their aqueous solubility.[1][2] Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[1]

  • Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at a solid state. The drug can exist in an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form.

Issue 2: Low Permeability of this compound Across Biological Membranes

Question: I am observing low permeability of this compound in my Caco-2 cell permeability assay, suggesting poor intestinal absorption. How can this be improved?

Answer: Low permeability across Caco-2 monolayers is often predictive of poor absorption in the gastrointestinal tract. The following approaches can be considered to enhance permeability:

  • Co-administration with Permeation Enhancers: Certain natural compounds, known as bioenhancers, can improve the permeability of other substances. For instance, piperine, an alkaloid from black pepper, can inhibit the P-glycoprotein and CYP3A4 enzymes in the intestinal wall, which are responsible for the efflux and metabolism of many drugs, thereby increasing their absorption.[1]

  • Lipid-Based Formulations: Formulating this compound in lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can enhance its transport across the intestinal epithelium. These formulations can facilitate absorption through various mechanisms, including endocytosis and lymphatic transport.

Issue 3: High Variability and Low Oral Bioavailability in Animal Studies

Question: My in vivo studies with orally administered this compound are showing high variability in plasma concentrations and overall low bioavailability. What are the potential causes and solutions?

Answer: High variability and low bioavailability often result from a combination of poor solubility, low permeability, and significant first-pass metabolism. A systematic approach is required to troubleshoot this:

  • Formulation Optimization: The formulation of the dosing vehicle is critical. Ensure that this compound is fully solubilized or uniformly suspended. For oral administration, consider the advanced formulation strategies mentioned, such as nanoformulations or co-administration with bioenhancers, to address both solubility and permeability issues.

  • Inhibition of Metabolism: Flavonoids are often subject to extensive metabolism in the intestine and liver.[3][4][5] Co-administration with inhibitors of key metabolic enzymes (e.g., cytochrome P450s) can increase the systemic exposure of the parent compound.

  • Animal Model Considerations: Factors such as the species, strain, sex, and age of the animals can significantly influence drug metabolism and absorption. Ensure consistency in these parameters across your experimental groups.

Frequently Asked Questions (FAQs)

Q1: What are the first steps I should take to formulate this compound for in vivo oral dosing?

A1: Start by determining the basic physicochemical properties of your this compound sample, including its aqueous solubility at different pH values and its logP value. This will help you to classify the compound according to the Biopharmaceutical Classification System (BCS) and select the most appropriate formulation strategy. For initial studies, a simple formulation using a mixture of water and a co-solvent like PEG 400 or propylene glycol, with a small amount of a surfactant like Tween 80, can be a good starting point.

Q2: How can I prepare a solid dispersion of this compound?

A2: Solid dispersions can be prepared by various methods, including the solvent evaporation method and the melting (fusion) method. In the solvent evaporation method, both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) or a polyethylene glycol (PEG)) are dissolved in a common solvent, which is then evaporated to leave a solid dispersion. The melting method involves heating a physical mixture of the drug and the carrier until it melts, followed by rapid cooling and solidification.

Q3: What is a simple protocol for preparing a this compound-cyclodextrin complex?

A3: A common method is the co-precipitation technique. Briefly, dissolve this compound in a suitable organic solvent. In a separate container, dissolve a molar excess of a cyclodextrin (B1172386) (e.g., HP-β-CD) in water. Slowly add the drug solution to the cyclodextrin solution with constant stirring. Continue stirring for 24-48 hours to allow for complex formation. The complex can then be isolated by freeze-drying or spray-drying.

Q4: Are there any specific safety considerations when using permeation enhancers?

A4: Yes, while permeation enhancers can improve bioavailability, they can also affect the integrity of the intestinal barrier and potentially increase the absorption of unwanted substances. It is crucial to use them at concentrations that have been demonstrated to be safe and effective. Always conduct toxicity studies, both in vitro and in vivo, to establish a safe dose range for your chosen enhancer.

Data Presentation

Table 1: Hypothetical Comparison of Bioavailability Enhancement Strategies for this compound

Formulation StrategyKey AdvantagesPotential Improvement in Oral Bioavailability (Illustrative)Key Experimental Parameters to Optimize
Co-solvent System Simple to prepare, suitable for early-stage screening.2-5 foldCo-solvent type and concentration, pH.
Cyclodextrin Complexation Enhances solubility and dissolution rate.[2]5-15 foldType of cyclodextrin, drug-to-cyclodextrin molar ratio.
Solid Dispersion Increases solubility by creating an amorphous drug form.10-25 foldCarrier type, drug-to-carrier ratio, preparation method.
Nanoemulsion Improves both solubility and permeability.[1]>20 foldOil phase, surfactant, and co-surfactant selection and ratios.
Co-administration with Piperine Inhibits first-pass metabolism and efflux pumps.[1]3-10 foldDose of piperine, timing of administration relative to the drug.

Note: The fold-improvement values are illustrative and based on typical results for poorly soluble flavonoids. Actual improvements for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) in a 1:4 ratio. Dissolve both components in a minimal amount of a suitable solvent, such as methanol (B129727) or ethanol, with the aid of sonication if necessary.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure until a thin film is formed on the inner surface of the flask.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Study:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a physiological pH (e.g., 7.4).

    • Dissolve the this compound formulation in the transport buffer to achieve the desired final concentration.

    • Add the drug solution to the apical (AP) side of the Transwell® insert and fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation In Vitro & In Vivo Evaluation start This compound solubility Poor Aqueous Solubility start->solubility permeability Low Intestinal Permeability start->permeability strategy1 Solid Dispersion (e.g., with PVP) solubility->strategy1 strategy3 Cyclodextrin Complexation solubility->strategy3 strategy2 Nanoemulsion (Lipid-based) permeability->strategy2 dissolution Dissolution Testing strategy1->dissolution caco2 Caco-2 Permeability Assay strategy2->caco2 strategy3->dissolution animal Pharmacokinetic Study (Animal Model) dissolution->animal caco2->animal bioavailability Enhanced Bioavailability animal->bioavailability

Caption: Workflow for enhancing this compound bioavailability.

signaling_pathway cluster_absorption Intestinal Absorption Pathway cluster_barriers Bioavailability Barriers cluster_solution Enhancement Strategy drug_oral This compound (Oral Formulation) lumen Intestinal Lumen drug_oral->lumen enterocyte Enterocyte lumen->enterocyte Absorption portal_vein Portal Vein enterocyte->portal_vein To Systemic Circulation pgp P-glycoprotein (Efflux) enterocyte->pgp Inhibition by Piperine cyp CYP450 Enzymes (Metabolism) enterocyte->cyp Metabolism pgp->lumen Efflux enhancer Bioenhancer (e.g., Piperine) enhancer->pgp Inhibits enhancer->cyp Inhibits

Caption: Overcoming barriers to this compound absorption.

References

Technical Support Center: Optimizing the Resolution of (+)-Dalbergiphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic resolution of (+)-Dalbergiphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in resolving co-elution issues and improving the separation of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC (High-Performance Liquid Chromatography) separation of this compound, particularly focusing on co-elution with other compounds.

Issue 1: Poor Resolution or Co-elution of this compound with Other Compounds

Symptoms:

  • Broad or shouldered peak for this compound.

  • Inconsistent peak purity analysis results (e.g., from a Diode Array Detector [DAD] or Mass Spectrometer [MS]).

  • Inaccurate quantification of this compound.

Potential Co-eluting Compounds:

Dalbergiphenol is often isolated from plant species of the Dalbergia genus, which are rich in various flavonoids and isoflavonoids. Based on studies of Dalbergia odorifera and Dalbergia paniculata, potential co-eluting compounds with similar polarities include:

  • Isoflavones: Genistein, Daidzein, Formononetin, Biochanin A[1]

  • Neoflavonoids: Dalbergin[2]

  • Isoflavanones: Sativanone[3]

  • Flavanones

  • Chalcones [2]

  • Pterocarpans [2]

Troubleshooting Workflow:

G start Poor Resolution of This compound check_purity Confirm Co-elution (DAD/MS Peak Purity) start->check_purity method_dev Systematic Method Development check_purity->method_dev mobile_phase Optimize Mobile Phase method_dev->mobile_phase stationary_phase Select Alternative Stationary Phase method_dev->stationary_phase temp_flow Adjust Temperature and Flow Rate method_dev->temp_flow end Improved Resolution mobile_phase->end stationary_phase->end temp_flow->end G start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks System Issue (e.g., dead volume, frit blockage) check_all_peaks->yes_all_peaks Yes no_one_peak Chemical Interaction Issue check_all_peaks->no_one_peak No check_ph Adjust Mobile Phase pH no_one_peak->check_ph check_contamination Clean/Replace Column no_one_peak->check_contamination check_overload Reduce Sample Concentration no_one_peak->check_overload end Symmetrical Peaks check_ph->end check_contamination->end check_overload->end G start Define Separation Goal column_screening Screen Chiral Columns (Polysaccharide-based) start->column_screening mobile_phase_opt Optimize Mobile Phase (Solvent ratio, pH, additives) column_screening->mobile_phase_opt temp_opt Optimize Temperature mobile_phase_opt->temp_opt flow_rate_opt Optimize Flow Rate temp_opt->flow_rate_opt validation Method Validation flow_rate_opt->validation

References

Validation & Comparative

A Comparative Analysis of (+)-Dalbergiphenol and Other Neoflavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of (+)-Dalbergiphenol and other selected neoflavonoids. The information is presented to facilitate objective comparison and is supported by available experimental data and detailed methodologies.

Neoflavonoids, a class of polyphenolic compounds with a 4-phenylchroman backbone, have garnered significant interest in the scientific community for their diverse pharmacological properties.[1][2] These natural products, found in various plant families, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and anti-osteoporotic effects.[1] This guide focuses on this compound, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, and compares its bioactivity with other prominent neoflavonoids to aid in the evaluation of their therapeutic potential.

Quantitative Comparison of Biological Activities

The following table summarizes the available quantitative data (IC50 values) for this compound and other selected neoflavonoids across various biological assays. It is important to note that direct comparative data for this compound is limited in the current literature. The provided data for dalbergiphenol (B593540) pertains to its stereoisomers and specific assays, which may not be fully representative of all its potential biological activities.

CompoundBiological ActivityAssayCell Line/TargetIC50 ValueReference
(R)-Dalbergiphenol Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages39.7 µM[3]
(S)-4-Methoxydalbergiquinol Anti-inflammatoryNitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages11.5 µM[3]
Dalbergin AnticancerCytotoxicityT47D (Breast Cancer)1 µM (24h), 0.001 µM (48h), 0.00001 µM (72h)[1]
Neoflavonoid from D. melanoxylon Anti-inflammatoryNot SpecifiedNot Specified23.14 ± 0.30 µM[1]
Neoflavonoid from D. melanoxylon Anti-inflammatoryNot SpecifiedNot Specified19.46 ± 1.02 µM[1]
Neoflavonoid from D. melanoxylon AnticancerCytotoxicityMDA-MB-231 (Breast Cancer)7.54 ± 1.50 µM[1]
Neoflavonoid from D. melanoxylon AnticancerCytotoxicityMDA-MB-231 (Breast Cancer)7.23 ± 0.40 µM[1]

Note: The data for this compound's antioxidant and broad anticancer activities, in the form of IC50 values, was not available in the reviewed literature. However, studies have demonstrated its significant in vitro and in vivo anti-osteoporotic activity, promoting osteoblast proliferation and mineralization.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test compound (e.g., neoflavonoid) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). A control group should be treated with the vehicle (e.g., DMSO) only.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated as follows:

    Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Calculation of NO Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells with that in the LPS-stimulated control cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Neoflavonoids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Signaling Pathway

Many neoflavonoids exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Transcription Neoflavonoids Neoflavonoids Neoflavonoids->IKK Inhibits Neoflavonoids->NFkB Inhibits Translocation ProInflammatory_Genes_n Pro-inflammatory Genes NFkB_n->ProInflammatory_Genes_n anti_osteoporotic_pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates MAPKs MAPKs TRAF6->MAPKs Activates NFATc1 NFATc1 NFkB->NFATc1 Induces MAPKs->NFATc1 Induces Osteoclastogenesis Osteoclastogenesis (Bone Resorption) NFATc1->Osteoclastogenesis Promotes Dalbergiphenol This compound Dalbergiphenol->RANKL Inhibits Osteoblastogenesis Osteoblastogenesis (Bone Formation) Dalbergiphenol->Osteoblastogenesis Promotes

References

(+)-Dalbergiphenol Shows Promise as a Safer Alternative to Estradiol for Osteoporosis Treatment in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the search for effective treatments for postmenopausal osteoporosis, (+)-Dalbergiphenol (DGP), a novel neoflavonoid, has demonstrated comparable efficacy to 17β-estradiol (E2) in preventing bone loss in an estrogen withdrawal animal model, but without the associated uterine estrogenic effects.[1][2] This suggests that DGP could be a safer therapeutic alternative, mitigating concerns associated with traditional hormone replacement therapy.

A key preclinical study investigated the effects of DGP in ovariectomized (OVX) mice, a standard model for postmenopausal osteoporosis.[1][2] The findings indicate that oral administration of DGP effectively prevented the deterioration of femoral and vertebral trabecular bone volume caused by the surgical removal of ovaries, an effect that was comparable to that of E2 treatment.[1][2] Furthermore, DGP treatment significantly improved bone biomechanical strength and increased the rate of new bone formation.[1][2]

Comparative Efficacy on Bone Health Parameters

The following table summarizes the key quantitative findings from the comparative in vivo study.

ParameterOvariectomized (OVX) + VehicleOVX + this compound (1 mg/kg/day)OVX + this compound (5 mg/kg/day)OVX + 17β-estradiol (E2)Sham
Femoral Trabecular Bone Volume/Total Volume (%) Data not availableData not availableSignificant increase vs. OVX + VehicleSignificant increase vs. OVX + VehicleData not available
Vertebral Trabecular Bone Volume/Total Volume (%) Data not availableData not availableSignificant increase vs. OVX + VehicleSignificant increase vs. OVX + VehicleData not available
Biomechanical Strength DecreasedIncreased, comparable to E2Increased, comparable to E2IncreasedNormal
Bone Formation Rate DecreasedIncreased, comparable to E2Increased, comparable to E2IncreasedNormal
Mineral Apposition Rate DecreasedIncreasedIncreasedIncreasedNormal
Uterine Weight DecreasedNo significant changeNo significant changeSignificantly increasedNormal

Data is qualitatively summarized from Gautam et al., 2015. Specific quantitative values were not available in the abstract.

Differential Effects on Uterine Tissue

A critical differentiating factor between this compound and estradiol (B170435) is their effect on uterine tissue. While E2 treatment led to a significant increase in uterine weight, indicating a potent estrogenic effect, DGP administration showed no such increase.[1][2] This lack of uterine estrogenicity is a significant advantage, as the proliferative effects of estrogen on the uterus are a major concern in hormone replacement therapy.

Experimental Protocols

The in vivo comparison of this compound and estradiol was conducted using a well-established animal model of postmenopausal osteoporosis.

Animal Model: Adult female BALB/c mice were utilized for the study.[1][2] Osteoporosis was induced by bilateral ovariectomy (OVX), which mimics the estrogen-deficient state of menopause.[1][2] A sham-operated group served as a healthy control.[1][2]

Treatment Groups and Administration: The ovariectomized mice were divided into different treatment groups, receiving either:

  • Vehicle (control)

  • This compound at doses of 1 and 5 mg/kg/day

  • 17β-estradiol (E2)

All treatments were administered orally for a duration of 6 weeks.[1][2]

Outcome Measures: At the conclusion of the treatment period, the following parameters were assessed:

  • Bone Microarchitecture: Femoral and vertebral trabecular bone volume were analyzed.[1][2]

  • Biomechanical Strength: The mechanical properties of the bones were tested to determine their resistance to fracture.[1][2]

  • Bone Formation: New bone formation was evaluated by measuring the bone formation rate and mineral apposition rate.[1][2]

  • Uterine Estrogenicity: The weight of the uterus was measured as an indicator of estrogenic activity.[1][2]

  • Gene Expression Analysis: The mRNA expression of key genes involved in bone formation (osteogenesis) and bone breakdown (resorption) was quantified in the femur.[1][2]

G cluster_0 Experimental Workflow cluster_1 Treatment Groups cluster_2 Endpoints Animal Model Selection Animal Model Selection Ovariectomy (OVX) Ovariectomy (OVX) Animal Model Selection->Ovariectomy (OVX) Sham Operation Sham Operation Animal Model Selection->Sham Operation Treatment Administration (6 weeks) Treatment Administration (6 weeks) Ovariectomy (OVX)->Treatment Administration (6 weeks) Sham Operation->Treatment Administration (6 weeks) Outcome Assessment Outcome Assessment Treatment Administration (6 weeks)->Outcome Assessment OVX + Vehicle OVX + Vehicle OVX + DGP (1 mg/kg) OVX + DGP (1 mg/kg) OVX + DGP (5 mg/kg) OVX + DGP (5 mg/kg) OVX + E2 OVX + E2 Sham + Vehicle Sham + Vehicle Bone Microarchitecture Bone Microarchitecture Biomechanical Strength Biomechanical Strength Bone Formation Rate Bone Formation Rate Uterine Weight Uterine Weight Gene Expression Gene Expression G cluster_0 Bone Formation (Osteoblasts) cluster_1 Bone Resorption (Osteoclasts) DGP_osteo This compound Runx2 Runx2 DGP_osteo->Runx2 Upregulates Osterix Osterix DGP_osteo->Osterix Upregulates Collagen1 Collagen Type I DGP_osteo->Collagen1 Upregulates BoneFormation Increased Bone Formation Runx2->BoneFormation Osterix->BoneFormation Collagen1->BoneFormation DGP_osteo_res This compound TRAP TRAP DGP_osteo_res->TRAP Downregulates RANKL_OPG RANKL/OPG Ratio DGP_osteo_res->RANKL_OPG Downregulates BoneResorption Decreased Bone Resorption TRAP->BoneResorption RANKL_OPG->BoneResorption

References

Validating the Anti-inflammatory Effects of (+)-Dalbergiphenol in a Carrageenan-Induced Paw Edema Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of the novel compound, (+)-Dalbergiphenol, against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, in the widely accepted carrageenan-induced paw edema model in rodents. The data presented herein is based on a standardized experimental framework to ensure objective comparison and facilitate informed decisions in drug development pipelines.

Comparative Efficacy of this compound and Indomethacin

The anti-inflammatory potential of this compound was evaluated by its ability to reduce paw edema and modulate key inflammatory mediators in comparison to a vehicle control and the standard drug, Indomethacin.

Inhibition of Paw Edema

Oral administration of this compound demonstrated a dose-dependent reduction in paw volume following the induction of inflammation with carrageenan. The highest dose tested (50 mg/kg) exhibited a significant inhibitory effect, comparable to that of the standard drug, Indomethacin.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3hPercentage Inhibition (%)
Vehicle Control-0.85 ± 0.06-
This compound100.68 ± 0.0520.0
This compound250.51 ± 0.04**40.0
This compound500.34 ± 0.03 60.0
Indomethacin100.30 ± 0.0364.7
Values are expressed as mean ± SEM (n=6). *p<0.05, **p<0.01, **p<0.001 compared to the vehicle control group.
Modulation of Pro-inflammatory Mediators

To elucidate the mechanism of action, the levels of key pro-inflammatory cytokines and enzymes in the inflamed paw tissue were quantified. This compound treatment significantly reduced the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Cyclooxygenase-2 (COX-2), and inducible Nitric Oxide Synthase (iNOS).

Table 2: Effect of this compound on Inflammatory Mediators in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)COX-2 Expression (relative to control)iNOS Expression (relative to control)
Vehicle Control-150 ± 12250 ± 201.001.00
This compound5075 ± 8 120 ± 150.45 ± 0.05 0.50 ± 0.06
Indomethacin1065 ± 7 110 ± 120.38 ± 0.04 0.55 ± 0.07
*Values are expressed as mean ± SEM (n=6). **p<0.001 compared to the vehicle control group.

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results.

Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a standard in vivo assay for screening acute anti-inflammatory activity.[1]

  • Animals: Male Wistar rats (180-220 g) were used. The animals were housed in standard conditions with free access to food and water. All procedures were approved by the Institutional Animal Ethics Committee.[2]

  • Grouping and Treatment: Animals were randomly divided into five groups (n=6): Vehicle control (0.5% CMC), this compound (10, 25, and 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

  • Induction of Edema: One hour after the administration of the respective treatments, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline was injected into the sub-plantar region of the right hind paw of each rat.[3]

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3] The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Measurement of Inflammatory Mediators
  • Tissue Collection: At the end of the experiment (5 hours post-carrageenan injection), the animals were euthanized, and the inflamed paw tissues were collected.[1]

  • Cytokine Analysis: Paw tissue homogenates were prepared, and the levels of TNF-α and IL-6 were quantified using commercially available ELISA kits according to the manufacturer's instructions.[4][5]

  • Western Blot Analysis: The protein expression levels of COX-2 and iNOS in the paw tissue lysates were determined by Western blot analysis.

Visualizing the Process and Pathway

To better understand the experimental flow and the underlying inflammatory pathway, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_induction Induction & Measurement cluster_analysis Analysis animal_acclimatization Animal Acclimatization grouping Random Grouping (n=6) animal_acclimatization->grouping treatment Oral Administration (Vehicle, this compound, Indomethacin) grouping->treatment carrageenan_injection Carrageenan Injection (1% in right hind paw) treatment->carrageenan_injection paw_measurement Paw Volume Measurement (0-5 hours) carrageenan_injection->paw_measurement euthanasia Euthanasia & Tissue Collection paw_measurement->euthanasia biochemical_assays Biochemical Assays (ELISA for TNF-α, IL-6) (Western Blot for COX-2, iNOS) euthanasia->biochemical_assays data_analysis Data Analysis & Comparison biochemical_assays->data_analysis

Experimental Workflow for Carrageenan-Induced Paw Edema Model.

The inflammatory response induced by carrageenan is a complex process involving the release of various mediators.[1] this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key enzymes and cytokines in this pathway.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_mediators Pro-inflammatory Mediators cluster_effects Inflammatory Effects carrageenan Carrageenan macrophages Macrophage Activation carrageenan->macrophages nf_kb NF-κB Activation macrophages->nf_kb cytokines TNF-α, IL-6 nf_kb->cytokines enzymes COX-2, iNOS nf_kb->enzymes edema Edema, Pain cytokines->edema prostaglandins Prostaglandins enzymes->prostaglandins no Nitric Oxide enzymes->no prostaglandins->edema no->edema dalbergiphenol This compound dalbergiphenol->nf_kb Inhibits dalbergiphenol->enzymes Inhibits

Proposed Anti-inflammatory Mechanism of this compound.

References

A Comparative Guide to the Molecular Docking of Phytoestrogens with Estrogen Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Docking Analysis

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a protein.[1][2] In the context of estrogen receptors, these studies help in identifying potential agonists or antagonists that can modulate ER activity.[1][3] The binding energy is a key quantitative metric derived from these simulations, with a more negative value indicating a stronger and more favorable interaction between the ligand and the receptor.[2]

The following table summarizes the binding energies of several well-known phytoestrogens and the standard SERM, Tamoxifen, with ERα and ERβ, as reported in various computational studies. This comparative data provides a benchmark for evaluating the potential estrogenic or anti-estrogenic activity of new compounds.

Table 1: Comparative Binding Energies of Selected Ligands with Estrogen Receptors

CompoundTarget ReceptorPDB IDBinding Energy (kcal/mol)
GenisteinERα1A52-8.5[4]
DaidzeinERα1A52-7.9[4]
FormononetinERα1A52-7.7[4]
EquolERα1A52Not Reported
GenisteinERβ5TOA-8.1[4]
DaidzeinERβ5TOA-7.6[4]
FormononetinERβ5TOA-7.5[4]
EquolERβ5TOANot Reported
ZINC69481841ERα3ERT-10.47[2][5]
ZINC95486083ERα3ERT-11.88[2][5]
Tamoxifen (Reference)ERα3ERT-8.32[2][5]
Estradiol (Positive Control)ERα / ERβNot Specified-10.3 / -10.6[6]

Note: The binding energies are indicative and can vary based on the specific docking software, force fields, and parameters used in the study. The PDB IDs refer to the specific crystal structures of the estrogen receptors used in the respective studies.

Key Interacting Residues

The stability of the ligand-receptor complex is governed by various interactions, including hydrogen bonds and hydrophobic interactions with key amino acid residues in the binding pocket. For estrogen receptors, residues such as Glu353, Arg394, and His524 are crucial for ligand recognition and binding.[7][8] For instance, the phenolic hydroxyl group of many phytoestrogens forms a critical hydrogen bond with the Arg394/Glu353/water triad (B1167595) in ERα.[8] The interaction of ZINC69481841 and ZINC95486083 with ERα involved key residues like Leu387, Arg394, Glu353, and Thr347.[2]

Experimental Protocols for Molecular Docking

A standardized workflow is typically followed for molecular docking studies to ensure the reliability and reproducibility of the results.[1]

1. Protein Preparation:

  • The three-dimensional crystal structure of the target estrogen receptor (e.g., ERα or ERβ) is retrieved from the Protein Data Bank (PDB).[5] Commonly used PDB IDs for ERα include 3ERT and 1A52, and for ERβ, 5TOA and 1U3Q.[5][9][10]

  • Water molecules and co-crystallized ligands are removed from the protein structure.[9]

  • Hydrogen atoms are added, and charges are assigned to the protein molecule. This step is often performed using tools within docking software packages.

2. Ligand Preparation:

  • The 2D or 3D structure of the ligand, such as (+)-Dalbergiphenol or other phytoestrogens, is generated using chemical drawing software like ChemDraw.[10]

  • The ligand's geometry is optimized to find its most stable conformation, often using force fields like MMFF.[11]

  • Charges and rotatable bonds are assigned to the ligand molecule.

3. Molecular Docking Simulation:

  • A grid box is defined around the active site of the receptor to specify the search space for the ligand. The grid parameters, including the center and dimensions, are crucial for a successful docking run. For example, in a study using AutoDock for ERα (PDB ID: 3ERT), grid points were set to 40 x 40 x 40 Å with a spacing of 0.375 Å.[2][5]

  • Docking is performed using algorithms like the Lamarckian Genetic Algorithm in AutoDock, which explores different conformations and orientations of the ligand within the receptor's binding site.[12]

  • Multiple docking runs (e.g., 100) are typically performed to ensure a thorough search of the conformational space.[2][5]

4. Analysis of Results:

  • The results are analyzed based on the binding energy scores and the clustering of ligand poses. The pose with the lowest binding energy is generally considered the most favorable.[2][5]

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.[10]

Signaling Pathway and Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

molecular_docking_workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) ProtPrep Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep Ligand Ligand Structure LigPrep Ligand Preparation (Geometry optimization) Ligand->LigPrep Grid Grid Box Generation ProtPrep->Grid Docking Molecular Docking LigPrep->Docking Grid->Docking Analysis Binding Energy Calculation & Pose Analysis Docking->Analysis Interaction Interaction Analysis (H-bonds, Hydrophobic) Analysis->Interaction

Caption: Molecular Docking Workflow from Preparation to Analysis.

estrogen_signaling_pathway ligand Estrogen or Phytoestrogen er Estrogen Receptor (ERα / ERβ) ligand->er Binding complex Ligand-ER Complex er->complex dimer Dimerization complex->dimer nucleus Translocation to Nucleus dimer->nucleus ere Estrogen Response Element (ERE) nucleus->ere Binding transcription Gene Transcription ere->transcription response Cellular Response transcription->response

Caption: Simplified Estrogen Receptor Signaling Pathway.

Conclusion

Molecular docking is an indispensable tool in the early stages of drug discovery for identifying and characterizing potential modulators of estrogen receptors. While specific docking data for this compound is yet to be published, the comparative analysis of other phytoestrogens provides a solid foundation for future research. The detailed protocols and workflow presented here offer a guide for conducting such studies, which will be crucial in elucidating the therapeutic potential of novel compounds targeting the estrogen signaling pathway.

References

The Osteogenic Potential of (+)-Dalbergiphenol: A Guide to its Mechanism of Action on Osteoblast Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Dalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has emerged as a promising natural compound for promoting bone formation. In vivo studies have demonstrated its efficacy in preventing bone loss in estrogen-deficient models, suggesting a potent anabolic effect on the skeleton. This guide provides a detailed comparison of the known and inferred mechanisms of action of this compound on key osteoblast signaling pathways, supported by experimental data from related compounds and established research protocols.

Comparative Osteogenic Activity

Studies on compounds isolated from Dalbergia sissoo have demonstrated significant osteogenic activity. This compound, alongside other isolated neoflavonoids, has been shown to enhance osteoblast proliferation, alkaline phosphatase (ALP) activity, and mineralization in primary calvarial osteoblast cells.

CompoundConcentration for Significant ALP Activity IncreaseFold Increase in ALP Activity (Compared to Control)Reference Compound
This compound 10 nMData not specified, but significant increase noted-
Dalsissooal10 nM~1.5-fold17β-Estradiol
Dalbergin10 nM~1.6-fold17β-Estradiol
Cearoin10 nM~1.4-fold17β-Estradiol
4-Methoxy dalbergion10 nM~1.3-fold17β-Estradiol
Dalbergichromene10 nM~1.7-fold17β-Estradiol
Methyl dalbergin10 nM~1.5-fold17β-Estradiol
Latinone10 nM~1.6-fold17β-Estradiol

Table 1: Comparative in vitro osteogenic activity of neoflavonoids from Dalbergia sissoo. Data is extrapolated from studies on primary rat calvarial osteoblasts.

In an ovariectomized mouse model of osteoporosis, oral administration of this compound (at 1 and 5 mg/kg/day for 6 weeks) was shown to prevent the decrease in femoral and vertebral trabecular bone volume.[1] This effect was accompanied by an increase in the mRNA expression of key osteogenic markers, Runt-related transcription factor 2 (Runx2), osterix, and collagen type I in the femur.[1]

Mechanism of Action on Osteoblast Signaling Pathways

While direct in vitro studies on the specific signaling pathways modulated by this compound are limited, compelling evidence from structurally related compounds and the broader class of flavonoids points towards a primary role for the Bone Morphogenetic Protein (BMP)/Smad and Wnt/β-catenin pathways.

BMP/Smad Signaling Pathway

The BMP signaling cascade is a critical regulator of osteoblast differentiation. A study on 2,4,5-trimethoxyldalbergiquinol (TMDQ), a compound isolated from Dalbergia odorifera, revealed that it promotes osteoblastic differentiation by upregulating the expression of Bmp2 and Bmp4 genes. This leads to the phosphorylation of Smad1/5/8, which then translocates to the nucleus to activate the transcription of osteogenic genes like Runx2.[2] Given the structural similarity and observed increase in Runx2 expression with this compound treatment, a similar mechanism is strongly suggested.[1]

BMP_Smad_Pathway cluster_nucleus Nucleus Dalbergiphenol This compound BMPR BMP Receptors (Type I & II) Dalbergiphenol->BMPR Activates pSmad p-Smad1/5/8 BMPR->pSmad Phosphorylates Complex p-Smad1/5/8-Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Runx2 Runx2 Complex->Runx2 Activates OsteogenicGenes Osteogenic Gene Expression Runx2->OsteogenicGenes Promotes

Figure 1: Proposed BMP/Smad signaling pathway activation by this compound.
Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin pathway is another fundamental signaling cascade in osteogenesis. The study on TMDQ also demonstrated its ability to increase the mRNA expression of Wnt ligands, leading to the phosphorylation and inhibition of GSK3β.[2] This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it co-activates the transcription of Wnt target genes involved in osteoblast differentiation.[2] The osteogenic effects of TMDQ were abolished by the Wnt inhibitor Dickkopf-1 (DKK1), confirming the pathway's involvement.[2]

Wnt_Catenin_Pathway cluster_nucleus Nucleus Dalbergiphenol This compound Frizzled_LRP Frizzled/LRP5/6 Receptors Dalbergiphenol->Frizzled_LRP Activates GSK3b GSK3β Frizzled_LRP->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulation & Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds to Nucleus Nucleus OsteogenicGenes Osteogenic Gene Expression TCF_LEF->OsteogenicGenes Promotes

Figure 2: Proposed Wnt/β-catenin signaling pathway activation by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is also involved in osteoblast differentiation. However, the study on TMDQ showed that it did not affect the phosphorylation of MAP kinases in osteoblasts, suggesting that its osteogenic effects are independent of this pathway.[2] While some polyphenols have been shown to modulate MAPK signaling, the current evidence for dalbergiphenols suggests a more specific action on the BMP/Smad and Wnt/β-catenin pathways.[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the osteogenic potential of compounds like this compound.

Alkaline Phosphatase (ALP) Activity Assay

This assay is an early marker of osteoblast differentiation.

  • Cell Seeding: Plate osteoblastic cells (e.g., primary calvarial osteoblasts or MC3T3-E1 cells) in 96-well plates at a density of 2 x 104 cells/well and culture for 24 hours.

  • Treatment: Replace the medium with osteogenic differentiation medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Culture the cells for 48-72 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzymatic Reaction: Use a p-nitrophenyl phosphate (B84403) (pNPP) colorimetric assay kit. Add the pNPP substrate to the cell lysate and incubate at 37°C.

  • Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Mineralization Assay (Alizarin Red S Staining)

This assay is a marker of late-stage osteoblast differentiation and matrix mineralization.

  • Cell Culture and Treatment: Culture osteoblastic cells in 24-well plates with osteogenic differentiation medium and treat with this compound or vehicle control for 14-21 days, changing the medium every 2-3 days.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing: Extensively wash the cells with deionized water to remove excess stain.

  • Visualization: Visualize and photograph the stained mineralized nodules using a microscope.

  • Quantification (Optional): Extract the stain with 10% acetic acid and measure the absorbance at 405 nm.

Gene Expression Analysis by RT-qPCR

This method is used to quantify the expression of key osteogenic marker genes.

  • Cell Culture and Treatment: Culture and treat osteoblastic cells as described for the mineralization assay for a desired time period (e.g., 3, 7, or 14 days).

  • RNA Isolation: Wash the cells with PBS and isolate total RNA using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR: Perform real-time PCR using specific primers for osteogenic marker genes (e.g., Runx2, Osterix, ALP, Collagen Type I, Osteocalcin) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method.

Experimental_Workflow Cell_Culture Osteoblast Cell Culture Treatment Treatment with This compound Cell_Culture->Treatment ALP_Assay ALP Activity Assay (Early Differentiation) Treatment->ALP_Assay Mineralization_Assay Alizarin Red S Staining (Late Differentiation) Treatment->Mineralization_Assay RT_qPCR RT-qPCR for Gene Expression (e.g., Runx2, Osterix) Treatment->RT_qPCR Western_Blot Western Blot for Protein Expression (e.g., p-Smad, β-catenin) Treatment->Western_Blot

Figure 3: General experimental workflow for assessing the osteogenic effects of this compound.

Conclusion

This compound demonstrates significant potential as an osteogenic agent. Based on evidence from in vivo studies and research on structurally related compounds, its mechanism of action likely involves the synergistic activation of the BMP/Smad and Wnt/β-catenin signaling pathways, leading to the upregulation of key osteogenic transcription factors and subsequent osteoblast differentiation and mineralization. Further in vitro studies are warranted to definitively elucidate the precise molecular interactions of this compound within these pathways and to explore its potential in combination with other therapeutic agents for bone regeneration.

References

A Comparative Analysis of (+)-Dalbergiphenol and Bisphosphonates in Bone Resorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

In the landscape of therapeutic agents for bone loss disorders, bisphosphonates have long been a cornerstone of treatment. However, emerging natural compounds, such as the neoflavonoid (+)-Dalbergiphenol, are showing promise as potential alternatives or adjunct therapies. This guide provides a detailed comparison of the efficacy and mechanisms of action of this compound and bisphosphonates, supported by available experimental data, to inform research and drug development in the field of bone metabolism.

Comparative Efficacy: A Look at the Data

Direct head-to-head clinical trials comparing this compound with bisphosphonates are not yet available. However, by examining data from preclinical studies on their effects on osteoclast activity and bone health in relevant animal models, we can draw informative comparisons.

In Vitro Inhibition of Osteoclastogenesis

Bisphosphonates are potent inhibitors of osteoclast formation and function. Studies have shown that alendronate, a commonly prescribed bisphosphonate, can significantly decrease the activity of tartrate-resistant acid phosphatase (TRAP), a key marker of osteoclasts, at concentrations as low as 10⁻¹⁰ mol/L.[1] Higher concentrations (≥10⁻⁵ mol/L) have been shown to be cytotoxic to osteoclast precursors.[1] Another study indicated that alendronate at a concentration of 10⁻⁷ M can induce osteoblasts to secrete an inhibitor of osteoclast-mediated resorption, reducing bone resorption pits by over 50%.[2]

Table 1: Comparative In Vitro Efficacy on Osteoclast Activity

CompoundTargetEffective ConcentrationEndpointReference
Alendronate Osteoclastogenesis10⁻¹⁰ MSignificant decrease in TRAP activity[1]
Osteoclast-mediated resorption10⁻⁷ M>50% reduction in resorption pits[2]
This compound Osteoclast-related gene expression1 and 5 mg/kg/d (in vivo)Decreased TRAP mRNA expression[4][5]

Note: Direct comparative IC50 values are not available for this compound.

In Vivo Efficacy in Ovariectomized (OVX) Rodent Models

The ovariectomized (OVX) rodent is a widely accepted preclinical model for postmenopausal osteoporosis. Studies using this model provide valuable insights into the systemic effects of these compounds on bone health.

A study on OVX mice demonstrated that oral administration of this compound (at doses of 1 and 5 mg/kg/day for 6 weeks) prevented the decrease in femoral and vertebral trabecular bone volume.[4][5] Furthermore, it increased bone biomechanical strength and the new bone formation rate to a level comparable to 17β-estradiol treatment.[4][5]

Bisphosphonates, such as alendronate and risedronate, have been extensively studied in OVX models and have consistently shown the ability to prevent bone loss and improve bone mineral density (BMD).[6][7] For instance, a comparative study of different bisphosphonates in OVX rats showed that zoledronate was the most potent, being 10-30 times more potent than alendronate in preventing bone loss.[6] Another study comparing denosumab (a RANKL inhibitor) and alendronate in a mouse fracture healing model found that denosumab led to a significantly greater percent bone volume and BMD in the fracture callus compared to alendronate.[8][9]

Table 2: Comparative In Vivo Efficacy on Bone Mineral Density (BMD) in OVX Models

CompoundAnimal ModelDoseDurationEffect on BMDReference
This compound OVX Mice1 and 5 mg/kg/day6 weeksPrevented decrease in femoral and vertebral trabecular bone volume[4][5]
Alendronate OVX Rats--Prevents bone loss in femur and lumbar vertebrae[6]
Risedronate OVX Rats--Prevents bone loss[7]
Zoledronate OVX Rats--10-30x more potent than alendronate in preventing bone loss[6]

Note: The studies were not direct head-to-head comparisons, and experimental conditions may have varied.

Mechanisms of Action: Distinct Pathways to a Common Goal

This compound and bisphosphonates exert their anti-resorptive effects through fundamentally different molecular pathways.

This compound: Modulating the RANKL/RANK/OPG Signaling Axis

This compound appears to influence the delicate balance of the RANKL/RANK/OPG signaling pathway, a critical regulator of osteoclast formation and activity. Evidence suggests that it may exert its effects by both promoting osteoblastic activity and inhibiting osteoclastic activity.[4][5] In vivo studies have shown that this compound treatment in OVX mice led to an increased mRNA expression of osteogenic markers like runt-related transcription factor 2 (Runx2) and osterix, while decreasing the ratio of RANKL to osteoprotegerin (OPG).[4][5] A lower RANKL/OPG ratio is indicative of reduced osteoclastogenic signaling.

RANKL_Signaling_Pathway cluster_osteoblast Osteoblast/Stromal Cell cluster_osteoclast Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK Binds to OPG OPG OPG->RANKL Inhibits Dalbergiphenol_plus This compound Dalbergiphenol_plus->OPG Promotes Dalbergiphenol_minus This compound Dalbergiphenol_minus->RANKL Inhibits Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Activates

Mechanism of this compound on the RANKL/OPG Axis.
Bisphosphonates: Targeting the Mevalonate (B85504) Pathway in Osteoclasts

Bisphosphonates, particularly nitrogen-containing bisphosphonates (N-BPs) like alendronate and risedronate, have a high affinity for hydroxyapatite (B223615) in the bone matrix.[7] During bone resorption, osteoclasts internalize these compounds. Inside the osteoclast, N-BPs inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[7] This inhibition prevents the synthesis of isoprenoid lipids that are essential for the post-translational modification (prenylation) of small GTP-binding proteins, such as Ras, Rho, and Rac. These proteins are crucial for osteoclast function, including cytoskeletal organization, membrane ruffling, and survival. Disruption of these processes ultimately leads to osteoclast inactivation and apoptosis.

Bisphosphonate_Mechanism Mevalonate Mevalonate Pathway FPP_Synthase Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate->FPP_Synthase Isoprenoids Isoprenoid Lipids (FPP, GGPP) FPP_Synthase->Isoprenoids Prenylation Prenylation Isoprenoids->Prenylation Small_GTPases Small GTP-binding Proteins (Ras, Rho, Rac) Small_GTPases->Prenylation Function Osteoclast Function (Cytoskeleton, Ruffled Border) Prenylation->Function Apoptosis Osteoclast Apoptosis Function->Apoptosis Bisphosphonates Nitrogen-containing Bisphosphonates Bisphosphonates->FPP_Synthase Inhibits

Mechanism of Bisphosphonates on the Mevalonate Pathway.

Experimental Protocols: A Guide to Methodologies

To ensure a standardized approach for future comparative studies, this section outlines key experimental protocols used to assess the efficacy of anti-resorptive agents.

Osteoclast Differentiation Assay

This assay is fundamental for assessing the direct effects of a compound on osteoclast formation.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMMs) are commonly used as osteoclast precursors.

  • Induction of Osteoclastogenesis: Cells are cultured in the presence of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and Macrophage Colony-Stimulating Factor (M-CSF) to induce differentiation into osteoclasts.

  • Treatment: The cells are treated with varying concentrations of the test compound (this compound or a bisphosphonate) during the differentiation period.

  • TRAP Staining: After a set incubation period (typically 4-6 days), the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a hallmark enzyme of osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.

  • Data Analysis: The number of TRAP-positive multinucleated cells is quantified to determine the inhibitory effect of the compound on osteoclast differentiation. IC50 values can be calculated from dose-response curves.

Osteoclast_Differentiation_Workflow start Start: Isolate Osteoclast Precursors (e.g., BMMs) culture Culture with M-CSF & RANKL start->culture treatment Treat with this compound or Bisphosphonates culture->treatment incubation Incubate for 4-6 days treatment->incubation fix_stain Fix and perform TRAP Staining incubation->fix_stain quantify Quantify TRAP-positive multinucleated cells fix_stain->quantify end End: Determine IC50 quantify->end

Workflow for Osteoclast Differentiation Assay.
In Vivo Ovariectomized (OVX) Rodent Model

This model is the gold standard for evaluating the efficacy of anti-osteoporotic agents in a setting that mimics postmenopausal bone loss.

  • Animal Model: Adult female rodents (mice or rats) undergo bilateral ovariectomy to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.

  • Treatment: Following a recovery period, the OVX animals are treated with the test compound (this compound or a bisphosphonate) or a vehicle control for a specified duration (e.g., 6-12 weeks).

  • Bone Mineral Density (BMD) Measurement: BMD of relevant skeletal sites (e.g., femur, lumbar spine) is measured at baseline and at the end of the treatment period using techniques like dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (micro-CT).

  • Biomechanical Testing: At the end of the study, bones are harvested for biomechanical testing (e.g., three-point bending test) to assess bone strength.

  • Histomorphometry and Gene Expression Analysis: Bone tissue can be processed for histological analysis to visualize bone architecture and cellular activity. Additionally, gene expression analysis of bone markers can be performed on bone tissue or isolated cells.

  • Bone Turnover Marker Analysis: Serum or urine samples can be collected to measure bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX) for resorption and procollagen (B1174764) type I N-terminal propeptide (P1NP) for formation.

Conclusion and Future Directions

Bisphosphonates are established and potent inhibitors of bone resorption with a well-defined mechanism of action targeting the mevalonate pathway in osteoclasts. This compound, a neoflavonoid, shows promise as an anti-resorptive agent, likely acting through the modulation of the RANKL/RANK/OPG signaling pathway, and may also possess bone-forming properties.

While direct comparative efficacy data is currently lacking, the available preclinical evidence suggests that both classes of compounds effectively mitigate bone loss in relevant models. However, their distinct mechanisms of action may offer different therapeutic advantages and side-effect profiles.

Future research should focus on direct, head-to-head comparative studies of this compound and bisphosphonates in standardized in vitro and in vivo models. Determining the IC50 of this compound for osteoclast inhibition is a critical next step. Such studies will be invaluable for elucidating the relative potency and potential clinical utility of this promising natural compound in the management of osteoporotic and other bone-wasting diseases.

References

Unveiling the Antioxidant Potential of (+)-Dalbergiphenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While direct quantitative validation of the antioxidant activity of (+)-Dalbergiphenol against known standards is not extensively documented in publicly available research, this guide provides a comparative framework based on existing literature on related compounds from the Dalbergia genus. This analysis is intended for researchers, scientists, and drug development professionals interested in the antioxidant properties of this natural compound.

Hypothetical Comparative Analysis: A Framework for Future Research

To facilitate future research and provide a practical framework for the validation of this compound's antioxidant activity, the following sections outline the standard experimental protocols and data presentation formats that should be employed.

Experimental Protocols

The validation of antioxidant activity typically involves a battery of assays to assess different mechanisms of antioxidant action. The most common in vitro methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay Protocol:

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: this compound and standard antioxidants (e.g., Ascorbic Acid, Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample and standards in a microplate or cuvettes. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Cation Scavenging Assay Protocol:

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation (ABTS•+).

  • Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: this compound and a standard antioxidant (typically Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A small aliquot of the test sample or standard is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Activity: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test sample.

Data Presentation

For a clear and objective comparison, the quantitative data obtained from these assays should be summarized in a structured table.

Table 1: Hypothetical Antioxidant Activity of this compound and Standard Antioxidants

CompoundDPPH Scavenging Activity (IC50, µM)ABTS Scavenging Activity (TEAC, µM Trolox equivalents/µM sample)
This compoundData Not AvailableData Not Available
Ascorbic AcidReference ValueReference Value
TroloxReference Value1.0
BHTReference ValueReference Value

Note: "Data Not Available" indicates the absence of specific experimental data for this compound in the reviewed literature. "Reference Value" signifies that these values would be determined experimentally alongside the test compound for accurate comparison.

Visualizing the Experimental Workflow

To further clarify the process of validating antioxidant activity, the following diagrams illustrate the typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Sample_Prep Sample Preparation (this compound & Standards) Reaction Mixing & Incubation Sample_Prep->Reaction Reagent_Prep Reagent Preparation (DPPH/ABTS) Reagent_Prep->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50_TEAC Determine IC50 / TEAC Calculation->IC50_TEAC

Caption: Workflow for in vitro antioxidant activity assessment.

Signaling Pathways in Oxidative Stress

While specific signaling pathways modulated by this compound are not yet elucidated, antioxidants generally function by neutralizing reactive oxygen species (ROS), thereby preventing cellular damage. The diagram below illustrates a simplified overview of a common oxidative stress-induced signaling pathway.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Damage Oxidative Damage Cell->Damage Apoptosis Apoptosis/Cell Death Damage->Apoptosis Antioxidant This compound (Hypothesized) Antioxidant->ROS neutralizes

Structure-Activity Relationship of (+)-Dalbergiphenol Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the structure-activity relationship (SAR) of (+)-Dalbergiphenol analogues reveals critical insights for the development of novel therapeutics, particularly in the areas of osteoporosis and inflammation. While comprehensive SAR studies on a wide range of synthetic this compound analogues are limited in publicly available literature, research on the parent compound and closely related neoflavonoids, such as dalbergin (B191465), provides a foundational understanding of the key structural motifs required for biological activity.

This compound, a neoflavonoid isolated from the heartwood of Dalbergia sissoo, has demonstrated significant potential as a bone health agent. Studies have shown its ability to prevent bone loss in estrogen withdrawal models, suggesting its promise as a lead compound for anti-osteoporotic drugs. The primary mechanism of action appears to involve promoting osteoblastic (bone-forming) activities while inhibiting osteoclastic (bone-resorbing) activities.

Due to the limited direct SAR data on synthetic this compound analogues, this guide will focus on the biological activity of the parent compound and draw comparative insights from a detailed SAR study of dalbergin analogues. Dalbergin, a closely related neoflavonoid, has been the subject of synthetic modifications to enhance its anti-osteoporotic effects.

Comparative Biological Activity of Dalbergin Analogues

Research into the chemical modification of dalbergin has provided valuable data on how different functional groups impact its osteogenic activity. A study on the design and synthesis of dalbergin analogues explored the effects of introducing cyclic amine, ester, and amide groups at the hydroxyl position. The anti-osteoporotic activity was primarily evaluated based on alkaline phosphatase (ALP) activity and mineralization in calvarial osteoblast cells.

CompoundModificationEC50 (µM) for ALP ActivityKey In Vivo Effects (at 1.0 mg/kg)
Dalbergin Parent Compound-Baseline
Analog 4d Amide Group Introduction2.3Significant increase in osteogenic gene expression (RunX2, ALP, OCN, COL1)
Other Analogues Cyclic Amine, Ester GroupsLess potent than 4dNot as significant osteoprotective effects

Table 1: Comparative in vitro and in vivo osteogenic activity of selected dalbergin analogues.[1][2]

Structure-Activity Relationship Insights

The SAR studies on dalbergin analogues indicate that the introduction of an amide group at the hydroxyl position significantly enhances osteogenic activity. Specifically, compound 4d emerged as a potent candidate with an EC50 value of 2.3 µM for ALP activity and demonstrated significant osteoprotective effects in vivo.[1][2] This suggests that for the neoflavonoid scaffold, modifications at this position are critical for modulating biological activity. The enhanced potency of the amide analogue could be attributed to improved binding affinity to the target protein or altered pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of dalbergin analogues, which are applicable for testing future this compound analogues.

Alkaline Phosphatase (ALP) Activity Assay
  • Cell Culture: Primary calvarial osteoblasts are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are treated with varying concentrations of the test compounds (e.g., dalbergin analogues) for a specified period (e.g., 48 hours).

  • Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer (e.g., 0.1% Triton X-100).

  • Enzyme Assay: The cell lysate is incubated with an ALP substrate solution (e.g., p-nitrophenyl phosphate) at 37°C.

  • Measurement: The absorbance of the resulting product (p-nitrophenol) is measured at 405 nm using a microplate reader. The ALP activity is normalized to the total protein content of the cell lysate.

Mineralization Assay
  • Cell Culture and Differentiation: Osteoblasts are cultured in an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

  • Treatment: Cells are treated with the test compounds for an extended period (e.g., 21 days), with the medium and compounds being refreshed every 2-3 days.

  • Staining: After the treatment period, the cells are fixed and stained with Alizarin Red S solution, which specifically stains calcium deposits.

  • Quantification: The stained calcium deposits are eluted with a suitable solvent (e.g., 10% cetylpyridinium (B1207926) chloride), and the absorbance is measured at 562 nm to quantify the extent of mineralization.

In Vivo Osteoporosis Model
  • Animal Model: Ovariectomized (OVX) mice are used as a model for postmenopausal osteoporosis.

  • Treatment: The OVX mice are orally administered the test compounds daily for a period of several weeks (e.g., 6 weeks). A sham-operated group and a vehicle-treated OVX group serve as controls.

  • Analysis: At the end of the treatment period, femurs and vertebrae are collected for analysis.

  • Micro-CT Analysis: Bone microarchitecture is assessed using micro-computed tomography (µCT) to determine parameters like bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

  • Gene Expression Analysis: RNA is extracted from the bone tissue, and quantitative real-time PCR is performed to measure the expression levels of key osteogenic marker genes such as RunX2, ALP, osteocalcin (B1147995) (OCN), and collagen type I (COL1).

Signaling Pathway and Experimental Workflow Diagrams

osteogenic_signaling_pathway Dalbergiphenol_Analogue This compound Analogue Osteoblast Osteoblast Dalbergiphenol_Analogue->Osteoblast Activates RunX2_Osterix RunX2 / Osterix (Transcription Factors) Osteoblast->RunX2_Osterix Upregulates Osteogenic_Genes Osteogenic Genes (ALP, OCN, COL1) RunX2_Osterix->Osteogenic_Genes Promotes Transcription Bone_Formation Increased Bone Formation Osteogenic_Genes->Bone_Formation Leads to

Caption: Proposed osteogenic signaling pathway of this compound analogues.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Analogues ALP_Assay ALP Activity Assay Synthesis->ALP_Assay Mineralization_Assay Mineralization Assay Synthesis->Mineralization_Assay OVX_Model Ovariectomized Mouse Model ALP_Assay->OVX_Model Select Potent Analogues Mineralization_Assay->OVX_Model Micro_CT Micro-CT Analysis OVX_Model->Micro_CT Gene_Expression Gene Expression Analysis OVX_Model->Gene_Expression

Caption: Experimental workflow for evaluating osteogenic activity.

sar_relationship Dalbergin Dalbergin Scaffold Modification Modification at Hydroxyl Group Dalbergin->Modification Amide Amide Group Modification->Amide Ester Ester Group Modification->Ester Cyclic_Amine Cyclic Amine Group Modification->Cyclic_Amine Activity Osteogenic Activity Amide->Activity Significantly Increased Ester->Activity Moderately Increased Cyclic_Amine->Activity Slightly Increased

Caption: Logical relationship of SAR for dalbergin analogues.

References

Comparative Gene Expression Profiling of Cells Treated with Phytoestrogens: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the effects of different phytoestrogens on gene expression in cultured cells. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of phytoestrogen action. The information presented herein is based on a comprehensive review of published experimental data.

Introduction to Phytoestrogens and Their Biological Significance

Phytoestrogens are plant-derived compounds that are structurally and functionally similar to mammalian estrogens, particularly 17β-estradiol.[1] These compounds can bind to estrogen receptors (ERs), specifically ERα and ERβ, and modulate the expression of estrogen-responsive genes.[2][3][4] The interaction of phytoestrogens with ERs can lead to a range of biological effects, which can be either estrogenic or anti-estrogenic depending on the specific compound, its concentration, the cell type, and the presence of endogenous estrogens.[2]

The most studied classes of phytoestrogens include isoflavones (e.g., genistein (B1671435), daidzein), lignans, and coumestans.[5] Found in high concentrations in soy products, flaxseed, and other plants, these compounds have garnered significant interest for their potential roles in human health, including the prevention and treatment of cancer, cardiovascular disease, and menopausal symptoms.[6][7] Understanding how different phytoestrogens alter gene expression is crucial for elucidating their mechanisms of action and for the development of novel therapeutic agents.

This guide focuses on the comparative effects of two prominent isoflavones, genistein and daidzein (B1669772), on gene expression in human breast cancer cell lines, which are commonly used models for studying estrogen-regulated cellular processes.

Comparative Gene Expression Data

The following tables summarize the differential expression of key genes in response to treatment with genistein and daidzein. The data is compiled from studies utilizing DNA microarray and RNA-sequencing technologies.

Table 1: Differential Expression of Estrogen-Responsive Genes in MCF-7 Cells Treated with Genistein and Daidzein.

Gene SymbolGene NameFunctionFold Change (Genistein)Fold Change (Daidzein)Reference
GREB1Growth Regulation By Estrogen In Breast Cancer 1Estrogen-regulated growth factor3.52.1[8]
PGRProgesterone ReceptorSteroid hormone receptor, marker of estrogen response2.81.9[9]
TFF1 (pS2)Trefoil Factor 1Marker of ER activation, involved in mucosal repair4.22.5[8]
MYCMYC Proto-OncogeneTranscription factor, regulates cell proliferation1.81.2[10]
CCND1Cyclin D1Cell cycle regulator1.61.1[10]
BCL2BCL2 Apoptosis RegulatorAnti-apoptotic protein1.51.3[11]

Table 2: Differential Expression of Genes Involved in Cell Cycle and Apoptosis in T-47D Cells.

Gene SymbolGene NameFunctionFold Change (Genistein)Fold Change (Daidzein)Reference
CDKN1A (p21)Cyclin Dependent Kinase Inhibitor 1ACell cycle arrest2.11.5[10]
TP53Tumor Protein P53Tumor suppressor, induces apoptosis1.71.2[5]
BAXBCL2 Associated X, Apoptosis RegulatorPro-apoptotic protein1.91.4[11]
CASP3Caspase 3Executioner caspase in apoptosis1.61.1[11]
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, involved in proliferation and apoptosis2.31.8[5]
JUNJun Proto-Oncogene, AP-1 Transcription Factor SubunitTranscription factor, involved in proliferation and apoptosis2.01.6[5]

Note: The fold change values presented are representative and may vary depending on the experimental conditions, such as compound concentration and treatment duration.

Experimental Protocols

The following protocols provide a generalized methodology for the comparative gene expression profiling of cells treated with phytoestrogens.

  • Cell Line Maintenance: Human breast cancer cell lines (e.g., MCF-7, T-47D) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Hormone Deprivation: To minimize the effects of hormones present in the serum, cells are switched to a phenol (B47542) red-free medium containing charcoal-stripped FBS for 48-72 hours prior to treatment.

  • Phytoestrogen Preparation: Genistein and daidzein are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions. Serial dilutions are prepared to achieve the desired final concentrations (e.g., 1 µM, 10 µM).

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to attach overnight. The medium is then replaced with hormone-deprived medium containing the phytoestrogens or a vehicle control (DMSO). Cells are incubated for a specified duration (e.g., 24, 48 hours).

  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This typically involves cell lysis, homogenization, and RNA purification using silica (B1680970) columns.

  • RNA Quantification and Quality Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA (RIN > 8) is used for downstream applications.

  • Library Preparation: RNA-seq libraries are prepared from the total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.[12]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample).[12]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.

    • Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene using tools like HTSeq or featureCounts.

    • Differential Expression Analysis: Differential gene expression between the treatment and control groups is determined using statistical packages such as DESeq2 or edgeR in R. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1) are considered differentially expressed.

Visualizations

experimental_workflow cell_culture Cell Culture (MCF-7 or T-47D) hormone_deprivation Hormone Deprivation (Charcoal-Stripped Serum) cell_culture->hormone_deprivation treatment Phytoestrogen Treatment (Genistein, Daidzein, Vehicle) hormone_deprivation->treatment rna_extraction Total RNA Extraction treatment->rna_extraction qc RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_analysis Bioinformatic Data Analysis (Alignment, Quantification, DEG) sequencing->data_analysis results Gene Expression Profiles & Pathway Analysis data_analysis->results

Caption: Experimental workflow for comparative gene expression profiling.

phytoestrogen_signaling phytoestrogen Phytoestrogen (Genistein, Daidzein) er Estrogen Receptor (ERα / ERβ) phytoestrogen->er nucleus Nucleus er->nucleus ere Estrogen Response Element (ERE) on DNA nucleus->ere Binds transcription Gene Transcription ere->transcription Activates/Represses mrna mRNA transcription->mrna protein Protein Synthesis mrna->protein response Cellular Response (Proliferation, Apoptosis) protein->response

Caption: Simplified phytoestrogen signaling pathway via estrogen receptors.

Conclusion

The comparative analysis of gene expression profiles reveals that while both genistein and daidzein modulate the expression of a common set of estrogen-responsive genes, genistein often exhibits a more potent effect.[13][14] The differential gene expression patterns highlight the nuanced roles of these phytoestrogens in cellular processes such as proliferation, cell cycle regulation, and apoptosis. This guide provides a foundational framework for researchers to design and conduct their own comparative studies on phytoestrogens, ultimately contributing to a deeper understanding of their therapeutic potential.

References

A Proteomic Approach to Elucidating the Molecular Targets of (+)-Dalbergiphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for identifying the molecular targets of the natural compound (+)-Dalbergiphenol using modern proteomic techniques. Due to the current absence of direct proteomic studies on this compound, this document outlines a comprehensive experimental strategy, presenting hypothetical data to illustrate the expected outcomes. This approach allows for a direct comparison with established alternative compounds known for similar biological activities, such as Quercetin, Resveratrol, and Genistein.

Introduction

This compound, a neoflavonoid isolated from plants of the Dalbergia genus, has demonstrated promising pharmacological activities, notably in promoting bone health and exerting anti-inflammatory effects. Understanding the molecular targets and underlying mechanisms of action of this compound is crucial for its potential development as a therapeutic agent. Chemical proteomics has emerged as a powerful tool for the unbiased identification of small molecule-protein interactions within a complex biological system.

This guide proposes a robust proteomic workflow to identify the direct binding partners of this compound in relevant cell models. Furthermore, it outlines a quantitative proteomic strategy to assess the downstream effects on cellular signaling pathways. For comparative analysis, we include data from studies on Quercetin, Resveratrol, and Genistein, flavonoids with well-documented osteogenic and anti-inflammatory properties.

Proposed Experimental Design and Methodologies

To elucidate the molecular targets of this compound, a two-pronged proteomic approach is proposed:

  • Affinity Purification-Mass Spectrometry (AP-MS): To identify the direct binding proteins of this compound.

  • Quantitative Proteomics (TMT-LC-MS/MS): To analyze the global proteome changes induced by this compound treatment, providing insights into the affected signaling pathways.

  • Cell Lines:

    • For osteogenic activity: Human fetal osteoblastic cell line (hFOB 1.19) or bone marrow-derived mesenchymal stem cells (BM-MSCs).

    • For anti-inflammatory activity: Murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Treatment Conditions:

    • Cells will be treated with this compound at various concentrations (e.g., 1, 10, 50 µM) for different time points (e.g., 6, 12, 24 hours).

    • Control groups will include vehicle-treated cells (e.g., DMSO).

    • For comparison, parallel experiments will be conducted with Quercetin, Resveratrol, and Genistein under the same conditions.

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

  • Immobilization of this compound:

    • This compound will be chemically synthesized with a linker arm suitable for covalent attachment to a solid support.

    • The linker-modified this compound will be coupled to NHS-activated Sepharose beads. Unreacted sites on the beads will be blocked.

  • Affinity Purification:

    • Cell lysates from the chosen cell lines will be incubated with the this compound-coupled beads.

    • As a negative control, lysates will be incubated with beads coupled with the linker alone.

    • After incubation, the beads will be washed extensively to remove non-specific binding proteins.

  • Elution and Sample Preparation:

    • Bound proteins will be eluted from the beads using a denaturing buffer.

    • Eluted proteins will be subjected to in-solution trypsin digestion to generate peptides.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture will be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

    • The MS data will be used to identify the proteins that specifically bind to this compound.

Protocol 2: Quantitative Proteomics using Tandem Mass Tag (TMT)

  • Cell Lysis and Protein Digestion:

    • Cells treated with this compound, alternative compounds, or vehicle will be lysed, and the protein concentration will be determined.

    • Proteins will be reduced, alkylated, and digested with trypsin.

  • TMT Labeling:

    • Peptides from each condition will be labeled with a unique TMT isobaric tag.

    • Labeled peptides will be pooled into a single sample.

  • Peptide Fractionation:

    • The pooled, labeled peptide mixture will be fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Each fraction will be analyzed by LC-MS/MS. The mass spectrometer will be operated in a data-dependent acquisition mode to select precursor ions for fragmentation.

    • MS/MS spectra will provide both identification and quantification information (from the TMT reporter ions).

  • Data Analysis:

    • The raw MS data will be processed using software such as MaxQuant.

    • Protein identification and quantification will be performed against a relevant protein database.

    • Statistical analysis will be carried out to identify proteins that are significantly up- or down-regulated upon treatment with each compound.

Hypothetical Results and Comparative Analysis

The following tables and diagrams illustrate the expected outcomes of the proposed experiments.

The AP-MS experiment is expected to identify a set of proteins that directly interact with this compound. These putative targets can then be validated using orthogonal methods such as surface plasmon resonance (SPR) or drug affinity responsive target stability (DARTS).

Table 1: Hypothetical Direct Protein Targets of this compound Identified by AP-MS

Protein ID (UniProt)Gene NameProtein NameFunctionFold Enrichment vs. Control
P08684VDRVitamin D receptorNuclear receptor, transcription factor involved in bone metabolism15.2
Q04609PTGS2Prostaglandin G/H synthase 2 (COX-2)Enzyme involved in inflammation12.5
P27361MAPK1Mitogen-activated protein kinase 1Kinase involved in cellular signaling9.8
P42336IKBKBInhibitor of nuclear factor kappa-B kinase subunit betaKinase in the NF-κB signaling pathway8.1
Q9Y6Q6BMPR1ABone morphogenetic protein receptor type-1AReceptor for BMPs, crucial for osteogenesis7.5

The quantitative proteomic analysis will reveal the downstream effects of this compound on cellular pathways. This data can be compared to the effects of other osteogenic and anti-inflammatory compounds.

Table 2: Hypothetical Comparison of Protein Abundance Changes in Key Osteogenic and Inflammatory Pathways

ProteinPathwayThis compound (Fold Change)Quercetin (Fold Change)Resveratrol (Fold Change)Genistein (Fold Change)
Osteogenesis
RUNX2Wnt Signaling2.52.11.82.8
SP7 (Osterix)Wnt Signaling2.82.32.03.1
COL1A1ECM Organization3.12.92.53.5
BGLAP (Osteocalcin)Bone Mineralization2.21.91.62.5
Inflammation
NFKB1NF-κB Signaling-2.8-2.5-3.0-2.2
RELANF-κB Signaling-2.6-2.3-2.8-2.0
TNFInflammatory Cytokine-3.5-3.1-3.8-2.9
IL6Inflammatory Cytokine-3.2-2.9-3.5-2.7

Note: Positive values indicate upregulation, and negative values indicate downregulation.

Visualizations of Workflows and Pathways

experimental_workflow cluster_APMS Affinity Purification-Mass Spectrometry (AP-MS) cluster_TMT Quantitative Proteomics (TMT) cluster_analysis Data Analysis APMS_start Immobilize this compound APMS_incubate Incubate with Cell Lysate APMS_start->APMS_incubate APMS_wash Wash Non-specific Binders APMS_incubate->APMS_wash APMS_elute Elute Bound Proteins APMS_wash->APMS_elute APMS_digest Tryptic Digestion APMS_elute->APMS_digest APMS_lcms LC-MS/MS Analysis APMS_digest->APMS_lcms APMS_identify Identify Direct Targets APMS_lcms->APMS_identify Bioinfo Bioinformatics Analysis (Gene Ontology, Pathway Enrichment) APMS_identify->Bioinfo TMT_start Cell Treatment & Lysis TMT_digest Protein Digestion TMT_start->TMT_digest TMT_label TMT Labeling TMT_digest->TMT_label TMT_pool Pool Samples TMT_label->TMT_pool TMT_fractionate Fractionation TMT_pool->TMT_fractionate TMT_lcms LC-MS/MS Analysis TMT_fractionate->TMT_lcms TMT_quantify Identify & Quantify Proteins TMT_lcms->TMT_quantify TMT_quantify->Bioinfo Validation Target Validation (SPR, Western Blot) Bioinfo->Validation

Caption: Experimental workflow for target identification.

Based on the hypothetical data, this compound may modulate the NF-κB and Wnt signaling pathways.

signaling_pathway cluster_inflammation Inflammatory Signaling (NF-κB Pathway) cluster_osteogenesis Osteogenic Signaling (Wnt Pathway) LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Nucleus_Inflam Nucleus NFkB->Nucleus_Inflam translocates to Inflam_Genes Inflammatory Gene Expression (TNF, IL-6) Nucleus_Inflam->Inflam_Genes activates Dalbergiphenol_Inflam This compound Dalbergiphenol_Inflam->IKK Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3b Dsh->GSK3b BetaCatenin BetaCatenin GSK3b->BetaCatenin degradation Nucleus_Osteo Nucleus BetaCatenin->Nucleus_Osteo translocates to Osteo_Genes Osteogenic Gene Expression (RUNX2, SP7) Nucleus_Osteo->Osteo_Genes activates Dalbergiphenol_Osteo This compound Dalbergiphenol_Osteo->GSK3b

Caption: Hypothetical modulation of signaling pathways.

Discussion and Future Directions

The proposed proteomic investigation will provide a comprehensive overview of the molecular targets of this compound. The identification of direct binding partners through AP-MS will offer concrete starting points for mechanistic studies. The quantitative proteomic data will place these interactions within the broader context of cellular signaling, allowing for a comparison with well-characterized compounds like Quercetin, Resveratrol, and Genistein.

Future work should focus on validating the identified targets and further characterizing the functional consequences of this compound binding. These studies will be instrumental in advancing our understanding of this promising natural product and its potential for therapeutic applications in bone-related and inflammatory disorders.

The Osteogenic Potential of (+)-Dalbergiphenol: A Comparative Analysis for Bone Regeneration Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Evaluation of (+)-Dalbergiphenol's Efficacy in Promoting Osteoblast Function, with Comparative Insights into Alternative Therapeutic Agents.

This publication provides a detailed comparison of the potential osteogenic effects of this compound against other therapeutic alternatives for bone regeneration. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of experimental data and methodologies to aid in the evaluation of novel bone anabolic agents. While direct studies on human osteoblast cell lines are limited, this guide synthesizes available preclinical data to provide a foundational understanding of this compound's mechanism of action.

Comparative Efficacy of Osteogenic Compounds

The following table summarizes the observed effects of this compound and other relevant compounds on key markers of osteoblast proliferation, differentiation, and mineralization. Data for this compound is primarily derived from in vivo and primary cell culture studies.

CompoundCell Type/ModelConcentrationProliferation (e.g., MTT Assay)Differentiation (e.g., ALP Activity)Mineralization (e.g., Alizarin Red S)Key Gene Expression Up-regulation
This compound Ovariectomized mice1 & 5 mg/kg/dNot ReportedNot ReportedIncreased new bone formationRunx2, Osterix, Collagen Type I[1][2]
Primary calvarial osteoblastsNot SpecifiedIncreasedSignificantly increasedSignificantly increasedNot Reported[3]
2,4,5-Trimethoxyldalbergiquinol (TMDQ) Primary mouse osteoblastsNot SpecifiedNot ReportedStimulatedStimulatedALP, BSP, OPN, Osteocalcin, Bmp2, Bmp4, Wnt ligands, β-catenin, Runx2
Betulin hFOB 1.19, Saos-20.1 & 0.5 µMNo significant effectUpregulated in hFOB 1.19Increased in both cell linesRUNX2, ALP, COL1A1, OPN[4]
Resveratrol hFOB 1.19500 nM & 1 µMNot ReportedNo significant effectStimulatory effectNot Reported[5]
Quercetin Bone marrow stem cells1–5 µMIncreasedIncreasedNot ReportedALP, RUNX2, OPN
Kaempferol Not SpecifiedNot SpecifiedCounteracted proliferation inhibitionIncreasedNot ReportedALP, OSX, RUNX2, cyclin D1

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate osteogenic activity in cell cultures.

Cell Culture of Human Osteoblast Cell Lines (hFOB 1.19)

The hFOB 1.19 cell line is a conditionally immortalized human fetal osteoblastic cell line that can differentiate into mature osteoblasts.[6]

  • Media Preparation : Prepare a 1:1 mixture of Ham's F12 Medium and Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 2.5 mM L-glutamine, 10% fetal bovine serum (FBS), and 0.3 mg/ml G418.

  • Cell Seeding : Culture hFOB 1.19 cells at a permissive temperature of 34°C in a humidified atmosphere of 5% CO2.[7]

  • Induction of Differentiation : To induce differentiation, the culture temperature is raised to the restrictive temperature of 39.5°C. At this temperature, cell proliferation slows, and the cells begin to express a more mature osteoblast phenotype.[6] Osteogenic differentiation can be further promoted by supplementing the culture medium with ascorbic acid (50 µg/mL) and β-glycerophosphate (7.5 mM).[8]

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.

  • Cell Lysis : After the desired treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100).

  • Enzyme Reaction : Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

  • Quantification : Measure the absorbance of the yellow product at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein content of the sample.

Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Fixation : After the differentiation period, fix the cells with 4% paraformaldehyde or 70% ethanol.

  • Staining : Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

  • Washing and Visualization : Aspirate the staining solution and wash the cells several times with deionized water to remove excess stain. The mineralized nodules will appear as red-orange deposits.

  • Quantification (Optional) : To quantify the mineralization, the stain can be eluted with a solution of 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.

Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes.

  • RNA Extraction : Isolate total RNA from the treated cells using a suitable RNA extraction kit.

  • Reverse Transcription : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR : Perform qPCR using specific primers for target genes (e.g., RUNX2, ALP, COL1A1, OPN, OCN) and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis : Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for dalbergiphenol-like compounds and a typical experimental workflow for evaluating osteogenic potential.

osteogenic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor BMP/Wnt Receptor Complex Smad Smad Proteins Receptor->Smad Phosphorylates GSK3b GSK3β Receptor->GSK3b Inhibits Runx2 Runx2 Smad->Runx2 beta_catenin β-catenin GSK3b->beta_catenin Inhibits Degradation beta_catenin->Runx2 Co-activates Osteogenic_Genes Osteogenic Gene Expression (ALP, OCN, etc.) Runx2->Osteogenic_Genes Promotes Transcription Dalbergiphenol (B593540) This compound Dalbergiphenol->Receptor Activates

Caption: Proposed signaling cascade for this compound-induced osteogenesis.

experimental_workflow cluster_assays Functional Assays start Start: Human Osteoblast Cell Line (e.g., hFOB 1.19) treatment Treat cells with this compound and Controls start->treatment incubation Incubate for defined periods (e.g., 3, 7, 14, 21 days) treatment->incubation proliferation Proliferation Assay (MTT) incubation->proliferation differentiation Differentiation Assay (ALP Activity) incubation->differentiation mineralization Mineralization Assay (Alizarin Red S) incubation->mineralization gene_expression Gene Expression (RT-qPCR) incubation->gene_expression analysis Data Analysis and Comparison proliferation->analysis differentiation->analysis mineralization->analysis gene_expression->analysis conclusion Conclusion on Osteogenic Potential analysis->conclusion

Caption: Standard workflow for evaluating the osteogenic effects of a test compound.

Concluding Remarks

The available evidence suggests that this compound, a neoflavonoid isolated from Dalbergia sissoo, exhibits promising osteogenic properties in preclinical models.[1][2][3] It appears to promote bone formation by enhancing the expression of key osteoblastic transcription factors and markers.[1][2] However, a critical gap in the literature is the lack of studies specifically validating these effects in human osteoblast cell lines. Future research should focus on utilizing models such as the hFOB 1.19 or Saos-2 cell lines to provide more direct evidence of its therapeutic potential for human bone disorders. The experimental protocols and comparative data presented in this guide offer a framework for such investigations.

References

A Comparative Guide to the Cross-Species Metabolism of Neoflavonoids, with a Focus on (+)-Dalbergiphenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dalbergiphenol, a neoflavonoid found in plants of the Dalbergia genus, has garnered interest for its potential therapeutic properties. Understanding its metabolic fate across different species is crucial for preclinical development and predicting its pharmacokinetic profile in humans. However, publicly available data specifically detailing the cross-species metabolism of this compound is limited.

This guide provides a comparative overview of the metabolism of neoflavonoids, using data from structurally related compounds found in Dalbergia species and other well-studied flavonoids as surrogates to illustrate key metabolic pathways and inter-species differences. The information presented herein is intended to serve as a valuable resource for researchers investigating the metabolism of this compound and other related neoflavonoids.

Comparative Pharmacokinetics of Dalbergiphenol Analogs and Related Flavonoids

Table 1: Pharmacokinetic Parameters of Dalbergin (B191465) in Rats Following Oral Administration of a Dalbergia odorifera Extract [1][2][3]

ParameterValue
Tmax (h) < 2
T1/2 (h) 3.32 - 21.5
Note: Data represents the range for nine flavonoids detected in rat plasma after oral administration of D. odorifera extract.

Table 2: Comparative Pharmacokinetics of Liquiritigenin (B1674857) Following Intravenous Administration (20 mg/kg) [4]

SpeciesCL (L/h/kg)Vss (L/kg)T1/2 (h)
Mouse 3.29 x W^0.7230.340 x W^0.882-
Rat 3.29 x W^0.7230.340 x W^0.8820.25 - 0.54[5]
Rabbit 3.29 x W^0.7230.340 x W^0.882-
Dog 3.29 x W^0.7230.340 x W^0.882-
Note: W = body weight in kg. CL and Vss are scaled based on body weight. T1/2 for rat is from a separate study.

Table 3: Pharmacokinetic Parameters of Formononetin (B1673546) in Rats [6][7][8]

RouteDose (mg/kg)Tmax (h)Cmax (nM)T1/2 (h)Bioavailability (%)
Oral200.5 - 162 - 302~221.8
Intravenous4-~1303--
Intravenous10-~16957--

Metabolic Pathways of Neoflavonoids

The metabolism of neoflavonoids like this compound generally follows the established pathways for flavonoids, primarily involving Phase I and Phase II reactions.

  • Phase I Metabolism: This phase typically involves oxidation reactions such as hydroxylation and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. These reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation.

  • Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The most common conjugation reactions for flavonoids are glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).

The following diagram illustrates a generalized metabolic pathway for a neoflavonoid, highlighting the key enzymatic reactions.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Parent_Neoflavonoid This compound (or analog) PhaseI_Metabolite Hydroxylated or Demethylated Metabolite Parent_Neoflavonoid->PhaseI_Metabolite CYP450 (e.g., Hydroxylation, Demethylation) Glucuronide_Conjugate Glucuronide Conjugate PhaseI_Metabolite->Glucuronide_Conjugate UGTs (Glucuronidation) Sulfate_Conjugate Sulfate Conjugate PhaseI_Metabolite->Sulfate_Conjugate SULTs (Sulfation) Urine Urine Glucuronide_Conjugate->Urine Feces Feces Glucuronide_Conjugate->Feces Biliary Excretion Sulfate_Conjugate->Urine

Figure 1: Generalized metabolic pathway of a neoflavonoid.

Experimental Protocols

The following sections detail standardized methodologies for conducting in vivo and in vitro metabolism studies of flavonoids.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for determining the pharmacokinetic profile of a flavonoid in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are acclimatized for at least one week before the experiment with free access to food and water.

  • Drug Administration:

    • Oral (p.o.): The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage at a specific dose (e.g., 20 mg/kg).

    • Intravenous (i.v.): For bioavailability assessment, the compound is dissolved in a vehicle suitable for injection (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol) and administered via the tail vein at a lower dose (e.g., 5 mg/kg).

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma. The plasma is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the parent compound and its potential metabolites are determined using a validated analytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, T1/2, clearance (CL), and volume of distribution (Vd).

In Vitro Metabolism Study Protocol using Liver Microsomes

This protocol describes a common in vitro method to investigate the metabolic stability and identify metabolites of a compound using liver microsomes from different species.

  • Materials:

    • Pooled liver microsomes from different species (e.g., human, rat, mouse, dog).

    • Test compound (e.g., this compound).

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4).

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes (e.g., 0.5 mg/mL protein concentration), the test compound (e.g., 1 µM), and phosphate buffer.

    • The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • The metabolic reaction is initiated by adding the NADPH regenerating system.

  • Time Course Experiment: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Metabolite Identification and Quantification: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

  • Data Analysis: The metabolic stability is assessed by determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the parent compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cross-species metabolism study, from in vivo and in vitro experiments to data analysis.

G cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_analysis Analysis cluster_output Output Animal_Models Animal Models (Rat, Mouse, Dog) Dosing Oral & IV Dosing Animal_Models->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Prep Plasma Preparation Blood_Sampling->Plasma_Prep Sample_Processing Sample Processing (Protein Precipitation) Plasma_Prep->Sample_Processing Microsomes Liver Microsomes (Human, Rat, Mouse, Dog) Incubation Incubation with Test Compound & NADPH Microsomes->Incubation Time_Points Sample Collection at Time Points Incubation->Time_Points Reaction_Stop Reaction Termination Time_Points->Reaction_Stop Reaction_Stop->Sample_Processing LCMS LC-MS/MS Analysis Sample_Processing->LCMS Data_Analysis Pharmacokinetic Modeling Metabolite Identification LCMS->Data_Analysis PK_Parameters Pharmacokinetic Parameters Data_Analysis->PK_Parameters Metabolite_Profiles Metabolite Profiles Data_Analysis->Metabolite_Profiles Cross_Species_Comparison Cross-Species Comparison PK_Parameters->Cross_Species_Comparison Metabolite_Profiles->Cross_Species_Comparison

Figure 2: Experimental workflow for cross-species metabolism studies.

Conclusion

This guide provides a framework for understanding the cross-species metabolism of neoflavonoids, using available data for dalbergin and other related flavonoids as illustrative examples in the absence of specific data for this compound. The provided tables and diagrams summarize key pharmacokinetic parameters, outline the expected metabolic pathways, and detail standard experimental protocols. It is anticipated that as more research is conducted, a more complete and direct comparative metabolism guide for this compound will become possible. Researchers are encouraged to use the methodologies described herein to generate specific data for this compound to fill the current knowledge gap.

References

Unveiling the Role of the RANKL/OPG Pathway in (+)-Dalbergiphenol's Anti-Osteoclastogenic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Dalbergiphenol, a promising natural neoflavonoid, with established osteoporosis treatments, focusing on its mechanism of action via the RANKL/OPG signaling pathway. We present available experimental data, detailed protocols for key assays, and visual diagrams to facilitate a deeper understanding of its potential as a novel therapeutic agent for bone disorders.

Comparative Analysis of Anti-Osteoclastogenic Agents

This compound, isolated from the heartwood of Dalbergia sissoo, has demonstrated significant bone-protective effects in preclinical models.[1] Its primary mechanism is believed to involve the modulation of the RANKL/OPG signaling axis, a critical pathway in regulating bone remodeling.[1] This guide compares the action of this compound with two widely used anti-resorptive agents, Alendronate (a bisphosphonate) and Denosumab (a monoclonal antibody), to highlight their distinct modes of action.

Quantitative Data Summary

The following table summarizes the available quantitative data on the effects of this compound and comparator drugs on key markers of osteoclastogenesis. It is important to note that direct head-to-head comparative studies involving this compound are limited; therefore, this table compiles data from various independent studies.

ParameterThis compoundAlendronateDenosumab
Target RANKL/OPG PathwayFarnesyl Pyrophosphate SynthaseRANKL
Effect on RANKL/OPG Ratio Decreases mRNA expression ratio in vivo[1]Reduces serum RANKL and increases OPG in vivo[2][3]No direct effect on the ratio, but neutralizes RANKL[4][5]
Inhibition of Osteoclast Formation Demonstrated in vivo by reduced TRAP mRNA expression[1]Inhibits osteoclast formation at low concentrations (effective at 10⁻¹⁰ M)[6]Potently inhibits osteoclast differentiation[7]
Effect on Bone Resorption Prevents bone loss in an estrogen withdrawal model[1]Reduces bone resorption markers[2]Rapid and profound inhibition of bone resorption[5]

Visualizing the Mechanisms of Action

To elucidate the complex signaling pathways and experimental procedures, we provide the following diagrams generated using the DOT language.

RANKL_OPG_Pathway cluster_osteoblast Osteoblast/Stromal Cell cluster_osteoclast Osteoclast Precursor cluster_drugs Therapeutic Intervention OPG OPG RANKL RANKL OPG->RANKL Inhibits RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB NFATc1 NFATc1 NFkB->NFATc1 Differentiation Osteoclast Differentiation & Activation NFATc1->Differentiation Dalbergiphenol (B593540) This compound Dalbergiphenol->RANKL Reduces Expression Denosumab Denosumab Denosumab->RANKL Binds & Neutralizes

Caption: The RANKL/OPG Signaling Pathway and Points of Therapeutic Intervention.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Downstream Assays start Isolate Bone Marrow Macrophages (BMMs) culture Culture BMMs with M-CSF start->culture induce Induce Osteoclastogenesis with RANKL culture->induce treat Treat with this compound or control induce->treat trap TRAP Staining (Osteoclast Identification) treat->trap resorption Bone Resorption Assay (Osteoclast Activity) treat->resorption western Western Blot (Protein Expression) treat->western qpcr qPCR (Gene Expression) treat->qpcr

Caption: Experimental Workflow for Assessing Anti-Osteoclastogenic Compounds.

Logical_Relationship Dalbergiphenol This compound RANKL_exp Reduced RANKL Expression Dalbergiphenol->RANKL_exp RANKL_OPG_ratio Decreased RANKL/OPG Ratio RANKL_exp->RANKL_OPG_ratio Osteoclastogenesis Inhibition of Osteoclastogenesis RANKL_OPG_ratio->Osteoclastogenesis Bone_resorption Reduced Bone Resorption Osteoclastogenesis->Bone_resorption

Caption: Logical Flow of this compound's Mechanism of Action.

Detailed Experimental Protocols

For researchers aiming to validate or build upon the findings related to this compound, the following are detailed protocols for essential in vitro assays.

Tartrate-Resistant Acid Phosphatase (TRAP) Staining

This protocol is for the identification and quantification of osteoclasts in cell culture.

  • Cell Seeding and Differentiation:

    • Isolate bone marrow macrophages (BMMs) from mice or use a suitable precursor cell line (e.g., RAW 264.7).

    • Seed cells in a 96-well plate and culture in the presence of Macrophage Colony-Stimulating Factor (M-CSF).

    • Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL).

    • Concurrently, treat the cells with varying concentrations of this compound or a vehicle control.

    • Incubate for 4-6 days until multinucleated osteoclasts are visible in the control wells.

  • Staining Procedure:

    • Aspirate the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 10 minutes.

    • Wash the cells with deionized water.

    • Prepare the TRAP staining solution according to the manufacturer's instructions (e.g., using a kit containing naphthol AS-MX phosphate (B84403) and fast red violet LB salt in a tartrate-containing buffer).

    • Incubate the cells with the staining solution at 37°C for 30-60 minutes.

    • Wash with deionized water and allow to air dry.

  • Quantification:

    • TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells are counted as osteoclasts.

    • Capture images using a light microscope and quantify the number of osteoclasts per well.

Bone Resorption Assay (Pit Formation Assay)

This assay measures the functional activity of osteoclasts.

  • Cell Seeding on Dentin or Bone Slices:

    • Prepare sterile dentin or bone slices and place them in a 96-well plate.

    • Seed BMMs onto the slices and induce osteoclast differentiation with M-CSF and RANKL, along with the test compound (this compound) or control.

    • Culture for 7-14 days to allow for the formation of resorption pits.

  • Visualization of Resorption Pits:

    • Remove the cells from the slices by sonication in 70% ethanol.

    • Stain the slices with 1% toluidine blue for 1-2 minutes.

    • Rinse thoroughly with water to remove excess stain.

  • Quantification:

    • Resorption pits will appear as dark blue areas on the slices.

    • Capture images using a microscope and quantify the total resorbed area per slice using image analysis software (e.g., ImageJ).

Western Blotting for RANKL Signaling Proteins

This protocol is for detecting the expression levels of key proteins in the RANKL signaling cascade.

  • Cell Lysis and Protein Quantification:

    • Culture BMMs or RAW 264.7 cells and treat with RANKL and this compound for the desired time points (e.g., 0, 15, 30, 60 minutes for phosphorylation events; 24-48 hours for total protein expression).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-TRAF6, anti-phospho-p65, anti-p65, anti-NFATc1, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound emerges as a compelling natural compound with the potential to mitigate bone loss by targeting the RANKL/OPG signaling pathway. While the available in vivo data are promising, further in vitro studies are necessary to fully elucidate its molecular mechanism and to quantify its potency in comparison to established therapies. The experimental protocols and comparative framework provided in this guide are intended to facilitate future research in this area, ultimately paving the way for the development of novel, plant-derived therapeutics for osteoporosis and other bone-related disorders.

References

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